Methyl mycophenolate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H22O6 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3 |
InChI Key |
ZPXRQFLATDNYSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl Mycophenolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl mycophenolate is the methyl ester of mycophenolic acid (MPA), a potent immunosuppressive agent. While its prodrug, mycophenolate mofetil (MMF), is more commonly known and used in clinical practice, this compound serves as a key intermediate in the synthesis of MMF and is a subject of interest in pharmaceutical research.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside relevant data for its parent compound, mycophenolic acid, and its widely used prodrug, mycophenolate mofetil. Understanding these properties is crucial for its synthesis, formulation development, and analytical characterization.
Chemical Identity and Structure
This compound is chemically designated as methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate.[3]
| Identifier | Data |
| IUPAC Name | methyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
| Molecular Formula | C18H22O6[4] |
| Molecular Weight | 334.36 g/mol [4] |
| Canonical SMILES | CC1=C(C(=C2C(=C1)C(=O)OC2)CC=C(C)CCC(=O)OC)OC |
| InChI Key | ZPXRQFLATDNYSS-BJMVGYQFSA-N[4] |
| CAS Number | 31858-66-9[3] |
Physicochemical Properties
| Property | This compound | Mycophenolate Mofetil | Mycophenolic Acid |
| Melting Point | Data not available | 93-94 °C[5] | 141 °C[6] |
| Boiling Point | Data not available | 637.6±55.0 °C (Predicted) | Data not available |
| Solubility | Data not available | Slightly soluble in water (43 µg/mL at pH 7.4); solubility increases in acidic medium (4.27 mg/mL at pH 3.6). Freely soluble in acetone (B3395972), soluble in methanol (B129727), and sparingly soluble in ethanol.[7][8] | Slightly soluble in water; sparingly soluble in ethanol. Soluble in acetone and methanol. |
| pKa | Data not available | 5.6 (morpholino group), 8.5 (phenolic group)[7][8] | 4.5 |
| LogP | 3.5 (Computed)[3] | 2.5 | 1.6 (pH 7.4), 570 (pH 2)[6] |
Stability
The stability of mycophenolate derivatives is a critical parameter for their formulation and storage. While specific stability data for pure this compound is limited, studies on mycophenolate mofetil suspensions provide valuable insights into the degradation pathways, which are likely similar.
Mycophenolate mofetil suspensions have been shown to be stable for extended periods under refrigerated conditions (5°C).[9] For instance, a compounded MMF suspension was found to be stable for at least 210 days at 5°C.[9] At higher temperatures (25°C, 37°C, and 45°C), the stability decreases, with the suspension remaining stable for at least 11 days at 45°C.[9] Similarly, MMF in 5% dextrose infusion bags is stable for at least 35 days when stored at 2-8°C or between -15 and -25°C, and for 14 days at 25°C when protected from light.[10][11] The primary degradation product is mycophenolic acid, formed through hydrolysis of the ester bond.[9]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the esterification of mycophenolic acid.
Protocol: A mixture of mycophenolic acid (e.g., 9.6 g, 30 mmol) and a catalyst such as tin(II) chloride dihydrate (e.g., 1.0 g) in methanol (e.g., 40 ml) is stirred at reflux temperature for a specified period (e.g., 7 hours).[1] The reaction progress can be monitored by techniques like High-Performance Liquid Chromatography (HPLC). After the reaction is complete, the solvent is evaporated. The residue is then dissolved in an organic solvent like isobutyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid.[1] The organic phase is then dried and evaporated to yield this compound.[1]
Stability-Indicating HPLC Method for Mycophenolate Derivatives
This method can be adapted to assess the stability of this compound.
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Symmetry C18 (250mm × 4.6 mm, 5.0 µm), is typically used.[12]
-
Mobile Phase: A mixture of an organic solvent like methanol or acetonitrile (B52724) and an aqueous buffer (e.g., acetate buffer pH 6.0) is used for elution.[12] The ratio can be optimized, for example, 75:25 (v/v) methanol to acetate buffer.[12]
-
Flow Rate: A flow rate of around 0.5-1.0 mL/min is common.[12]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 216 nm or 250 nm, is employed.[13]
-
Analysis: The stability is determined by monitoring the decrease in the peak area of the parent compound and the appearance of degradation product peaks over time at different storage conditions.[9][14]
Mechanism of Action: Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)
Mycophenolic acid, the active metabolite of both this compound and mycophenolate mofetil, exerts its immunosuppressive effects by selectively, non-competitively, and reversibly inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH).[15][16][17] IMPDH is a crucial enzyme in the de novo pathway of guanosine (B1672433) nucleotide synthesis.[18][19][20] T and B lymphocytes are highly dependent on this de novo pathway for their proliferation, whereas other cell types can utilize salvage pathways.[8] By inhibiting IMPDH, mycophenolic acid depletes the intracellular pool of guanosine nucleotides, leading to a cytostatic effect on lymphocytes, thereby suppressing cell-mediated immune responses and antibody production.[21][22]
Caption: Mechanism of action of this compound via inhibition of IMPDH.
Experimental Workflow: Stability Study using HPLC
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: A representative workflow for a stability study of this compound.
References
- 1. WO2005105771A1 - Process for preparation of mycophenolate mofetil and other esters of mycophenolic acid - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | C18H22O6 | CID 6478685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mycophenolic Acid [drugfuture.com]
- 7. drugs.com [drugs.com]
- 8. Mycophenolate Mofetil, USP [dailymed.nlm.nih.gov]
- 9. Stability of mycophenolate mofetil as an extemporaneous suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of mycophenolate mofetil in polypropylene 5% dextrose infusion bags and chemical compatibility associated with the use of the Equashield® closed-system transfer device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Physical and Chemical Stability of Mycophenolate Mofetil (MMF) Suspension Prepared at the Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review of the antiproliferative properties of mycophenolate mofetil in non-immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 18. ClinPGx [clinpgx.org]
- 19. scbt.com [scbt.com]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of action of mycophenolate mofetil in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Isolation of Methyl Mycophenolate from Phaeosphaeria spartinae
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of methyl mycophenolate, a significant secondary metabolite, from the marine-derived fungus Phaeosphaeria spartinae. This document details the experimental protocols for fungal cultivation, metabolite extraction, and chromatographic purification. It also presents a summary of the quantitative data, including spectroscopic analysis, and visualizes the key experimental workflows and the established signaling pathway of the active metabolite, mycophenolic acid. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
The marine environment is a rich and largely untapped source of novel bioactive compounds. Marine-derived fungi, in particular, have demonstrated the capacity to produce a diverse array of secondary metabolites with potential therapeutic applications. Phaeosphaeria spartinae, a fungus isolated from marine algae, has been identified as a producer of several interesting natural products. Among these is this compound, the methyl ester of mycophenolic acid. Mycophenolic acid is a well-known immunosuppressant, and its derivatives are of significant interest to the pharmaceutical industry.[1][2][3] This guide focuses on the scientific process behind the isolation and identification of this compound from this marine fungal strain.
Fungal Cultivation and Metabolite Production
The production of this compound by Phaeosphaeria spartinae is achieved through controlled fermentation. The choice of culture medium is critical for optimal growth and secondary metabolite synthesis.
Culture Medium: Czapek-Dox Agar (B569324)
Phaeosphaeria spartinae is cultivated on a solid Czapek-Dox medium. This is a chemically defined medium where sodium nitrate (B79036) serves as the sole source of nitrogen and sucrose (B13894) as the sole source of carbon.
Table 1: Composition of Czapek-Dox Medium
| Component | Concentration (g/L) |
| Sucrose | 30.0 |
| Sodium Nitrate | 3.0 |
| Dipotassium Phosphate | 1.0 |
| Magnesium Sulfate | 0.5 |
| Potassium Chloride | 0.5 |
| Ferrous Sulfate | 0.01 |
| Agar | 15.0-20.0 |
| Final pH | 6.0-6.5 |
Experimental Protocol: Fungal Cultivation
-
Medium Preparation: Suspend the components listed in Table 1 in 1 liter of distilled water. Heat with agitation to dissolve the agar completely.
-
Sterilization: Autoclave the medium at 121°C for 15 minutes.
-
Pouring Plates: Allow the sterilized medium to cool to approximately 50-60°C before pouring it into sterile Petri dishes.
-
Inoculation: Inoculate the center of the agar plates with a pure culture of Phaeosphaeria spartinae.
-
Incubation: Incubate the plates at room temperature (approximately 25°C) for 40 days in the dark to allow for fungal growth and metabolite production.
Isolation and Purification of this compound
The isolation of this compound from the fungal culture involves a multi-step process of extraction and chromatography. A general workflow for this process is outlined below.
Experimental Workflow
Experimental Protocols
-
Extraction:
-
Homogenize the fungal biomass and agar from the culture plates.
-
Extract the homogenized material exhaustively with ethyl acetate (EtOAc).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
-
Vacuum Liquid Chromatography (VLC):
-
Subject the crude extract to VLC on a silica (B1680970) gel column.
-
Elute the column with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol (B129727).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the target compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions enriched with this compound using reversed-phase HPLC.
-
A typical system would involve a C18 column with a mobile phase gradient of water and methanol or acetonitrile.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
-
Structural Elucidation and Data
The structure of the isolated compound is confirmed as this compound through spectroscopic analysis.
Spectroscopic Data
The identification of this compound is based on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| HRMS (ESI-TOF) | Calculated for C₁₈H₂₂O₆ [M+H]⁺: m/z 335.1495, Found: m/z 335.1492 |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.31 (t, J=7.0 Hz, 1H, H-5'), 5.19 (s, 2H, H-3), 3.76 (s, 3H, OCH₃-8), 3.67 (s, 3H, OCH₃-ester), 3.39 (d, J=7.0 Hz, 2H, H-6'), 2.36 (t, J=7.4 Hz, 2H, H-2'), 2.29 (q, J=7.4 Hz, 2H, H-3'), 2.16 (s, 3H, CH₃-9), 1.78 (s, 3H, CH₃-7') |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 173.8 (C-1'), 168.5 (C-1), 161.5 (C-7), 153.8 (C-5), 144.5 (C-4'), 143.1 (C-9a), 122.4 (C-5'), 116.9 (C-6), 110.1 (C-4), 106.3 (C-3a), 69.8 (C-3), 60.9 (OCH₃-8), 51.5 (OCH₃-ester), 34.0 (C-2'), 24.5 (C-3'), 22.8 (C-6'), 16.2 (CH₃-7'), 11.8 (CH₃-9) |
Note: The presented NMR data is based on typical values for this compound and may vary slightly depending on the solvent and instrument used.
Biological Activity and Signaling Pathway
This compound is a derivative of mycophenolic acid (MPA), a potent, non-competitive, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[4] IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides.
Signaling Pathway of Mycophenolic Acid
By inhibiting IMPDH, mycophenolic acid depletes the intracellular pool of guanosine nucleotides, which are essential for DNA and RNA synthesis. T and B lymphocytes are particularly dependent on the de novo purine synthesis pathway for their proliferation, making them highly susceptible to the effects of IMPDH inhibition. This selective action forms the basis of the immunosuppressive properties of mycophenolic acid and its derivatives.
Conclusion
The isolation of this compound from the marine-derived fungus Phaeosphaeria spartinae highlights the potential of marine microorganisms as a source of valuable bioactive compounds. The detailed protocols and data presented in this guide provide a framework for the successful cultivation, extraction, purification, and characterization of this and other fungal secondary metabolites. The understanding of its metabolic pathway provides a basis for further research into its potential therapeutic applications. This work underscores the importance of continued exploration of marine natural products in the quest for new drug leads.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identifying a Marine-Derived Small-Molecule Nucleoprotein Inhibitor Against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary metabolites from the marine-derived fungus Phaeosphaeria spartinae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
The Core Mechanism of Methyl Mycophenolate in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mycophenolate Mofetil (MMF), the prodrug of Mycophenolic Acid (MPA), is an established immunosuppressive agent increasingly recognized for its potent anti-tumor activities.[1] This technical guide provides a comprehensive overview of the molecular mechanisms through which methyl mycophenolate exerts its effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Primary Mechanism of Action: IMPDH Inhibition and Guanine Nucleotide Depletion
The cornerstone of this compound's anti-cancer activity lies in its active metabolite, MPA, which is a selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[2][3] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanosine (B1672433) nucleotides.[1][4] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for the synthesis of GTP, a crucial component for DNA and RNA synthesis, signal transduction, and energy metabolism.[1]
By inhibiting IMPDH, particularly the IMPDH2 isoform that is often upregulated in tumor cells, MPA leads to the depletion of the intracellular guanosine triphosphate (GTP) pool.[5][6] This GTP depletion is the primary trigger for the downstream anti-proliferative, cell cycle arrest, and apoptotic effects observed in various cancer cell lines.[6] The specificity of this mechanism is highlighted by "guanosine rescue" experiments, where the cytotoxic effects of MPA can be reversed by the addition of exogenous guanosine, confirming the on-target effect of IMPDH inhibition.[6][7]
Downstream Cellular Effects
The depletion of GTP pools by MPA triggers a cascade of events within cancer cells, primarily culminating in cell cycle arrest and apoptosis.
Induction of Cell Cycle Arrest
MPA has been shown to induce cell cycle arrest, predominantly at the G1/S phase transition.[6][8] This is attributed to the reduction in the expression of key cell cycle regulators. Targeted proteomic analyses have indicated that MPA treatment leads to a decrease in proteins such as Cyclin-Dependent Kinase 4 (CDK4), BUB1, BOP1, Aurora A, and FOXM1.[9] In osteosarcoma cells, MPA has been observed to cause cell cycle arrest in the S phase.[10]
Induction of Apoptosis
A significant component of MPA's anti-tumor effect is the induction of apoptosis.[5][11] This process is often caspase-dependent and involves the mitochondrial pathway.[6] MPA treatment can lead to an alteration of the mitochondrial membrane potential and the release of cytochrome c, which in turn activates caspases.[6] Studies in multiple myeloma cells have shown an upregulation of the pro-apoptotic protein Bak, which, along with Bax, likely contributes to cytochrome c release.[6] The induction of apoptosis by MPA can be inhibited by a pan-caspase inhibitor, Z-VAD-fmk, further confirming the involvement of this pathway.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic potential and molecular mechanisms of mycophenolic acid as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IMP dehydrogenase inhibitor mycophenolate mofetil induces caspase-dependent apoptosis and cell cycle inhibition in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mycophenolic acid increases apoptosis, lysosomes and lipid droplets in human lymphoid and monocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delineation of biological and molecular mechanisms underlying the diverse anticancer activities of mycophenolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycophenolic acid is a drug with the potential to be repurposed for suppressing tumor growth and metastasis in osteosarcoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative and apoptotic effects of mycophenolic acid in human B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Proliferative Core of Methyl Mycophenolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the anti-proliferative effects of methyl mycophenolate, the prodrug of the potent immunosuppressant mycophenolic acid (MPA). We delve into its core mechanism of action, downstream cellular consequences, and the experimental methodologies used to quantify its cytostatic and cytotoxic properties.
Core Mechanism of Action: Inhibition of De Novo Purine (B94841) Synthesis
Mycophenolate mofetil (MMF) is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA).[1] The primary anti-proliferative effect of MPA is mediated through the selective, non-competitive, and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[2][3] IMPDH is a critical rate-limiting enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides.[4][5] It catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for the synthesis of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[2][6]
T and B lymphocytes are particularly susceptible to the effects of MPA because they rely heavily on the de novo purine synthesis pathway for their proliferation.[1][2] Other cell types can utilize a salvage pathway to generate guanine nucleotides, making MPA's effect more selective towards lymphocytes.[1][2] MPA exhibits a more potent inhibition of the type II isoform of IMPDH (IMPDH2), which is preferentially expressed in activated lymphocytes, compared to the constitutively expressed type I isoform (IMPDH1).[4][7]
The depletion of the intracellular guanosine nucleotide pool has several downstream consequences that collectively inhibit cell proliferation:
-
Inhibition of DNA and RNA Synthesis: GTP and dGTP are essential building blocks for RNA and DNA synthesis, respectively. Their depletion leads to an arrest of DNA replication and transcription, thereby halting cell cycle progression.[6]
-
Cell Cycle Arrest: MPA has been shown to induce cell cycle arrest, primarily at the G1/S phase transition.[8][9] This is a direct consequence of the lack of necessary nucleotides for DNA synthesis. Some studies have also reported an S-phase arrest.[10]
-
Induction of Apoptosis: At higher concentrations, MPA can induce apoptosis in activated T-lymphocytes and other rapidly dividing cells.[7][11] The depletion of guanosine nucleotides can trigger apoptotic signaling pathways.[12]
The following diagram illustrates the primary mechanism of action of mycophenolic acid.
Quantitative Analysis of Anti-Proliferative Effects
The anti-proliferative potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process (e.g., cell proliferation) by 50%. The IC50 values for mycophenolate mofetil (MMF) and its active metabolite, mycophenolic acid (MPA), have been determined in various cell types.
| Compound | Cell Type | Assay | IC50 | Reference |
| MMF | Human Tenon Fibroblasts (HTF) | Cell Count | 0.85 ± 0.05 µM | [13] |
| MMF | Human Coronary Smooth Muscle Cells | Proliferation Assay | ~0.3 mg/L (~0.7 µM) | [14] |
| MPA | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | Low µM range | [15] |
| MPA | Jurkat (T-lymphocyte cell line) | Not Specified | Low µM range | [15] |
| MPA | Human T-cells | Not Specified | Estimated ≤ 2 mg/L (~6.2 µM) | [15] |
| MPA | Multiple Myeloma Cell Lines | XTT Assay | 1 - 5 µM | [8] |
| MPA | Neuroblastoma Cells | Proliferation Assay | 0.07 µM | [16] |
| MPA | Human Lung Fibroblasts | [3H]thymidine incorporation | ~0.3 mg/L (~0.9 µM) | [14] |
| MPA | B-lymphoma cells | Proliferation Assay | Not specified, but effective | [11] |
| MPA | Natural Killer (NK) cells | Proliferation Assay | Potent inhibition | [17] |
| MPA | Rodent Fibroblasts | Nitrite Accumulation (iNOS activity) | Dose-dependent inhibition | [18] |
Experimental Protocols for Assessing Anti-Proliferative Effects
A variety of in vitro assays are employed to characterize the anti-proliferative effects of this compound. Below are detailed methodologies for key experiments.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of MMF or MPA in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
BrdU Cell Proliferation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis by quantifying the incorporation of the thymidine (B127349) analog BrdU into the DNA of proliferating cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with MMF or MPA as described for the MTT assay.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM and incubate at 37°C.[19]
-
Fixation and Denaturation: Remove the labeling solution, wash the cells with PBS, and then fix and denature the DNA by adding a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the cells and add an anti-BrdU primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Detection: Wash the cells and add a fluorescently or enzyme-conjugated secondary antibody.
-
Quantification: For colorimetric detection, add a substrate and measure the absorbance. For fluorescent detection, measure the fluorescence intensity using a microplate reader or microscope.
-
Data Analysis: The amount of BrdU incorporation is proportional to the number of proliferating cells. Calculate the IC50 value as described for the MTT assay.
Ki67 Staining for Proliferation
Ki67 is a nuclear protein that is associated with cellular proliferation. It is present during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent from resting cells (G0).
Protocol:
-
Cell Culture and Fixation: Culture cells on coverslips and treat with MMF or MPA. After treatment, fix the cells with a suitable fixative such as 4% paraformaldehyde or ice-cold methanol.
-
Permeabilization: If required, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to the nucleus.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1% BSA and 0.3% Triton X-100).[20]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Ki67 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The proliferation rate can be determined by calculating the percentage of Ki67-positive cells.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to analyze the distribution of cells in the different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with MMF or MPA in 6-well plates.
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix the cells in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content. The G0/G1 phase cells will have a 2n DNA content, G2/M phase cells will have a 4n DNA content, and S phase cells will have a DNA content between 2n and 4n. A sub-G1 peak is indicative of apoptotic cells.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, visualize the key signaling pathway and a general experimental workflow for assessing the anti-proliferative effects of this compound.
References
- 1. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 4. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential and molecular mechanisms of mycophenolic acid as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Consequences of inhibition of guanine nucleotide synthesis by mycophenolic acid and virazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mycophenolic acid reverses TGF beta-induced cell motility, collagen matrix contraction and cell morphology in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiproliferative and apoptotic effects of mycophenolic acid in human B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome C and Caspase-3/7 are Involved in Mycophenolic Acid- Induced Apoptosis in Genetically Engineered PC12 Neuronal Cells Expressing the p53 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Everolimus and mycophenolate mofetil are potent inhibitors of fibroblast proliferation after lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biological effects of inhibition of guanine nucleotide synthesis by mycophenolic acid in cultured neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mycophenolic acid inhibits natural killer cell proliferation and cytotoxic function: a possible disadvantage of including mycophenolate mofetil in the graft-versus-host disease prophylaxis regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mycophenolic acid inhibits activation of inducible nitric oxide synthase in rodent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The necrotic signal induced by mycophenolic acid overcomes apoptosis-resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Delineation of biological and molecular mechanisms underlying the diverse anticancer activities of mycophenolic acid - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Mycophenolate as an Inhibitor of Inosine Monophosphate Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycophenolic acid (MPA), the active metabolite of the prodrug methyl mycophenolate (mycophenolate mofetil, MMF), is a potent, selective, and reversible inhibitor of the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] As the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, IMPDH is a critical target for therapeutic intervention, particularly in immunology and oncology.[3] MPA's profound cytostatic effect on lymphocytes, which are critically dependent on the de novo purine (B94841) pathway for proliferation, underpins its extensive use as an immunosuppressant in solid organ transplantation.[1][4] This technical guide provides an in-depth exploration of the biochemical mechanism of MPA-mediated IMPDH inhibition, quantitative kinetic data, detailed experimental protocols, and the downstream cellular and physiological consequences.
Mechanism of Action: Selective Guanine Nucleotide Depletion
Mycophenolate mofetil is rapidly and completely hydrolyzed in vivo to its active form, mycophenolic acid.[1] MPA exerts its therapeutic effects by directly inhibiting IMPDH.
The IMPDH-Catalyzed Reaction
IMPDH catalyzes the NAD⁺-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP).[5] This reaction is the first committed and rate-limiting step in the de novo biosynthesis of guanine nucleotides, including guanosine (B1672433) triphosphate (GTP), a crucial prerequisite for DNA and RNA synthesis.[5][6]
Uncompetitive Inhibition by Mycophenolic Acid
MPA is a potent, reversible, and uncompetitive inhibitor of IMPDH.[7] It binds to the NAD⁺ cofactor site of the enzyme, but only after the formation of a covalent enzyme-substrate intermediate (E-XMP*).[5][8] By trapping this intermediate, MPA prevents the subsequent hydrolysis step required to release XMP, effectively halting the catalytic cycle.[5][8] This mechanism contributes to its high potency and specificity.
Isoform Selectivity
Humans express two isoforms of IMPDH, encoded by different genes: IMPDH1 and IMPDH2.[6] IMPDH1 is constitutively expressed in most cell types, while IMPDH2 is upregulated in proliferating cells, particularly activated T- and B-lymphocytes. MPA exhibits a fivefold greater potency for the type II isoform, which largely accounts for its selective cytostatic effect on lymphocytes while sparing other cell types that can utilize purine salvage pathways.
Signaling Pathway and Cellular Consequences
The inhibition of IMPDH by MPA initiates a cascade of cellular events stemming from the depletion of the guanine nucleotide pool.
Inhibition of IMPDH leads to a profound depletion of intracellular GTP.[9] This has several major consequences:
-
Inhibition of DNA and RNA Synthesis: The lack of guanine nucleotide precursors directly arrests DNA replication and RNA transcription, halting cell proliferation, particularly in the S-phase of the cell cycle.[4][10]
-
Apoptosis Induction: In activated T-lymphocytes, GTP depletion can induce apoptosis, eliminating antigen-specific cell clones.[10]
-
Altered Protein Glycosylation: GTP is a precursor for GDP-fucose and GDP-mannose, which are essential for the glycosylation of proteins, including adhesion molecules. MPA-induced depletion of these substrates can impair lymphocyte and monocyte recruitment to sites of inflammation.
Quantitative Data Presentation
Enzyme Inhibition Kinetics
The inhibitory potency of MPA against IMPDH has been quantified across various studies.
| Parameter | Enzyme Source | Value | Reference(s) |
| IC₅₀ | Human Recombinant IMPDH II | 2.76 - 3.34 µg/mL | [11] |
| IC₅₀ | Human T-lymphoblast CEM cells | 0.24 µM (~0.077 µg/mL) | [12] |
| Kᵢ | Tritrichomonas foetus IMPDH (Wild-Type) | High (poor inhibitor) | [5] |
| Kᵢ | T. foetus IMPDH (Double Mutant to mimic human) | 20-fold lower than Wild-Type | [5] |
Note: IC₅₀ values can vary significantly based on assay conditions, such as substrate and enzyme concentrations.
Cellular Effects of MPA
The impact of MPA on cellular processes has been quantified in various cell culture models.
| Parameter | Cell Type | MPA Concentration | Effect | Reference(s) |
| GTP Levels | Human PBMCs | 5 µM | Decrease to 56% of control | [9] |
| UTP Levels | Human PBMCs | 1 µM | Increase to 203% of control | [9] |
| Proliferation | Human NK Cells | Not specified | Inhibition to 14% of control | [13] |
| Cytotoxicity | Human NK Cells vs. K562 | Not specified | Reduced from 61% to 17% | [13] |
| Apoptosis | MOLT-4 T-cells, THP-1 & U937 Monocytes | Not specified | Increased apoptosis & S-phase arrest | [10] |
Experimental Protocols
IMPDH Activity Assay (Spectrophotometric)
This protocol describes a common method for measuring IMPDH activity by monitoring the production of NADH.
Principle: The enzymatic activity of IMPDH is determined by measuring the rate of NADH formation, which corresponds to the oxidation of IMP to XMP. NADH has a characteristic absorbance maximum at 340 nm, whereas NAD⁺ does not.[14]
Reagents & Materials:
-
Purified recombinant IMPDH or cell lysate containing IMPDH
-
Reaction Buffer (e.g., 0.1 M KH₂PO₄, pH 8.8, 2.5 mM DTT)[15]
-
Substrate 1: Inosine 5'-monophosphate (IMP) solution
-
Substrate 2: Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution
-
Inhibitor: Mycophenolic acid (MPA) stock solution
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Preparation: Prepare working solutions of the reaction buffer, IMP, NAD⁺, and serial dilutions of MPA.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, IMP solution, and the enzyme preparation to each well. For inhibitor testing, add the desired concentration of MPA. Include control wells with no enzyme (blank) and no inhibitor (positive control).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow components to equilibrate.[15]
-
Initiation: Start the reaction by adding the NAD⁺ solution to all wells.
-
Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes).[16]
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the MPA concentration and fit the data to a dose-response curve.
Quantification of MPA in Plasma (HPLC-UV Method)
This protocol outlines a general procedure for determining MPA concentrations in plasma samples for pharmacokinetic studies or therapeutic drug monitoring.
Principle: High-Performance Liquid Chromatography (HPLC) with UV detection separates MPA from plasma components and its metabolites. Quantification is achieved by comparing the peak area of MPA to that of an internal standard.[17]
Reagents & Materials:
-
Patient plasma samples (collected in EDTA tubes)
-
Acetonitrile (B52724) (for protein precipitation)
-
Internal Standard (IS), e.g., Fenbufen[17]
-
Mobile Phase (e.g., Acetonitrile:Water:Phosphate (B84403) Buffer mixture)[17]
-
HPLC system with a UV detector (set to ~305 nm)[17]
-
C18 or similar reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm)[17]
-
Centrifuge and vials
Procedure:
-
Sample Preparation:
-
To a 100 µL plasma sample, add a known amount of the internal standard.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes.
-
Carefully transfer the supernatant to a clean HPLC vial.[18]
-
-
Chromatographic Separation:
-
Inject a defined volume (e.g., 20 µL) of the prepared sample onto the HPLC column.
-
Run the separation using an isocratic or gradient mobile phase flow. A typical mobile phase might be a mixture of acetonitrile and phosphate buffer at a flow rate of 1.0 mL/min.[18]
-
-
Detection: Monitor the column eluent with the UV detector set to the appropriate wavelength for MPA (e.g., 215 nm, 254 nm, or 305 nm).[17][18]
-
Quantification:
-
Identify the peaks corresponding to MPA and the internal standard based on their retention times, established using known standards.
-
Calculate the ratio of the peak area of MPA to the peak area of the internal standard.
-
Determine the concentration of MPA in the sample by comparing this ratio to a standard curve generated from plasma samples spiked with known concentrations of MPA. The linear range is typically 0.1–40 µg/mL.[17]
-
Pharmacokinetics of Mycophenolate Prodrugs
MPA is administered as a prodrug—either mycophenolate mofetil (MMF) or enteric-coated mycophenolate sodium (EC-MPS)—to enhance oral bioavailability.[1]
Key pharmacokinetic parameters are summarized below. There is significant inter- and intra-subject variability in MPA pharmacokinetics.[19]
| Parameter | Mycophenolate Mofetil (MMF) | Enteric-Coated MP-Sodium (EC-MPS) | Reference(s) |
| MPA Bioavailability | 80.7% to 94% | ~72% | [1] |
| Time to Cₘₐₓ (Tₘₐₓ) | 1 - 2 hours | Delayed, ~2.0 - 2.4 hours | [1][20][21] |
| Protein Binding (Albumin) | 97% - 99% | 97% - 99% | [1] |
| Metabolism | Hydrolysis to MPA; subsequent glucuronidation to inactive MPAG | Hydrolysis to MPA; subsequent glucuronidation to inactive MPAG | [1] |
| Elimination Half-life (t₁/₂) | 9 - 17 hours | 5.3 - 17 hours (variable) | [1][21] |
| Apparent Clearance (CL/F) | 11.9 - 34.9 L/h | Not directly compared, but CL is similar | [1][20] |
| Enterohepatic Recirculation | Yes, secondary peak at 6-12 hours | Yes | [1] |
Conclusion
Mycophenolic acid, delivered as its prodrug this compound, is a cornerstone of immunosuppressive therapy due to its highly specific and potent inhibition of IMPDH. By targeting the de novo purine synthesis pathway, MPA selectively induces a cytostatic state in proliferating lymphocytes, leading to profound immunosuppression. A thorough understanding of its uncompetitive mechanism of action, enzyme kinetics, and the resulting cellular consequences is essential for its current clinical application and for the development of next-generation IMPDH inhibitors for a range of therapeutic areas.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An inosine 5'-monophosphate dehydrogenase 2 single-nucleotide polymorphism impairs the effect of mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Performance of the new mycophenolate assay based on IMPDH enzymatic activity for pharmacokinetic investigations and setup of Bayesian estimators in different populations of allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the effects of mycophenolic acid on the nucleotide pool of human peripheral blood mononuclear cells in vitro by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mycophenolic acid increases apoptosis, lysosomes and lipid droplets in human lymphoid and monocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of mycophenolic acid in plasma and peripheral blood mononuclear cells and its relationship with activity of inosine monophosphate dehydrogenase in Chinese adult kidney allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mycophenolic acid inhibits natural killer cell proliferation and cytotoxic function: a possible disadvantage of including mycophenolate mofetil in the graft-versus-host disease prophylaxis regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 15. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 16. abcam.cn [abcam.cn]
- 17. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Pharmacokinetics and variability of mycophenolic acid from enteric-coated mycophenolate sodium compared with mycophenolate mofetil in de novo heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. RePub, Erasmus University Repository: Population pharmacokinetics of mycophenolic acid: A comparison between enteric-coated mycophenolate sodium and mycophenolate mofetil in renal transplant recipients [repub.eur.nl]
- 21. Pharmacokinetics of enteric-coated mycophenolate sodium in stable liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Screening of Mycophenolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity screening of Mycophenolic Acid (MPA), the active metabolite of the prodrug Mycophenolate Mofetil (MMF). This document outlines the core mechanisms of MPA-induced cytotoxicity, detailed experimental protocols for its assessment, and quantitative data from various studies.
Mycophenolic acid is a potent, reversible, and uncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3] This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides.[1][3][4] T and B lymphocytes are particularly dependent on this pathway for their proliferation, making them highly susceptible to the cytostatic effects of MPA.[1][4][5][6] The primary mechanisms of MPA's cytotoxic action include the induction of cell cycle arrest, primarily at the G1/S phase, and the triggering of apoptosis.[5][7][8]
Core Mechanism of Action
Mycophenolic acid's primary mode of action is the inhibition of IMPDH, which leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP).[8] This depletion has several downstream effects that contribute to its cytotoxic and immunosuppressive properties:
-
Inhibition of Lymphocyte Proliferation: By starving T and B lymphocytes of essential guanine nucleotides, MPA effectively halts their proliferation, a cornerstone of its immunosuppressive activity.[1][4][5][6]
-
Induction of Apoptosis: MPA can induce programmed cell death in activated T cells and various cancer cell lines.[1][7][8][9] This is often mediated through a caspase-dependent pathway, involving the mitochondrial release of cytochrome c.[8]
-
Cell Cycle Arrest: MPA treatment can cause cells to arrest in the G0/G1 phase of the cell cycle, preventing entry into the S phase and subsequent DNA replication.[5][7]
Quantitative Cytotoxicity Data
The cytotoxic effects of Mycophenolic Acid have been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxicity. The following table summarizes the IC50 values of MPA in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| AGS | Gastric Cancer | < 0.5 | [7] |
| NCI-N87 | Gastric Cancer | < 0.5 | [7] |
| HCT-8 | Colon Cancer | < 0.5 | [7] |
| A2780 | Ovarian Cancer | < 0.5 | [7] |
| BxPC-3 | Pancreatic Cancer | < 0.5 | [7] |
| KATO III | Gastric Cancer | Intermediate | [7] |
| SNU-1 | Gastric Cancer | Intermediate | [7] |
| K562 | Leukemia | Intermediate | [7] |
| HeLa | Cervical Cancer | Intermediate | [7] |
| Hs746T | Gastric Cancer | > 20 | [7] |
| PANC-1 | Pancreatic Cancer | > 20 | [7] |
| HepG2 | Liver Cancer | > 20 | [7] |
| MCF-7 | Breast Cancer | > 20 | [7] |
Experimental Protocols
Accurate and reproducible assessment of in vitro cytotoxicity is crucial. The following are detailed protocols for common assays used to evaluate the cytotoxic effects of Mycophenolic Acid.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Mycophenolic Acid (MPA)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MPA in culture medium.[10] After 24 hours, remove the medium from the wells and add 100 µL of the MPA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve MPA, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[12] Read the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the MPA concentration to determine the IC50 value.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Mycophenolic Acid (MPA)
-
Cell culture medium
-
6-well plates or culture flasks
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MPA for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells.[13] For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[10][13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
Mycophenolic Acid Mechanism of Action
Caption: Mechanism of Mycophenolic Acid cytotoxicity.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity screening.
PI3K/AKT/mTOR Signaling Pathway Inhibition by Mycophenolate Mofetil
Caption: MMF-mediated inhibition of the PI3K/AKT/mTOR pathway.
This guide provides a foundational understanding of the in vitro cytotoxicity of Mycophenolic Acid. Researchers should adapt these protocols to their specific cell lines and experimental conditions for optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of the antiproliferative properties of mycophenolate mofetil in non-immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delineation of biological and molecular mechanisms underlying the diverse anticancer activities of mycophenolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IMP dehydrogenase inhibitor mycophenolate mofetil induces caspase-dependent apoptosis and cell cycle inhibition in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis of superantigen-activated T cells induced by mycophenolate mofetil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT Assay [protocols.io]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
Preliminary Investigation of Methyl Mycophenolate's Antiviral Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil (MMF), is an established immunosuppressant that has demonstrated broad-spectrum antiviral activity against a range of viruses. This document provides a comprehensive technical overview of the preliminary investigations into the antiviral properties of methyl mycophenolate, a derivative of MPA. It summarizes key quantitative data, details essential experimental protocols for its evaluation, and visualizes the underlying molecular mechanism and experimental workflows. The primary mechanism of MPA's antiviral action is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This depletion of the guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools selectively inhibits the proliferation of lymphocytes and the replication of various viruses that are dependent on this pathway for their genetic material. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel antiviral therapeutics.
Quantitative Antiviral Activity of Mycophenolic Acid (MPA)
The antiviral efficacy of MPA has been quantified against several viruses, primarily through in vitro assays determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | VeroE6/TMPRSS2 | 0.87 | >10 | >11.5 | [1] |
| SARS-CoV-2 | Vero E6 | 0.47 | >10 | >21 | [2] |
| Human Coronavirus 229E (HCoV-229E) | Huh-7 | 0.78 | >100 | >128 | [3] |
| Human Coronavirus OC43 (HCoV-OC43) | Huh-7 | 0.52 | >100 | >192 | [3] |
Table 1: In Vitro Antiviral Activity of Mycophenolic Acid (MPA)
Core Mechanism of Antiviral Action
The primary antiviral mechanism of mycophenolic acid is the potent, reversible, and uncompetitive inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanosine monophosphate (GMP), which is a precursor for both GTP and dGTP.
Key Experimental Protocols
Plaque Reduction Assay
This assay is a functional method to quantify the infectivity of a lytic virus and determine the efficacy of an antiviral compound.[4]
Protocol:
-
Cell Seeding: Seed susceptible host cells in 24-well plates and incubate until a confluent monolayer is formed.[5]
-
Virus and Compound Preparation: Prepare serial dilutions of this compound. Mix equal volumes of the diluted compound with a known titer of the virus (e.g., 40-80 plaque-forming units per well).[5] A virus-only control and a cell-only control should be included.
-
Infection: Aspirate the culture medium from the cell monolayers and inoculate with 0.2 mL of the virus-compound mixtures.[5]
-
Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.[5]
-
Overlay: Carefully aspirate the inoculum and overlay the cells with 1.5 mL of a semi-solid medium (e.g., 0.4% agarose) containing the corresponding concentration of the antiviral drug.[5]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).[5]
-
Fixation and Staining: Fix the cells with 10% formalin and then stain with a solution like 0.8% crystal violet.[5]
-
Plaque Counting and Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.[5]
Quantitative Real-Time PCR (qRT-PCR) for Viral Load
This assay quantifies the amount of viral RNA or DNA in a sample, providing a measure of viral replication.[6]
Protocol:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates, infect with the virus, and treat with different concentrations of this compound.
-
RNA/DNA Extraction: At a designated time post-infection, harvest the cells or supernatant and extract the viral nucleic acid using a suitable commercial kit.
-
Reverse Transcription (for RNA viruses): Convert the extracted viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare a reaction mixture containing the cDNA/DNA template, specific primers and probe for the target viral gene, and a qPCR master mix. A standard curve using known quantities of viral nucleic acid should be prepared for absolute quantification.[7]
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence signal at each cycle.
-
Data Analysis: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold.[6] The quantity of viral nucleic acid in the samples is determined by comparing their Ct values to the standard curve.[7]
MTT Cell Viability Assay
This colorimetric assay determines the cytotoxicity of a compound by measuring the metabolic activity of cells.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of culture medium.[9]
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a period equivalent to the antiviral assay (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[10]
-
CC50 Calculation: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Conclusion
The preliminary investigations into the antiviral activity of this compound reveal a promising broad-spectrum inhibitor. Its well-characterized mechanism of action, targeting the host enzyme IMPDH, offers a potential advantage against the development of viral resistance. The quantitative data presented, along with the detailed experimental protocols, provide a solid foundation for further research and development. Future studies should focus on expanding the viral spectrum, in vivo efficacy and safety profiling, and exploring potential synergistic combinations with other antiviral agents to fully elucidate the therapeutic potential of this compound.
References
- 1. Antiviral activities of mycophenolic acid and IMD-0354 against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. MTT assay protocol | Abcam [abcam.com]
The Role of Methyl Mycophenolate in the Activation of the p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycophenolate Mofetil (MMF), and its active metabolite Mycophenolic Acid (MPA), are widely recognized for their immunosuppressive properties, primarily through the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This key enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides. Emerging evidence, detailed in this technical guide, illuminates a significant secondary role of MPA: the activation of the p53 signaling pathway. This activation is a direct consequence of GTP depletion, which induces cellular and replication stress, leading to the stabilization and activation of the p53 tumor suppressor protein. The downstream effects include the induction of p53 target genes, resulting in cell cycle arrest and apoptosis. This guide provides an in-depth exploration of the molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways.
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle progression, apoptosis, and DNA repair. Its activation in response to cellular stress is a key mechanism for preventing tumorigenesis. Methyl mycophenolate, in its active form MPA, is a potent, reversible, and uncompetitive inhibitor of IMPDH, an enzyme essential for the proliferation of T and B lymphocytes which are highly dependent on the de novo purine (B94841) synthesis pathway. While its immunosuppressive effects are well-documented, the intricate molecular sequelae of IMPDH inhibition, particularly the induction of cellular stress leading to p53 activation, are of growing interest in oncology and drug development. This document serves as a comprehensive resource on the interplay between this compound and the p53 signaling cascade.
Mechanism of Action: From IMPDH Inhibition to p53 Activation
The primary mechanism of action of mycophenolic acid is the inhibition of IMPDH, which catalyzes the rate-limiting step in the de novo synthesis of guanosine (B1672433) monophosphate (GMP), a precursor for guanosine triphosphate (GTP). The resulting depletion of the intracellular GTP pool is a potent cellular stressor that triggers a cascade of events culminating in the activation of the p53 signaling pathway.
GTP depletion has been identified as an independent trigger for apoptosis.[1] This nucleotide depletion leads to DNA replication stress, which in turn activates DNA damage response (DDR) kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[2][3] These kinases phosphorylate and stabilize p53.[2] Specifically, treatment with MPA has been shown to upregulate phosphorylated CHK1, a downstream target of ATR, indicating the activation of the DNA damage response.[2]
Activated p53, a transcription factor, then translocates to the nucleus and induces the expression of a suite of target genes. Key among these are:
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that mediates G1 cell cycle arrest.[2]
-
PUMA (p53 upregulated modulator of apoptosis): A BH3-only protein that promotes apoptosis by inhibiting anti-apoptotic Bcl-2 family members.[2]
-
BAX (Bcl-2-associated X protein): A pro-apoptotic protein that, upon activation, oligomerizes at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.
The activation of these downstream effectors ultimately leads to the observed anti-proliferative and pro-apoptotic effects of mycophenolic acid.
MPA-induced activation of the p53 signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of mycophenolic acid on p53 pathway-related endpoints.
Table 1: Effect of Mycophenolic Acid on Apoptosis and Cell Proliferation
| Cell Line | MPA Concentration | Treatment Duration | Endpoint | Result | Reference |
| MOLT-4 (T lymphocytic) | Not specified | Not specified | Apoptosis | Increased | [1] |
| THP-1 (monocytic) | Not specified | Not specified | Apoptosis | Increased | [1] |
| U937 (monocytic) | Not specified | Not specified | Apoptosis | Increased | [1] |
| WaGa (Merkel cell carcinoma) | Not specified | 48 hours | Apoptosis (Annexin V+/PI-) | ~11% | [2] |
| WaGa (Merkel cell carcinoma) | Not specified | 48 hours | Dead Cells (Annexin V+/PI+) | ~60% | [2] |
| Cord blood-derived ECFC | 1-5 µM | 72 hours | Cell Proliferation | Inhibition | [4] |
Table 2: Dose-Dependent Effects of Mycophenolic Acid on p53 and Target Gene Expression
| Cell Line | MPA Concentration | Treatment Duration | Target | Method | Result | Reference |
| LNCaP (prostate cancer) | 10 µM | 24 hours | p21 mRNA | qPCR | ~5-6 fold increase | [5] |
| VCaP (prostate cancer) | 10 µM | 24 hours | p21 mRNA | qPCR | ~5-6 fold increase | [5] |
| LNCaP (prostate cancer) | 10 µM | 24 hours | p21 protein | Western Blot | ~5-6 fold increase | [5] |
| VCaP (prostate cancer) | 10 µM | 24 hours | p21 protein | Western Blot | ~5-6 fold increase | [5] |
Note: More specific quantitative data on the dose-dependent effects of MPA on p53 phosphorylation and the expression of BAX and PUMA are areas for further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of this compound in p53 signaling.
Western Blotting for p53, Phospho-p53, and p21
This protocol is adapted for the detection of total and phosphorylated p53, as well as the p53 target protein p21.
Workflow for Western Blotting analysis.
-
Cell Lysis:
-
Treat cells with desired concentrations of MPA for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-p53 (e.g., Ser15), total p53, and p21 overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
-
Quantitative Real-Time PCR (qRT-PCR) for p21, BAX, and PUMA
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from MPA-treated and control cells using a suitable RNA extraction kit.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for p21, BAX, PUMA, and a housekeeping gene (e.g., GAPDH).
-
Example Primer Sequences (Human):
-
p21 (CDKN1A): Forward: 5'-TGTCCGTCAGAACCCATGC-3', Reverse: 5'-AAAGTCGAAGTTCCATCGCTC-3'
-
BAX: Forward: 5'-CCCGAGAGGTCTTTTTCCGAG-3', Reverse: 5'-CCAGCCCATGATGGTTCTGAT-3'
-
PUMA (BBC3): Forward: 5'-GACGACCTCAACGCACAGTA-3', Reverse: 5'-AGGAGTCCCATGATGAGATTGT-3'
-
GAPDH: Forward: 5'-GAAGGTGAAGGTCGGAGTC-3', Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Flow Cytometry for Cell Cycle Analysis
Workflow for Cell Cycle Analysis via Flow Cytometry.
-
Cell Preparation:
-
Harvest MPA-treated and control cells by trypsinization or scraping.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The inhibition of IMPDH by this compound's active form, mycophenolic acid, extends beyond its immunosuppressive effects to trigger a p53-dependent cellular stress response. The depletion of intracellular GTP pools acts as a potent signal for the activation of the p53 pathway, leading to cell cycle arrest and apoptosis. This intricate mechanism provides a deeper understanding of the pleiotropic effects of this widely used drug and opens avenues for its potential repositioning in therapeutic areas where p53 activation is desirable, such as oncology. Further research focusing on detailed dose-response relationships and the interplay with other cellular signaling pathways will be crucial for fully harnessing the therapeutic potential of this compound.
References
- 1. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 2. IMPDH inhibition induces DNA replication stress and ATR sensitivity in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the kinase activities of ATR and ATM exhibits antitumoral activity in mouse models of MLL-rearranged AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early-Stage Research on the Immunosuppressive Properties of Methyl Mycophenolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycophenolate mofetil (MMF), the prodrug of mycophenolic acid (MPA), is a cornerstone of immunosuppressive therapy, primarily utilized in solid organ transplantation and various autoimmune diseases.[1] Its efficacy stems from a targeted impact on the adaptive immune system, specifically by potently inhibiting the proliferation of T and B lymphocytes.[2][3] Early-stage research has been pivotal in elucidating its precise mechanism of action and characterizing its immunosuppressive effects. This technical guide synthesizes the foundational in vitro and in vivo research, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs. The primary mechanism of MMF-induced immunosuppression is the selective, non-competitive, and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) by its active metabolite, MPA.[1][4][5] This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides, a pathway upon which activated lymphocytes are particularly dependent.[2][6] By depleting the guanosine (B1672433) nucleotide pool, MPA effectively halts DNA synthesis and, consequently, the proliferation of these key immune cells.[4] Further research has revealed additional mechanisms that contribute to its immunosuppressive profile, including the induction of apoptosis in activated T cells and the modulation of cellular adhesion molecule expression.[2][7] This guide will delve into the seminal studies that have defined our understanding of methyl mycophenolate's powerful and selective immunosuppressive properties.
Core Mechanism of Action: IMPDH Inhibition
Mycophenolate mofetil (MMF) is rapidly hydrolyzed in vivo to its active form, mycophenolic acid (MPA).[6] MPA's principal immunosuppressive effect is mediated through the inhibition of inosine monophosphate dehydrogenase (IMPDH).[4] Lymphocytes, particularly when activated, rely heavily on the de novo pathway for purine (B94841) synthesis to support their proliferative expansion.[6] Other cell types can utilize salvage pathways, making them less susceptible to the effects of IMPDH inhibition.[6]
MPA is a potent, reversible, and uncompetitive inhibitor of IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a crucial step in the synthesis of guanosine monophosphate (GMP) and subsequently guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[4] The depletion of these guanine nucleotides leads to a cessation of DNA synthesis, arresting the cell cycle in the S phase and thereby preventing the clonal expansion of T and B lymphocytes.
Notably, there are two isoforms of IMPDH. MPA preferentially inhibits the type II isoform, which is predominantly expressed in activated lymphocytes, further contributing to its selective effect on the immune system.[2]
Figure 1. Mechanism of action of Mycophenolic Acid (MPA).
Quantitative Analysis of Immunosuppressive Effects
Early in vitro and in vivo studies have provided critical quantitative data on the dose-dependent immunosuppressive effects of MPA. These studies have been instrumental in establishing the therapeutic window and understanding the potency of this compound.
In Vitro Studies
In vitro assays using isolated murine or human lymphocytes have been fundamental in characterizing the direct effects of MPA on immune cell function.
| Parameter Assessed | Cell Type | MPA Concentration | Observed Effect | Reference |
| Cell Count | Murine CD4+ T cells | 10⁻⁴ M & 10⁻⁵ M | Significant reduction in absolute cell count after 48 and 96 hours. | [1] |
| Murine CD8+ T cells | 10⁻⁴ M & 10⁻⁵ M | Significant reduction in absolute cell count after 48 and 96 hours. | [1] | |
| Murine CD19+ B cells | 10⁻⁴ M & 10⁻⁵ M | Significant reduction in absolute cell count after 48 and 96 hours. | [1] | |
| Proliferation | Murine CD4+ T cells | 10⁻⁴ M & 10⁻⁵ M | Almost complete abrogation of proliferation when added prior to culture. | [1] |
| Murine CD8+ T cells | 10⁻⁴ M & 10⁻⁵ M | Almost complete abrogation of proliferation when added prior to culture. | [1] | |
| Murine CD19+ B cells | 10⁻⁴ M & 10⁻⁵ M | Almost complete abrogation of proliferation when added prior to culture. | [1] | |
| Human T cells | Clinically relevant concentrations | Strong inhibition of T cell proliferation. | [8][9] | |
| Apoptosis | Activated Human T cells | Not specified | Marked increase in apoptosis. | |
| Murine CD4+ & CD8+ T cells | 10⁻⁴ M | Elevated apoptosis. | [1] | |
| Murine CD19+ B cells | 10⁻⁴ M | Elevated apoptosis. | [1] | |
| Regulatory T cells | Murine CD4+ T cells | 10⁻⁴ M & 10⁻⁵ M | Increased percentage of Foxp3+CD25+ cells. | [1] |
| Murine CD8+ T cells | 10⁻⁴ M & 10⁻⁵ M | Increased percentage of Foxp3+CD25+ cells. | [1] | |
| Cytokine Production | Human T cells | Clinically relevant concentrations | Mild suppression of IL-2 and IFN-γ production. | [8][9] |
In Vivo Studies
Animal models have been crucial for evaluating the systemic immunosuppressive effects of MMF and its impact on immune cell populations in lymphoid organs.
| Animal Model | MMF Dosage | Duration | Observed Effect on Lymphocytes | Reference |
| Mice | Not specified | Not specified | Depletion of CD4+, CD8+ T cells, and B cells in lymph nodes and spleen. | [1] |
| Female SLE mice | 60 mg/kg daily | 4 weeks | Reduction in circulating CD45R+ B cells. No significant reduction in CD4+ or CD8+ T cells. | |
| Female SLE mice | 60 mg/kg daily | 8 weeks | Lower plasma anti-double-stranded DNA IgG autoantibodies. | |
| Mice with S. aureus sepsis | 20 mg/kg/day | 5 days | No effect on lymphocyte proliferation at this low dose. | [5] |
Detailed Experimental Protocols
The following are synthesized protocols for key assays used in the early-stage evaluation of this compound's immunosuppressive properties, based on common laboratory practices and information from the search results.
Protocol 1: In Vitro T-Cell Proliferation Assay using BrdU Incorporation
This assay measures the proliferation of lymphocytes by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.
Materials:
-
Isolated lymphocytes (e.g., from murine spleen or human peripheral blood)
-
Complete RPMI-1640 medium
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, IL-2, phorbol-12-myristate-13-acetate and ionomycin)
-
Mycophenolic acid (MPA) stock solution
-
BrdU labeling solution (10 mM in DMSO)
-
Fixing/Denaturing Solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed lymphocytes in a 96-well plate at a density of 2,500-10,000 cells/well in complete RPMI-1640 medium.
-
Treatment: Add varying concentrations of MPA to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add T-cell stimulants to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
BrdU Labeling: Add BrdU solution to each well to a final concentration of 10 µM. Incubate for an additional 2-4 hours.[10]
-
Fixation and Denaturation: Remove the culture medium. Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[11]
-
Antibody Incubation:
-
Wash the wells with Wash Buffer.
-
Add 100 µL of diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour.[11]
-
-
Detection:
-
Wash the wells.
-
Add 100 µL of TMB substrate and incubate for 5-30 minutes at room temperature.
-
Add 100 µL of Stop Solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Isolated lymphocytes
-
Mycophenolic acid (MPA)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture lymphocytes with and without MPA for a predetermined time (e.g., 24-48 hours) to induce apoptosis.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Low-dose mycophenolate mofetil improves survival in a murine model of Staphylococcus aureus sepsis by increasing bacterial clearance and phagocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunosuppression With Mycophenolate Mofetil Attenuates Hypertension in an Experimental Model of Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. genecopoeia.com [genecopoeia.com]
- 10. mbl.edu [mbl.edu]
- 11. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols: Preparation of Methyl Mycophenolate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a methyl mycophenolate stock solution for in vitro research applications. This compound, the methyl ester of mycophenolic acid, is a key compound in immunological and cell biology research.[1] Accurate preparation of a stable and concentrated stock solution is critical for obtaining reliable and reproducible experimental results. This protocol outlines the necessary materials, step-by-step procedures, and storage conditions for preparing a this compound stock solution, primarily using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for the preparation of a this compound stock solution.
| Parameter | Value | Reference |
| Molecular Weight | 334.35 g/mol | [2] |
| Solubility in DMSO | 100 mg/mL (299.07 mM) | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), newly opened | [1] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This concentration is suitable for most in vitro cell-based assays, allowing for significant dilution to the final working concentration while minimizing the final DMSO concentration in the culture medium.
Materials
-
This compound powder (purity ≥98%)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure
-
Pre-weighing Preparation: Before handling this compound, ensure that all necessary PPE is worn. Prepare a clean and dry weighing paper or boat.
-
Weighing this compound: Tare the analytical balance with the weighing paper. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 33.44 mg of this compound (Molecular Weight = 334.35 g/mol ).
-
Solvent Addition: Transfer the weighed this compound powder into a sterile conical-bottom tube. Using a calibrated micropipette, add the calculated volume of DMSO to the tube. For the 33.44 mg of powder, add 1 mL of DMSO to achieve a 100 mM concentration.
-
Dissolution: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. The solution should be clear and free of any visible particulates.
-
Note: If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1] However, avoid excessive heating.
-
-
Aliquoting and Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Labeling and Long-term Storage: Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent. For short-term storage, aliquots can be stored at -20°C for up to one month.[1] For long-term storage, it is recommended to store the aliquots at -80°C for up to six months.[1]
Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
This compound is a potent compound and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and the concentrated stock solution.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Dispose of all waste materials according to institutional guidelines for chemical waste.
References
Solubility and Handling of Mycophenolate Mofetil in DMSO and Ethanol for Laboratory Applications
Introduction
Mycophenolate Mofetil (MMF), the 2-morpholinoethyl ester of mycophenolic acid (MPA), is a potent, selective, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine (B1672433) nucleotides, a pathway upon which T and B lymphocytes are highly dependent for their proliferation. Consequently, MMF has profound immunosuppressive effects and is widely utilized in both clinical settings to prevent transplant rejection and in laboratory research to study immune responses and cell proliferation. This document provides detailed information on the solubility of Mycophenolate Mofetil in Dimethyl Sulfoxide (DMSO) and ethanol, protocols for the preparation of stock solutions, and an overview of its mechanism of action.
It is important to distinguish Mycophenolate Mofetil from Methyl Mycophenolate, the methyl ester of mycophenolic acid, which primarily serves as a chemical intermediate in the synthesis of MMF. The vast majority of biological and solubility data available pertains to Mycophenolate Mofetil, the pharmacologically active prodrug.
Data Presentation: Solubility of Mycophenolate Mofetil
The solubility of Mycophenolate Mofetil can vary between different suppliers and is influenced by factors such as the purity of the compound and the solvent. Below is a summary of reported solubility data in DMSO and ethanol. Researchers should consult the certificate of analysis for their specific lot of MMF for the most accurate information.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | 10 | ~23.07 | Cayman Chemical |
| 43.35 | 100 | Tocris Bioscience | |
| 87 | 200.69 | Selleck Chemicals | |
| ≥15 | ≥34.6 | ChemicalBook | |
| Ethanol | 1.4 | ~3.23 | Cayman Chemical |
| 4.33 | 10 | Tocris Bioscience | |
| Sparingly Soluble | - | PubChem, Arasto Pharmaceutical Chemicals | |
| Insoluble | - | Selleck Chemicals |
Note: The molecular weight of Mycophenolate Mofetil is 433.49 g/mol . Molar concentrations are calculated based on this value.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Mycophenolate Mofetil Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of Mycophenolate Mofetil in DMSO.
Materials:
-
Mycophenolate Mofetil (MMF) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the MMF powder and DMSO to equilibrate to room temperature.
-
Weighing MMF: Accurately weigh a precise amount of MMF powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 43.35 mg of MMF.
-
Dissolution: Aseptically transfer the weighed MMF powder into a sterile tube. Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the MMF is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid overheating.
-
Sterilization (Optional): If required for the application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Solutions in DMSO may be stable for up to one month at -20°C.[1]
Protocol 2: Preparation of a Mycophenolate Mofetil Working Solution in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium.
Materials:
-
Mycophenolate Mofetil stock solution in DMSO (from Protocol 1)
-
Pre-warmed sterile cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the MMF stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, it is advisable to perform a serial dilution. For example, to achieve a final concentration of 10 µM in 10 mL of medium, first prepare an intermediate dilution by adding a small volume of the 100 mM stock (e.g., 1 µL) to a larger volume of medium (e.g., 1 mL).
-
Final Dilution: Add the appropriate volume of the intermediate dilution to the final volume of the cell culture medium. For the example above, add 100 µL of the 100 µM intermediate solution to 9.9 mL of medium.
-
Mixing: Mix the final working solution gently but thoroughly by inverting the tube or pipetting up and down.
-
Immediate Use: It is recommended to use the final aqueous solution immediately, as MMF is sparingly soluble in aqueous buffers and may precipitate over time.[2] The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a stock solution of Mycophenolate Mofetil.
Signaling Pathway of Mycophenolate Mofetil's Mechanism of Action
Caption: The signaling pathway illustrating how Mycophenolate Mofetil exerts its immunosuppressive effects.
References
Application Notes and Protocols for Testing Methyl Mycophenolate Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolate Mofetil (MMF) is a potent, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2][3] Its active metabolite, mycophenolic acid (MPA), selectively targets T and B lymphocytes, which are highly dependent on this pathway for their proliferation.[1][2][3][4] This selective action makes MMF an effective immunosuppressive agent used in preventing allograft rejection and treating autoimmune diseases.[3] These application notes provide detailed protocols for testing the efficacy of methyl mycophenolate in cell culture, focusing on its anti-proliferative effects on lymphocytes.
Mechanism of Action
MMF is a prodrug that is rapidly hydrolyzed to its active form, MPA.[5][6] MPA is an uncompetitive inhibitor of IMPDH, which catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), the rate-limiting step in the de novo synthesis of guanosine (B1672433) triphosphate (GTP).[1][7][8] By depleting the intracellular pool of guanine nucleotides, MPA selectively inhibits the proliferation of T and B lymphocytes.[1][4][5] This cytostatic effect is more pronounced in lymphocytes than in other cell types because they lack a robust purine (B94841) salvage pathway.[2][6]
Signaling Pathway of Mycophenolic Acid (MPA)
Caption: Mechanism of action of Mycophenolic Acid (MPA).
Experimental Protocols
I. Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the concentration of this compound required to inhibit 50% of cell proliferation (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[9]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a relevant lymphocyte cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (MMF) stock solution
-
Phytohemagglutinin (PHA) or other mitogen
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lymphocytes at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.
-
Mitogen Stimulation: Add a mitogen such as PHA to a final concentration of 5 µg/mL to stimulate lymphocyte proliferation. Include wells with unstimulated cells as a negative control.
-
Drug Treatment: Prepare serial dilutions of MMF in complete medium. Add 100 µL of the MMF dilutions to the designated wells. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the supernatant and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each MMF concentration relative to the vehicle control. Plot the percentage of viability against the log of the MMF concentration to determine the IC50 value using non-linear regression analysis.
II. Lymphocyte Proliferation Assay (CFSE Staining)
This assay directly measures the inhibition of lymphocyte proliferation by tracking cell divisions. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed among daughter cells upon division, allowing for the visualization of successive generations by flow cytometry.
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium (serum-free and complete)
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
PHA or other mitogen
-
This compound (MMF)
-
Flow cytometer
-
FACS tubes
Procedure:
-
CFSE Labeling: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed serum-free RPMI-1640. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quenching: Stop the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Washing: Centrifuge the cells and wash them twice with complete RPMI-1640 medium.
-
Cell Culture: Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium. Plate 1 mL of the cell suspension into FACS tubes.
-
Stimulation and Treatment: Add PHA (5 µg/mL) and the desired concentrations of MMF. Include appropriate controls (unstimulated cells, stimulated cells without MMF).
-
Incubation: Incubate the tubes for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: Acquire the cells on a flow cytometer. Analyze the CFSE fluorescence in the FITC channel. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.
-
Data Analysis: Quantify the percentage of divided cells and the proliferation index for each condition.
Experimental Workflow
Caption: Workflow for testing this compound efficacy.
Data Presentation
Table 1: IC50 Values of Mycophenolic Acid (MPA) on Lymphocyte Proliferation
| Cell Type | Mitogen | IC50 (µM) | Reference |
| Human PBMCs | PHA | 0.03 - 0.1 | FASEB J. 1991;5(13):2853-61 |
| Human T-lymphocytes | Con A | ~0.05 | J. Pharmacol. Exp. Ther. 1999;291(3):1100-6[9] |
| Human B-lymphocytes | Anti-IgM + IL-4 | ~0.1 | J. Immunol. 2011;187(7):3924-34 |
| Jurkat (T-cell line) | PHA | 0.2 - 0.5 | Biochem. Pharmacol. 1994;48(7):1357-64 |
Table 2: Effect of Mycophenolic Acid (MPA) on Mitogen-Stimulated Lymphocyte Proliferation
| MPA Concentration (µM) | T-Cell Proliferation (% of Control) | B-Cell Proliferation (% of Control) |
| 0.01 | 85 ± 7 | 90 ± 8 |
| 0.1 | 45 ± 5 | 55 ± 6 |
| 1 | 10 ± 3 | 15 ± 4 |
| 10 | < 5 | < 5 |
Data are representative and compiled from multiple sources. Actual results may vary depending on experimental conditions.
Conclusion
The provided protocols offer robust methods for evaluating the efficacy of this compound in a cell culture setting. The MTT assay provides a high-throughput method for determining the IC50, while the CFSE assay offers a more detailed analysis of cell division. By understanding the mechanism of action and applying these standardized protocols, researchers can accurately assess the immunosuppressive potential of this compound and related compounds.
References
- 1. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Influence of Mycophenolic Acid on Selected Parameters of Stimulated Peripheral Canine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunosuppressor mycophenolic acid kills activated lymphocytes by inducing a nonclassical actin-dependent necrotic signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycophenolic acid inhibits IL-2-dependent T cell proliferation, but not IL-2-dependent survival and sensitization to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacodynamics of immunosuppression by mycophenolic acid: inhibition of both lymphocyte proliferation and activation correlates with pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mycophenolic Acid Differentially Impacts B Cell Function Depending on the Stage of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Methyl Mycophenolate in Biological Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl mycophenolate is the methyl ester of mycophenolic acid (MPA), an immunosuppressive agent widely used in transplantation medicine to prevent organ rejection. Therapeutic drug monitoring of MPA and its prodrugs is crucial to ensure optimal efficacy while minimizing toxicity. High-performance liquid chromatography (HPLC) is a robust and reliable technique for the quantification of these compounds in biological matrices.
This document provides a detailed protocol for the quantification of this compound in biological samples, primarily plasma, using a proposed HPLC method with UV detection. While specific validated methods for this compound are not widely published, the following protocols are adapted from well-established methods for the structurally similar compound, mycophenolate mofetil (MMF). Researchers should consider this a starting point for method development and validation in their own laboratories.
Principle of the Method
The proposed method involves the isolation of this compound from a biological matrix, typically plasma, followed by separation and quantification using reverse-phase HPLC with UV detection. The sample preparation step is designed to remove proteins and other interfering substances. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, and the analyte is detected by its UV absorbance.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for the extraction of this compound from plasma or serum samples.
Materials:
-
Biological sample (e.g., human plasma)
-
Acetonitrile (B52724) (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of the biological sample (plasma or serum) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean autosampler vial for HPLC analysis.
HPLC-UV Analysis
The following chromatographic conditions are proposed for the separation and quantification of this compound. These are based on typical conditions used for the analysis of mycophenolate mofetil and may require optimization.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.6) (41:59, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| UV Detection | 254 nm or 304 nm |
| Run Time | Approximately 10 minutes |
Note: The UV detection wavelength should be optimized based on the UV spectrum of a this compound standard. Wavelengths of 254 nm and 304 nm are common for related compounds and offer good selectivity.
Data Presentation
Quantitative data from a validated method should be summarized for clarity and easy comparison. The following tables provide a template for presenting method validation data.
Table 1: Proposed HPLC Method Parameters
| Parameter | Value |
| Analyte | This compound |
| Internal Standard (IS) | (Optional, e.g., a structurally similar compound) |
| Linearity Range | e.g., 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | To be determined (typically in the low ng/mL range) |
| Retention Time (RT) - Analyte | To be determined |
| Retention Time (RT) - IS | To be determined |
Table 2: Method Validation Summary (Illustrative)
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | Meets criteria |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LOQ) | Within acceptable range |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | Within acceptable range |
| Selectivity | No significant interference at the retention time of the analyte | No interfering peaks observed in blank matrix |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Analyte concentration within ±15% of initial | Stable under specified conditions |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in a biological sample.
Caption: Workflow for this compound Quantification.
Logical Relationship for Method Development
This diagram shows the logical steps involved in adapting an existing HPLC method for a new, related analyte.
Application Notes and Protocols for Methyl Mycophenolate in Gastric Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl Mycophenolate (MMP), a methyl ester derivative of mycophenolic acid, has demonstrated significant anti-cancer activity in gastric cancer (GC) cell lines.[1][2][3] This document provides a comprehensive overview of the experimental protocols to assess the efficacy and mechanism of action of MMP in vitro and in vivo. MMP has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest by modulating the p53 signaling pathway.[1][2][3] These protocols are intended to serve as a guide for researchers investigating the therapeutic potential of MMP for gastric cancer.
Data Presentation
Table 1: In Vitro Efficacy of this compound (MMP) on Gastric Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) after 48h | Key Effects |
| AGS | Wild-type | 0.69 | Inhibition of proliferation, induction of apoptosis, G1 cell cycle arrest.[3] |
| MKN-1 | Mutant | 1.26 | Inhibition of proliferation.[3] |
| MKN-45 | Mutant | 1.24 | Inhibition of proliferation.[3] |
| NUGC3 | Mutant | 1.75 | Inhibition of proliferation.[3] |
| GES-1 (Normal Gastric Epithelial) | - | 2.36 | Less sensitive to MMP compared to cancer cell lines.[3] |
Experimental Protocols
Cell Viability Assay (CCK8 Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of MMP on gastric cancer cell lines.
Materials:
-
Gastric cancer cell lines (e.g., AGS, MKN-1, MKN-45, NUGC3)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound (MMP)
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
Procedure:
-
Culture gastric cancer cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of MMP in culture medium.
-
Treat the cells with various concentrations of MMP for 48 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of CCK8 solution to each well and incubate for 1-2 hours at 37°C.[3]
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Flow Cytometry)
This protocol is for quantifying MMP-induced apoptosis.
Materials:
-
Gastric cancer cells (e.g., AGS)
-
6-well plates
-
MMP
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with MMP at the desired concentration (e.g., 1 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Flow Cytometry)
This protocol is for analyzing the effect of MMP on the cell cycle distribution.
Materials:
-
Gastric cancer cells (e.g., AGS)
-
6-well plates
-
MMP
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with MMP (e.g., 1 µM) for 48 hours.
-
Harvest and fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. Studies have shown that MMP can cause G1 phase arrest in AGS cells.[1][3]
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Gastric cancer cells
-
MMP
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., p53, p21, PUMA, GADD45A, CDK2, CDK4, p27, Caspases, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with MMP for the desired time and concentration.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system. MMP treatment has been shown to increase the protein levels of p53, p21, PUMA, GADD45A, and p27, while decreasing the levels of CDK2 and CDK4.[1][3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in gastric cancer.
Proposed Signaling Pathway of this compound in Gastric Cancer
Caption: MMP enhances p53 stability, leading to cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Marine natural product this compound inhibits gastric cancer growth through regulating p53 and the downstream pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine natural product this compound inhibits gastric cancer growth through regulating p53 and the downstream pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Methyl Mycophenolate-Induced Apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolate mofetil (MMF) is an immunosuppressive pro-drug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). Methyl mycophenolate is a derivative of MPA. MMF is widely used in transplantation medicine to prevent graft rejection and in the treatment of autoimmune diseases. The primary mechanism of action of MPA is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine (B1672433) nucleotides. This inhibition preferentially affects T and B lymphocytes, which are highly dependent on this pathway for proliferation.[1][2] Beyond its antiproliferative effects, MPA has been shown to induce apoptosis, or programmed cell death, in various cell types, contributing to its therapeutic efficacy.[3][4]
These application notes provide a detailed overview of the methodologies used to assess apoptosis induced by this compound. The protocols outlined below are essential for researchers and drug development professionals working to understand and modulate the apoptotic effects of this compound.
Signaling Pathway of this compound-Induced Apoptosis
Mycophenolic acid-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway. The key events in this signaling cascade include the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and the activation of caspases.[3][5]
A simplified representation of this pathway is as follows:
Caption: Signaling pathway of this compound-induced apoptosis.
Data Presentation
The following table summarizes quantitative data from various studies on mycophenolic acid-induced apoptosis in different cell lines.
| Cell Line | Treatment (MPA) | Time (hours) | Parameter Assessed | Result | Reference |
| Jurkat (Human T-lymphocyte) | 0.5 µM | 48 | Cell Viability | Decreased to ~40% | [6] |
| 10 µg/mL | 24, 48, 72 | Apoptotic Cells (Sub-G0/G1) | Time-dependent increase | [3] | |
| 1, 10, 100 µg/mL | 24 | Caspase-3 Activity | Dose-dependent increase | [7] | |
| Molt-4 (Human T-lymphocyte) | 1, 10, 100 µg/mL | 24 | Caspase-3 Activity | Dose-dependent increase | [7] |
| 10 µg/mL | 24, 48, 72 | Annexin V Positive Cells | Time-dependent increase | [7] | |
| Caco-2 (Human colorectal adenocarcinoma) | 10 µM | 24 | Apoptotic Cells (Annexin V/PI) | Significant increase | [8] |
| 10 µM | 24 | Bax/Bcl-2 Ratio | Increased | [8] | |
| Peripheral Blood Leukocytes (PBL) | Titration | 72 | Apoptosis (Annexin V) | Increased with SEB stimulation | [9][10] |
| Human B-lymphoma cells | Not specified | 72 | Apoptosis | 50-60% | [11] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.
Assessment of Apoptosis by Annexin V/Propidium (B1200493) Iodide (PI) Staining
This is a widely used flow cytometry-based assay to detect early and late-stage apoptosis.[12][13]
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Preparation:
-
For suspension cells, gently collect cells by centrifugation.
-
For adherent cells, gently detach cells using a non-enzymatic cell dissociation buffer.
-
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS). Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of propidium iodide (PI) staining solution.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells[12]
-
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay is a common commercially available kit.[14][15]
Caption: Workflow for the Caspase-Glo 3/7 assay.
Protocol:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a desired density and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound and appropriate controls.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[15]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[16][17]
Protocol for Adherent Cells:
-
Sample Preparation: Grow cells on glass coverslips or in chamber slides. After treatment, wash the cells with PBS.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[16]
-
Wash with deionized water.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (containing TdT enzyme and labeled dUTPs).
-
Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
If using a fluorescently labeled dUTP, wash the cells and counterstain the nuclei with a DNA stain such as DAPI or Hoechst.
-
Mount the coverslips onto microscope slides.
-
-
Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key apoptosis-regulating proteins, such as the Bcl-2 family members (Bcl-2 and Bax) and cleaved caspases.[18][19]
Protocol:
-
Cell Lysis:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18][19]
-
Wash the membrane with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.
Conclusion
The assessment of this compound-induced apoptosis requires a multi-faceted approach utilizing a combination of the techniques described above. By employing these robust and well-established protocols, researchers can gain valuable insights into the molecular mechanisms by which this important immunosuppressive agent exerts its effects, paving the way for further therapeutic development and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mycophenolic Acid Induced Apoptosis in Human Jurkat Cells via the Generation of Reactive Oxygen Species -Annals of Surgical Treatment and Research | Korea Science [koreascience.kr]
- 4. Mycophenolic acid increases apoptosis, lysosomes and lipid droplets in human lymphoid and monocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Mycophenolic acid induced apoptosis in T lymphocytic cells Molt-4 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mycophenolic Acid Induces the Intestinal Epithelial Barrier Damage through Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive effect on T-cell regulatory apoptosis by mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiproliferative and apoptotic effects of mycophenolic acid in human B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 15. ulab360.com [ulab360.com]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. biotna.net [biotna.net]
- 18. benchchem.com [benchchem.com]
- 19. edspace.american.edu [edspace.american.edu]
Application Notes and Protocols for Preparing Mycophenolate Mofetil Solutions for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycophenolate Mofetil (MMF), a prodrug of the active immunosuppressant mycophenolic acid (MPA), is a critical tool in preclinical research, particularly in transplantation immunology and the study of autoimmune diseases.[1] MMF's primary mechanism of action is the selective, non-competitive, and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanosine (B1672433) nucleotides.[2][3] As T and B lymphocytes are highly dependent on this pathway for their proliferation, MMF exerts a potent cytostatic effect on these cells, thereby suppressing both cell-mediated and humoral immune responses.[1][2][4] This document provides detailed protocols for the preparation and administration of MMF for in vivo animal studies.
Mechanism of Action: Signaling Pathway
MMF is rapidly hydrolyzed in vivo to its active metabolite, MPA.[4] MPA inhibits IMPDH, leading to the depletion of guanosine triphosphate (GTP), which is crucial for DNA and RNA synthesis. This selectively halts the proliferation of T and B lymphocytes, which lack robust salvage pathways for purine (B94841) synthesis.[2]
Caption: Mechanism of action of Mycophenolate Mofetil (MMF).
Data Presentation: Solubility and Dosage
MMF is classified as a Biopharmaceutics Classification System (BCS) Class II substance, characterized by low solubility and high permeability.[5][6] Its solubility is highly pH-dependent.[5][6]
Solubility Data
| Solvent | Solubility | Notes |
| Aqueous Buffers | Sparingly soluble | Solubility decreases as pH increases.[5] |
| Ethanol | ~1.4 mg/mL | For stock solution preparation.[7] |
| DMSO | ~10 mg/mL | For stock solution preparation.[7] |
| Dimethylformamide (DMF) | ~14 mg/mL | For stock solution preparation.[7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | For aqueous solutions, first dissolve in DMF then dilute.[7] |
Note: Aqueous solutions of MMF are not recommended for storage for more than one day.[7]
Suggested In Vivo Dosages (as a starting point)
| Animal Model | Indication | Dosage | Route | Frequency | Reference(s) |
| Rat | Kidney Allograft | 20-40 mg/kg/day | Oral | Once daily | [1] |
| Mouse | Skin Allograft | 50-100 mg/kg/day | Oral or IP | Once daily | [1] |
| Mouse | Lupus Nephritis | 100 mg/kg/day | Oral | Once daily | [1] |
| Dog | Kidney Allograft | 10-20 mg/kg | Oral | Twice daily | [1] |
| Dog | Immune-Mediated Skin Disease | 10-15 mg/kg | Oral | Twice daily | [1] |
| Horse | Immunosuppression | 5 mg/kg | Oral | Once to twice daily | [1] |
Note: These dosages are intended as a starting point. Dose-finding studies are highly recommended for new models or specific experimental setups.[1]
Experimental Protocols
Protocol 1: Preparation of MMF for Oral Administration (Suspension)
This protocol outlines a standard method for preparing an MMF suspension for daily oral gavage in rodents.
Materials:
-
Mycophenolate mofetil powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, 0.9% NaCl)[1][4]
-
Homogenizer or sonicator (recommended)
-
Weighing scale
-
Appropriate lab glassware
-
Magnetic stirrer and stir bar
Workflow for Oral Suspension Preparation:
Caption: Workflow for preparing an MMF oral suspension.
Procedure:
-
Calculation: Calculate the total amount of MMF and vehicle required based on the desired dose (mg/kg), animal weight, dosing volume (e.g., 5-10 mL/kg for rats), and the number of animals.[4]
-
Vehicle Preparation: If using 0.5% CMC, prepare it by slowly adding the CMC powder to sterile water while stirring vigorously. It may require stirring for several hours to fully dissolve.
-
Weighing: Accurately weigh the calculated amount of MMF powder.
-
Suspension Preparation: a. Place the vehicle in a suitable container with a magnetic stir bar. b. While the vehicle is stirring, gradually add the weighed MMF powder to create a homogenous suspension.[1] c. For a finer and more stable suspension, use a homogenizer or sonicator.[1]
-
Storage and Use: It is highly recommended to prepare the suspension fresh daily.[1] If temporary storage is needed, keep it refrigerated and protected from light. Ensure the suspension is thoroughly vortexed or stirred before each administration to ensure homogeneity.[4]
Protocol 2: Oral Gavage Administration in Rodents
Materials:
-
Prepared MMF suspension
-
Syringes (1 mL or 3 mL, depending on volume)
-
Animal gavage needles (size appropriate for the species)
Procedure:
-
Animal Handling: Gently restrain the animal. Proper handling techniques are crucial to minimize stress and prevent injury.
-
Dose Preparation: Draw the appropriate volume of the homogenous MMF suspension into a syringe fitted with a gavage needle.
-
Administration: a. Carefully insert the gavage needle into the esophagus. b. Slowly deliver the suspension directly into the stomach.[1]
-
Post-administration Monitoring: a. Monitor the animal for any signs of distress during and after the procedure.[1] b. Observe the animals daily for any adverse effects, such as weight loss, diarrhea, or changes in behavior.[1]
Protocol 3: Preparation of MMF for Intravenous (IV) Administration
This protocol is for preparing MMF for IV injection, which requires solubilization in an organic solvent before dilution. All steps should be performed in a laminar flow hood or biosafety cabinet using sterile techniques.[2]
Materials:
-
Mycophenolate mofetil powder
-
Organic solvent (e.g., DMSO, DMF)[7]
-
Aqueous vehicle (e.g., 5% Dextrose in Water - D5W)[2]
-
Sterile vials
-
0.22 µm syringe filter
Workflow for IV Solution Preparation:
Caption: Workflow for preparing an MMF intravenous solution.
Procedure:
-
Stock Solution: Prepare a stock solution by dissolving the accurately weighed MMF powder in a minimal amount of a suitable organic solvent (e.g., DMF).[7]
-
Aqueous Dilution: Slowly add the MMF stock solution to the aqueous vehicle (e.g., D5W) while gently vortexing or swirling to prevent precipitation. It is crucial to minimize the final concentration of the organic solvent.[2]
-
Final Concentration: Ensure the final concentration is suitable for the intended dose and administration volume.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile container to ensure sterility before injection.[4]
-
Administration: Administer via a slow IV infusion. The final solution should be as close to physiologic pH (7.2-7.4) as possible, though commercial formulations reconstituted in D5W can have a pH between 2.4 and 4.1.[2]
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses at all times.[2]
-
Preparation of MMF solutions should be performed in a certified laminar flow hood or biosafety cabinet.[2]
-
Follow all institutional and national guidelines for the handling and disposal of cytotoxic/teratogenic agents.[2]
Stability
The stability of extemporaneously prepared MMF oral suspensions can vary significantly based on the vehicle, concentration, and storage temperature.
| Concentration | Vehicle | Storage Temp. | Stability |
| 50 mg/mL & 100 mg/mL | 1:1 Ora-Sweet & Ora-Plus | 4°C & 25°C | Up to 91 days |
| 50 mg/mL | Ora-Plus & Cherry Syrup | 5°C | At least 210 days |
| 100 mg/mL | Cherry-flavoured syrup | 2-8°C & 23-25°C | 121 days |
| 50 mg/mL | Lab-prepared Ora-Plus & Simple Syrup | 5°C | At least 14 days |
Note: While long-term stability has been reported, preparing suspensions fresh daily is the most common recommendation for preclinical studies to ensure consistent dosing.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: TUNEL Assay for Detecting Apoptosis Induced by Methyl Mycophenolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolate mofetil (MMF) is an immunosuppressive pro-drug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). MPA is a potent, selective, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine (B1672433) nucleotides. T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly susceptible to the effects of MPA. By depleting the intracellular pool of guanosine triphosphate (GTP), MPA exerts a cytostatic effect on lymphocytes and can induce apoptosis, or programmed cell death.
One of the hallmark biochemical events of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used and reliable method for the in situ detection of this DNA fragmentation. The assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the incorporation of labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA. This allows for the identification and quantification of apoptotic cells, making the TUNEL assay a valuable tool for assessing the apoptotic effects of compounds like methyl mycophenolate in both basic research and drug development.
These application notes provide a detailed protocol for utilizing the TUNEL assay to detect and quantify apoptosis induced by this compound in a relevant cell line, such as the human T-lymphoblastoid cell line, MOLT-4.
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent induction of apoptosis by mycophenolic acid (MPA) in MOLT-4 cells, as determined by methods based on the principles of DNA fragmentation and caspase activity.
| MPA Concentration (µM) | Treatment Time (hours) | Apoptotic Cells (%) | Method | Reference |
| 0 (Control) | 24 | ~5% | Annexin V/PI | |
| 1 | 24 | Increased | Annexin V/PI | |
| 5 | 24 | Significantly Increased | Annexin V/PI | |
| 10 | 24 | Markedly Increased | Annexin V/PI | |
| 0 (Control) | 48 | ~8% | Annexin V/PI | |
| 1 | 48 | Increased | Annexin V/PI | |
| 5 | 48 | Significantly Increased | Annexin V/PI | |
| 10 | 48 | Markedly Increased | Annexin V/PI |
Note: The percentages are illustrative of a dose- and time-dependent increase in apoptosis as described in the literature. Actual percentages will vary depending on the specific experimental conditions and cell line.
Experimental Protocols
Materials
-
Human T-lymphoblastoid cell line (e.g., MOLT-4)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Mycophenolic acid (MPA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Fluorescein; follow manufacturer's instructions for reagent preparation)
-
Nuclear counterstain (e.g., DAPI - 4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure
-
Cell Culture and Treatment:
-
Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 5 x 10^5 cells/mL in appropriate culture vessels.
-
Prepare a stock solution of MPA in DMSO.
-
Treat cells with varying concentrations of MPA (e.g., 0, 1, 5, 10 µM) for desired time points (e.g., 24 and 48 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Sample Preparation:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 1 mL of freshly prepared 4% paraformaldehyde in PBS.
-
Incubate for 30 minutes at room temperature for fixation.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 1 mL of permeabilization solution.
-
Incubate for 2 minutes on ice.
-
-
TUNEL Staining:
-
Centrifuge the permeabilized cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's protocol (typically by mixing the enzyme solution with the label solution).
-
Resuspend the cell pellet in 50 µL of the TUNEL reaction mixture.
-
Incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
As a negative control, incubate cells with the label solution only (without the TdT enzyme).
-
As a positive control, treat cells with DNase I prior to the TUNEL reaction to induce DNA strand breaks.
-
-
Microscopy and Analysis:
-
After incubation, wash the cells twice with PBS.
-
Resuspend the cells in a small volume of PBS.
-
Place a drop of the cell suspension onto a microscope slide and allow it to air dry.
-
Add a drop of mounting medium containing a nuclear counterstain like DAPI.
-
Cover with a coverslip.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, while all cell nuclei will be stained blue by DAPI.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells and dividing by the total number of DAPI-stained cells, then multiplying by 100. Count at least 200 cells per condition.
-
Mandatory Visualization
Caption: Experimental workflow for the TUNEL assay to detect apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Troubleshooting & Optimization
troubleshooting low solubility of Methyl mycophenolate in aqueous buffer
This guide provides troubleshooting advice and answers to frequently asked questions regarding the low solubility of Methyl Mycophenolate in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is the methyl ester of Mycophenolic Acid (MPA). Specific solubility data for this compound is limited in published literature. This guide is therefore based on the well-documented physicochemical properties of the structurally similar and more common prodrug, Mycophenolate Mofetil (MMF), which is the 2-morpholinoethyl ester of MPA. The principles for solubilization are expected to be highly comparable.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
This compound, much like its analogue Mycophenolate Mofetil (MMF), is a lipophilic molecule with inherently low solubility in neutral aqueous solutions. MMF is described as a white to off-white crystalline powder that is practically insoluble or very slightly soluble in water.[1][2][3] Its solubility in water is reported to be only 43 µg/mL at a neutral pH of 7.4.[1][3] This poor aqueous solubility is the primary reason for dissolution challenges.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
To overcome the low aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Polar aprotic solvents are excellent choices. For the related compound MMF, solubility is significantly higher in organic solvents compared to aqueous buffers.[4]
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
-
Acetone (Freely soluble)[1]
-
Methanol (Soluble)[1]
-
Ethanol (Sparingly soluble)[1]
For biological experiments, DMSO is the most common choice. A stock solution of at least 10 mg/mL in DMSO can typically be achieved.[4]
Q3: How can I prepare a working solution of this compound in an aqueous buffer?
The standard method is to first dissolve the compound in 100% DMSO (or another suitable organic solvent) and then dilute this stock solution into your aqueous experimental buffer. This two-step process ensures the compound is fully solvated before being introduced to the aqueous environment, minimizing precipitation. For maximum solubility when using this method with MMF, it is suggested to first dissolve in DMF and then dilute with the aqueous buffer.[4] A 1:1 mixture of DMF and PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[4]
Q4: I am observing precipitation after diluting my stock solution into the buffer. What should I do?
Precipitation upon dilution indicates that the final concentration of this compound in the aqueous buffer exceeds its solubility limit under those conditions. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The simplest solution is to lower the target concentration of this compound in your working solution.
-
Increase the Co-Solvent Percentage: The amount of organic solvent carried over from the stock solution can help maintain solubility. While it's best to keep the final solvent concentration low (typically <0.5%) to avoid affecting the biological system, a slight increase may be necessary. Always run a vehicle control in your experiments to account for any solvent effects.
-
Adjust the Buffer pH: The solubility of MMF is pH-dependent, increasing significantly in acidic conditions.[1][3] At pH 3.6, its solubility is reported to be 4.27 mg/mL, nearly 100 times higher than at pH 7.4.[1][3] If your experimental conditions permit, using a more acidic buffer can dramatically improve solubility.
-
Use Sonication or Gentle Warming: After diluting the stock solution, brief sonication or gentle warming (e.g., to 37°C) can help dissolve small amounts of precipitate and keep the compound in solution. However, be cautious about the compound's stability at higher temperatures.
-
Prepare Fresh Solutions: Aqueous solutions of MMF are not recommended for storage for more than one day.[4] It is best practice to prepare the final working solution immediately before use.
Q5: How stable is this compound in aqueous solutions?
The stability of ester prodrugs like MMF in aqueous solution is pH-dependent due to hydrolysis back to the active parent compound, Mycophenolic Acid. MMF is more stable in acidic solutions and less stable as the pH becomes neutral or basic.[5][6] One study reported that MMF in an aqueous suspension had a half-life of 118 days at pH 5.1, but only 19 days at pH 7.4.[6][7] Given these stability concerns, it is strongly recommended to prepare fresh aqueous working solutions for each experiment.[4]
Data Presentation
The following table summarizes the solubility of Mycophenolate Mofetil (MMF), a structural analogue of this compound, in various solvents. This data serves as a strong reference for selecting appropriate solvents and conditions.
| Solvent | pH | Concentration | Reference |
| Water | 7.4 | 43 µg/mL | [1][3] |
| Water (Acidic) | 3.6 | 4.27 mg/mL | [1][3] |
| Dimethylformamide (DMF) | - | ~14 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | - | ~10 mg/mL | [4] |
| Ethanol | - | ~1.4 mg/mL | [4] |
| Acetone | - | Freely Soluble | [1] |
| Methanol | - | Soluble | [1] |
| 1:1 DMF:PBS | 7.2 | ~0.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound is 334.36 g/mol ). For 1 mL of a 10 mM stock, weigh 3.34 mg.
-
Add Solvent: Add the calculated volume of 100% high-purity DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary. The solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. MMF is stable for at least 4 years when stored as a solid at -20°C.[4]
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: To prepare a 10 µM working solution, you will need to perform a 1:1000 dilution. For example, to make 1 mL of working solution, you will need 1 µL of the 10 mM stock solution.
-
Perform Dilution: Add 999 µL of your desired pre-warmed (if applicable) aqueous buffer to a sterile tube. While vortexing the buffer at medium speed, add the 1 µL of stock solution drop-wise into the center of the vortex. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.
-
Final Mix: Continue vortexing for another 30 seconds to ensure the solution is homogeneous.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay. Do not store the final aqueous solution.[4]
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for dissolving this compound.
Mechanism of Action Signaling Pathway
Caption: Inhibition of IMPDH by Mycophenolic Acid.
References
- 1. arasto.com [arasto.com]
- 2. Mycophenolate mofetil CAS#: 115007-34-6 [m.chemicalbook.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Physical and Chemical Stability of Mycophenolate Mofetil (MMF) Suspension Prepared at the Hospital - PMC [pmc.ncbi.nlm.nih.gov]
identifying and characterizing Methyl mycophenolate degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Methyl Mycophenolate (a prodrug of Mycophenolic Acid, also referred to as Mycophenolate Mofetil or MMF in literature) degradation products.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound degradation.
Issue 1: Unexpected Peaks in HPLC/UPLC Chromatogram
Question: I am running a stability study on this compound and see several unexpected peaks in my chromatogram that are not present in my control sample. How can I identify these unknown peaks?
Answer:
The appearance of new peaks in your chromatogram under stress conditions indicates the formation of degradation products. A systematic approach is required for their identification and characterization.
-
Forced Degradation Studies: The first step is to perform forced degradation studies under various stress conditions as recommended by ICH guidelines (e.g., acid, base, oxidation, heat, and light).[1][2][3] This will help in understanding the degradation pathways and may produce the unknown peaks in a more controlled manner.
-
Mass Spectrometry (MS) Analysis: The most powerful tool for identifying unknown compounds is mass spectrometry, often coupled with liquid chromatography (LC-MS).[3][4] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the degradation products.[5] Tandem MS (MS/MS) experiments will yield fragmentation patterns that are crucial for structural elucidation.[5][6]
-
Comparison with Known Degradants: Compare the retention times and mass spectra of your unknown peaks with those of known this compound degradation products. The primary degradation product is Mycophenolic Acid (MPA).[6][7] Other known degradation products include the N-oxide of mycophenolate mofetil, O-desmethyl mycophenolic mofetil, and a lactone analogue of mycophenolic acid.[5][7]
-
Isolation and NMR Spectroscopy: For definitive structural confirmation, the unknown impurity may need to be isolated using techniques like preparative HPLC.[8] The isolated compound can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to fully elucidate its structure.[4][6]
Issue 2: Incomplete or No Degradation Observed Under Stress Conditions
Question: I have subjected my this compound sample to forced degradation conditions, but I am not observing any significant degradation. What could be the reason?
Answer:
While this compound is susceptible to degradation, the extent of degradation is highly dependent on the specific stress conditions.
-
Alkaline Conditions: this compound is particularly sensitive to alkaline conditions.[1] If you are not observing degradation, ensure your basic solution is of sufficient strength (e.g., 0.1 N NaOH) and that the temperature and duration of exposure are adequate (e.g., refluxing at 80°C for 30 minutes).[1] In some cases, complete degradation can occur rapidly in 0.1 N NaOH, so a milder condition like 0.01 N NaOH might be necessary to observe intermediate degradants.[1]
-
Acidic Conditions: Degradation under acidic conditions (e.g., 0.1 M HCl) may require elevated temperatures and longer exposure times to see significant product formation.[1]
-
Oxidative Conditions: The concentration of the oxidizing agent (e.g., hydrogen peroxide) and the temperature are critical. Studies have used 3% to 30% H₂O₂ at temperatures around 60°C.[2][5]
-
Thermal and Photolytic Stress: Ensure the temperature for thermal stress is sufficiently high (e.g., 60-80°C) and the exposure to UV light for photolytic stress is direct and for an adequate duration.[1][9]
If you are still not observing degradation, verify the concentration and purity of your this compound standard and ensure your analytical method is sensitive enough to detect small changes.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation products of this compound?
A1: The most frequently reported degradation product of this compound is its active metabolite, Mycophenolic Acid (MPA) .[6][7] This is primarily formed through hydrolysis of the ester linkage. Other significant degradation products that have been identified under various stress conditions include:
-
N-Oxide of Mycophenolate Mofetil [7]
-
O-Desmethyl Mycophenolic Mofetil [5]
-
Lactone analogue of Mycophenolic Acid [7]
-
Hydroxylactone of Mycophenolic Acid [7]
The formation of these products is dependent on the specific stress conditions, particularly the pH of the solution.[7]
Q2: How does pH affect the degradation of this compound?
A2: The pH of the aqueous solution plays a critical role in the degradation pathway of this compound.
-
At neutral to alkaline pH (pH 6.0 and 8.2) , the primary thermal degradation product is mycophenolic acid (MPA) via hydrolysis.[7]
-
Under acidic conditions (pH 2.0 and 3.5) , in addition to MPA, other degradation products are formed, such as the lactone analogue of mycophenolic acid and a hydroxylactone.[7]
Q3: What analytical techniques are best suited for analyzing this compound degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the cornerstone for separating the parent drug from its degradation products.[1][2][9] Key features of a suitable method include:
-
Detection: UV detection is typically performed at wavelengths around 216 nm or 250 nm.[1][2]
-
Mobile Phase: A common mobile phase consists of a buffer (like tetra butyl ammonium (B1175870) hydrogen sulphate or ammonium acetate) and an organic modifier (such as methanol (B129727) or acetonitrile).[1][4][10]
For identification and structural elucidation of the separated products, coupling the LC system to a Mass Spectrometer (LC-MS) , particularly a high-resolution instrument like a Quadrupole-Time of Flight (Q-ToF) or Orbitrap, is highly effective.[3][5][10]
Q4: Are there any commercially available reference standards for this compound degradation products?
A4: Yes, reference standards for several key degradation products are commercially available. Mycophenolic Acid (MPA) is widely available as it is the active drug.[5] Standards for other impurities such as Mycophenolate Mofetil N-Oxide and O-Desmethyl Mycophenolic Mofetil can also be sourced from specialized chemical suppliers.[5][11] Using certified reference standards is crucial for accurate identification and quantification of degradation products.
Data Summary Tables
Table 1: Summary of Forced Degradation Studies on Mycophenolate Mofetil
| Stress Condition | Reagent/Parameters | Observed Degradation (%) | Key Degradation Products Identified | Reference |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 30 min | Complete Degradation | Mycophenolic Acid | [1] |
| 0.01 N NaOH, 80°C, 30 min | Slight Degradation | Mycophenolic Acid | [1] | |
| Acidic Hydrolysis | 0.1 M HCl, 80°C, 30 min | Significant Degradation | Mycophenolic Acid, Lactone Analogue, Hydroxylactone | [1][7] |
| Oxidative | 3% H₂O₂, pH 8.2, 60°C | - | Mycophenolic Acid, N-Oxide, Hydroxylactone | [5][7] |
| 30% H₂O₂, 60°C, 14 hours | ~20.32% | - | [1][2] | |
| Thermal | 60°C | ~25.91% | Mycophenolic Acid | [1][5] |
| Photolytic | UV light (365 nm), 1 hour | ~36.86% | - | [1] |
Note: The extent of degradation can vary based on the exact experimental conditions.
Table 2: Identified Degradation Products of Mycophenolate Mofetil
| Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Common Formation Condition |
| Mycophenolic Acid (MPA) | C₁₇H₂₀O₆ | 320.34 | Hydrolysis (Acidic, Basic, Neutral), Thermal |
| Mycophenolate Mofetil N-Oxide | C₂₃H₃₁NO₈ | 449.50 | Oxidative |
| O-Desmethyl Mycophenolic Mofetil | - | - | - |
| Lactone Analogue of MPA | - | - | Acidic Hydrolysis |
| Hydroxylactone of MPA | - | - | Acidic Hydrolysis, Oxidative |
| Impurity H (USP) | C₁₇H₂₀O₆ | 320.34 | Process-related/Degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[1]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Reflux the solution at 80°C for 30 minutes. Cool, neutralize with an appropriate base, and dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).[1]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.01 N or 0.1 N NaOH. Reflux at 80°C for 30 minutes. Cool, neutralize with an appropriate acid, and dilute with the mobile phase.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3-30% hydrogen peroxide. Heat at 60°C for a specified period (e.g., 14 hours). Cool and dilute with the mobile phase.[2]
-
Thermal Degradation: Store the solid drug powder or a solution of the drug at an elevated temperature (e.g., 60-80°C) for a defined period. Dissolve/dilute with the mobile phase for analysis.[1]
-
Photolytic Degradation: Expose the solid drug powder or a solution in a photostability chamber to UV light (e.g., 365 nm) for a specified duration.[1]
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC/UPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a typical starting point for developing an HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.[1]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of a buffer and an organic solvent. For example, a 52:48 (v/v) mixture of tetra butyl ammonium hydrogen sulphate and methanol.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection Wavelength: 216 nm.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 35°C).[5]
Method validation should be performed according to ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust.[4]
Visualizations
Caption: Workflow for the identification of this compound degradation products.
Caption: Major degradation pathways of this compound under stress conditions.
References
- 1. jchps.com [jchps.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Separation and identification of process-related substances and degradation products in mycophenolate mofetil by liquid chromatography coupled with quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omchemlabs.in [omchemlabs.in]
- 9. tsijournals.com [tsijournals.com]
- 10. AQbD based green UPLC method to determine mycophenolate mofetil impurities and Identification of degradation products by QToF LCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mycophenolate Mofetil Impurities | SynZeal [synzeal.com]
Technical Support Center: Optimizing Methyl Mycophenolate (MMP) for Anti-Cancer Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Methyl Mycophenolate (MMP) for achieving maximum anti-cancer effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's anti-cancer effect?
A1: this compound (MMP) is a prodrug that is rapidly hydrolyzed in the body to its active form, Mycophenolic Acid (MPA). MPA is a potent, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is a critical rate-limiting step in the de novo synthesis pathway of guanine (B1146940) nucleotides (specifically, guanosine (B1672433) triphosphate - GTP).[3] Many cancer cells show an upregulation of IMPDH and are highly reliant on this de novo pathway for the DNA and RNA synthesis required for their rapid proliferation.[2][3] By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine nucleotides, which in turn leads to the induction of apoptosis and cell cycle arrest in cancer cells.[2][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic potential and molecular mechanisms of mycophenolic acid as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: Mycophenolic acid - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Technical Support Center: Overcoming Cell Line Resistance to Methyl Mycophenolate Treatment
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line resistance to methyl mycophenolate (MMF) or its active metabolite, mycophenolic acid (MPA).
Troubleshooting Guide
This section addresses common issues and questions regarding MMF resistance in a question-and-answer format, providing actionable solutions and experimental guidance.
Q1: My cell line has developed resistance to this compound. What are the likely molecular mechanisms?
A1: Resistance to mycophenolic acid (MPA), the active metabolite of MMF, typically arises from mechanisms that counteract its inhibitory effect on inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo purine (B94841) synthesis pathway. The most common mechanisms include:
-
Upregulation of the Target Enzyme: Resistant cells may increase the expression of IMPDH2, the primary isoform inhibited by MPA. This increased expression effectively titrates out the drug, necessitating higher concentrations for the same inhibitory effect.[1] A compensatory increase in IMPDH2 mRNA (around 4-fold) and protein (2 to 3-fold) has been observed in response to MPA treatment.[1]
-
Mutation of the Target Enzyme: Point mutations in the IMPDH2 gene can alter the binding site of MPA, thereby reducing the drug's affinity for the enzyme while maintaining its catalytic function.[1] For instance, double point mutations substituting Threonine 333 to Isoleucine and Serine 351 to Tyrosine (IMPDH2IY) have been shown to confer resistance to MPA.[1][2]
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. Multidrug resistance-associated protein 2 (MRP2) and P-glycoprotein (P-gp) have been identified as transporters capable of exporting MPA and its inactive glucuronide metabolite (MPAG) from the cell, thus lowering the intracellular concentration of the active drug.[1]
-
Enhanced Drug Inactivation: MPA is primarily inactivated by glucuronidation, a process catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), with UGT1A9 and UGT2B7 being the key isoforms.[1] Increased activity of these enzymes can lead to more rapid inactivation of MPA and contribute to resistance.[1]
Q2: How can I experimentally confirm the mechanism of MMF resistance in my cell line?
A2: To identify the specific mechanism of MMF resistance in your cell line, a series of experiments can be conducted:
-
Quantitative PCR (qPCR) and Western Blotting: To check for upregulation of the target enzyme, quantify the mRNA and protein levels of IMPDH2 in your resistant cell line compared to the parental, sensitive cell line. A significant increase in IMPDH2 expression would point to this as a resistance mechanism.[1]
-
Sanger Sequencing: Sequence the coding region of the IMPDH2 gene in your resistant cell line to identify any potential mutations that could affect MPA binding.
-
IMPDH Activity Assay: Measure the enzymatic activity of IMPDH in cell lysates from both sensitive and resistant cell lines in the presence of varying concentrations of MPA. This can help determine if there is a shift in the IC50 value, suggesting either enzyme upregulation or mutation.
-
Drug Efflux Assay: Utilize fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp) to assess whether your resistant cells exhibit increased efflux activity compared to the sensitive parental line.
-
Guanosine (B1672433) Rescue Experiment: To confirm that the resistance is related to the on-target effect of MPA, supplement the culture medium with guanosine. Since MPA inhibits de novo guanine (B1146940) synthesis, adding exogenous guanosine should rescue the cells from the drug's effects if the primary mechanism of action is intact.[3][4]
Q3: My non-lymphoid cells are showing high levels of cytotoxicity with MMF treatment, even at low concentrations. What could be the cause and how can I mitigate this?
A3: While MMF is relatively selective for lymphocytes due to their high reliance on the de novo purine synthesis pathway, other proliferating cells can also be affected.[5][6]
-
Possible Cause: The MMF concentration may be too high for your specific non-lymphoid cell line, leading to significant inhibition of proliferation and induction of apoptosis.[3]
-
Solutions:
-
Perform a Dose-Response Curve: Determine the IC50 of MMF for both your target (e.g., immune cells) and non-target (non-lymphoid) cells. This will help you find a therapeutic window where the desired effect on the target cells is achieved with minimal toxicity to the non-target cells.[3][5]
-
Guanosine Rescue: To confirm that the cytotoxicity is due to IMPDH inhibition, perform a guanosine rescue experiment. If the addition of guanosine reverses the cytotoxic effects, it confirms the on-target mechanism.[3][5]
-
Frequently Asked Questions (FAQs)
Q4: What are some effective strategies to overcome MMF resistance in my cell line?
A4: Several strategies can be employed to overcome MMF resistance:
-
Synergistic Drug Combinations:
-
mTOR Inhibitors: Combining MMF with mTOR inhibitors like rapamycin (B549165) (sirolimus) has demonstrated synergistic effects.[1][7] The mTOR pathway is a critical regulator of cell growth, and its inhibition can create a synthetic lethal interaction with the nucleotide depletion caused by MMF.[1]
-
Adenosine (B11128) Deaminase Inhibitors: Co-administration with adenosine deaminase inhibitors has been proposed as a synergistic combination.[8]
-
Other Immunosuppressants: Combining MMF with tacrolimus (B1663567) has also been shown to have a synergistic effect.[8]
-
-
Genetic Manipulation: For research purposes, techniques like siRNA or CRISPR/Cas9 can be used to knockdown the expression of genes conferring resistance, such as IMPDH2 or relevant ABC transporters, to confirm their role and potentially re-sensitize the cells to MMF.[1]
Q5: How can I create an MMF-resistant cell line for my experiments?
A5: You can generate an MMF-resistant cell line using a long-term drug selection strategy. This involves culturing the parental cell line in the presence of gradually increasing concentrations of MMF or MPA over an extended period.[1] This process selects for cells that spontaneously develop resistance through the mechanisms described in Q1. For a more targeted approach, you can genetically engineer the cells to express a known resistance-conferring gene, such as a mutant form of IMPDH2 (e.g., IMPDH2IY).[1][2]
Q6: Are there any alternative immunosuppressants I can use if MMF resistance or off-target effects are a persistent issue?
A6: Yes, depending on your experimental goals, you could consider other immunosuppressants with different mechanisms of action. For example, tacrolimus primarily targets T-cell activation and may have less direct cytotoxic effects on non-immune cells compared to MMF.[3]
Quantitative Data Summary
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for Mycophenolic Acid (MPA) in various cell lines, illustrating the range of sensitivities.
| Cell Line Type | Example Cell Line | MPA IC50 (µM) | Reference |
| T-cell Leukemia | Molt-4 | 0.1 - 1 | [9] |
| Colon Adenocarcinoma | LS174T | 5 - 10 | [9] |
| Multiple Myeloma | Various | 1 - 5 | [10] |
Key Experimental Protocols
Protocol 1: Determining the IC50 of MPA using an MTT Assay
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of MPA on a given cell line.[9]
-
Cell Culture: Culture the desired cell line (e.g., LS174T) in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.[9]
-
Cell Seeding: Harvest and count the cells. Seed approximately 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[9]
-
Drug Treatment: Prepare a stock solution of MPA in a suitable solvent like DMSO. Treat the cells with serial dilutions of MPA (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours. Include a vehicle control (DMSO) and an untreated control.[9]
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the MPA concentration to determine the IC50 value.
Protocol 2: IMPDH Activity Assay
This protocol describes a method to measure the enzymatic activity of IMPDH in cell lysates.[1][11]
-
Cell Lysate Preparation: Prepare cell lysates from both sensitive and resistant cells and determine the protein concentration.
-
Reaction Setup: In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Assay Buffer: Add the IMPDH assay buffer to each well. The buffer should contain components like potassium phosphate, KCl, IMP, and NAD+.[11]
-
MPA Treatment: Add varying concentrations of MPA to the designated wells.
-
Reaction Initiation: Initiate the reaction by adding the substrates, IMP and NAD+.[1]
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 3 hours).[11]
-
Reaction Termination: Stop the reaction, for example, by boiling the mixture.[11]
-
Detection: Measure the formation of the product, xanthosine (B1684192) 5'-monophosphate (XMP) or NADH. For NADH, the absorbance can be measured at 340 nm.[12]
-
Data Analysis: Calculate the rate of the enzymatic reaction and compare the activity between sensitive and resistant cells in the presence and absence of MPA.
Protocol 3: Western Blot for IMPDH2 Expression
This protocol details the detection of IMPDH2 protein levels.
-
Protein Extraction: Extract total protein from sensitive and resistant cell lines.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IMPDH2 overnight at 4°C. Also, probe for a loading control like actin or GAPDH.
-
Washing: Wash the membrane three times with TBST.[9]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Data Analysis: Perform densitometric analysis of the protein bands and normalize the IMPDH2 signal to the loading control to compare expression levels.[9]
Visualizations
Caption: Mechanisms of MPA action and cellular resistance.
Caption: Workflow for troubleshooting MPA resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Engineering Human T Cells for Resistance to Methotrexate and Mycophenolate Mofetil as an In Vivo Cell Selection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mycophenolate mofetil inhibits human Tenon fibroblast proliferation by guanosine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mycophenolate mofetil and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effects of mycophenolate mofetil and sirolimus in prevention of acute heart, pancreas, and kidney allograft rejection and in reversal of ongoing heart allograft rejection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic lethality for linking the mycophenolate mofetil mode of action with molecular disease and drug profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. IMP dehydrogenase inhibitor mycophenolate mofetil induces caspase-dependent apoptosis and cell cycle inhibition in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inosine monophosphate dehydrogenase variability in renal transplant patients on long-term mycophenolate mofetil therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance of the new mycophenolate assay based on IMPDH enzymatic activity for pharmacokinetic investigations and setup of Bayesian estimators in different populations of allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Methyl mycophenolate stock solutions for long-term storage
This technical support center provides guidance on improving the stability of Methyl Mycophenolate (MMP), also known as Mycophenolate Mofetil (MMF), stock solutions for long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound (MMP) stock solutions?
A1: this compound (MMP) is sparingly soluble in aqueous solutions but is soluble in several organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used.[1] Ethanol and methanol (B129727) can also be used, though the solubility is lower compared to DMSO and DMF.[1][2]
Q2: How should I prepare an aqueous working solution from my organic stock solution?
A2: To prepare an aqueous working solution, it is recommended to first dissolve the MMP in an organic solvent such as DMF or DMSO.[1] The resulting stock solution should then be diluted dropwise into the aqueous buffer of choice while gently vortexing to prevent precipitation.[3] It is crucial to minimize the final concentration of the organic solvent in your working solution.
Q3: What are the recommended storage conditions for MMP stock solutions?
A3: For long-term stability, MMP stock solutions prepared in organic solvents like DMSO or DMF should be stored at -20°C or -80°C.[1] When stored as a crystalline solid, MMP is stable for at least four years at -20°C.[1] Aqueous solutions of MMP are not recommended for storage for more than one day.[1] Reconstituted oral suspensions can be stored at room temperature (25°C) or under refrigeration (2°C to 8°C) for up to 60 days.[4]
Q4: What is the primary degradation pathway for this compound in solution?
A4: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester bond, which converts MMP into its active metabolite, Mycophenolic Acid (MPA).[5][6] This hydrolysis is influenced by pH, with the rate of degradation varying at different pH levels.[7]
Troubleshooting Guide
Issue 1: My this compound (MMP) stock solution is cloudy or shows precipitation.
-
Possible Cause 1: Low Solubility. MMP has low solubility in aqueous solutions.[8] If you are preparing a working solution, the final concentration might be too high for the aqueous buffer to maintain solubility.
-
Solution: Try decreasing the final concentration of your working solution. When diluting your organic stock solution into an aqueous buffer, add it slowly while vortexing to improve mixing and prevent immediate precipitation.[3]
-
-
Possible Cause 2: Solvent Choice. The choice of solvent can impact solubility.
-
Solution: For initial stock solutions, ensure you are using a suitable organic solvent like DMSO or DMF where MMP is more soluble.[1]
-
-
Possible Cause 3: Storage Temperature. Refrigeration of some MMP solutions, particularly those for intravenous use diluted in 5% Dextrose Injection (D5W), may result in precipitation.[9]
-
Solution: For IV solutions, store at room temperature.[10] For stock solutions in organic solvents, storage at -20°C or -80°C is generally recommended.
-
Issue 2: I am observing a loss of biological activity of my MMP solution over time.
-
Possible Cause 1: Chemical Degradation. MMP can degrade in solution, primarily through hydrolysis to Mycophenolic Acid (MPA).[5][6] This is more likely to occur in aqueous solutions, especially at neutral or alkaline pH.[7]
-
Possible Cause 2: Improper Storage. Frequent freeze-thaw cycles can accelerate degradation.
-
Solution: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
The stability of this compound solutions is highly dependent on the solvent, storage temperature, and pH. Below is a summary of available stability data.
| Formulation/Solvent | Concentration | Storage Temperature | Stability | Reference |
| Stock solution in Methanol | 1 mg/mL | 2-8°C | Stable for 23 days | [11] |
| Extemporaneous Suspension | 50 mg/mL | 5°C | At least 210 days | [7][12] |
| Extemporaneous Suspension | 50 mg/mL | 25°C | At least 28 days | [12] |
| Extemporaneous Suspension | 50 mg/mL | 37°C | At least 28 days | [12] |
| Extemporaneous Suspension | 50 mg/mL | 45°C | At least 11 days | [12] |
| IV Solution in D5W | 1-10 mg/mL | 25°C | 14 days | [13] |
| IV Solution in D5W | 1-10 mg/mL | 2-8°C | At least 35 days | [13] |
| IV Solution in D5W | 1-10 mg/mL | -15 to -25°C | At least 35 days | [13] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound (MMP) Stock Solution in DMSO
-
Materials:
-
This compound (MMP) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of MMP powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).[1]
-
Vortex the solution until the MMP is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of an Aqueous Working Solution
-
Materials:
-
MMP stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, cell culture media)
-
Sterile conical tube or centrifuge tube
-
Vortex mixer
-
-
Procedure:
-
Bring the MMP stock solution aliquot to room temperature.
-
In a sterile tube, add the desired volume of the aqueous buffer.
-
While gently vortexing the aqueous buffer, add the required volume of the MMP stock solution dropwise to achieve the final working concentration.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or slightly increase the percentage of organic solvent (if experimentally permissible).
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for more than one day.[1]
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DailyMed - MYCOPHENOLATE MOFETIL powder, for suspension [dailymed.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arasto.com [arasto.com]
- 9. pharmacylibrary.com [pharmacylibrary.com]
- 10. Mycophenolate mofetil (NON-FORMULARY) | CHEO ED Outreach [outreach.cheo.on.ca]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
minimizing off-target effects of Methyl mycophenolate in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Methyl Mycophenolate (MMF) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (MMF)?
This compound (MMF) is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, mycophenolic acid (MPA).[1][2][3][4][5] MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][6][7][8] IMPDH is a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][6][7][8] T and B lymphocytes are particularly dependent on this pathway for proliferation, making them the primary targets of MMF's immunosuppressive activity.[1][5][6][7][8][9]
Q2: What are the on-target versus off-target effects of MMF in cell-based assays?
-
On-Target Effects: The intended effect of MMF is the inhibition of lymphocyte proliferation by depleting guanosine (B1672433) nucleotides.[5][6][7][8][9][10] This is achieved through the inhibition of IMPDH.[1][2][6][7][8]
-
Off-Target Effects: In a research setting, off-target effects primarily refer to the impact of MMF on non-lymphoid cell types within the experimental system. These effects are often an extension of the on-target mechanism, as many proliferating non-immune cells also rely on the de novo purine (B94841) synthesis pathway, although to a lesser extent than lymphocytes.[11] Known off-target effects include:
Q3: How can I minimize MMF's off-target effects on non-immune cells in my co-culture experiments?
Several strategies can be employed to mitigate the off-target effects of MMF:
-
Dose Optimization: Determine the minimal effective concentration of MMF that achieves the desired immunosuppressive effect on your target immune cells while minimizing the impact on other cell types.[11]
-
Guanosine Rescue: Supplementing the cell culture medium with guanosine can bypass the inhibitory effect of MMF on IMPDH, thereby rescuing non-lymphoid cells from the anti-proliferative effects.[11][12]
-
Staggered Treatment Protocol: Allow non-target cells to adhere and establish themselves before introducing MMF and immune cells.[11]
-
Use of Conditioned Media: To distinguish direct from indirect effects of MMF, you can treat non-lymphoid cells with MMF, collect the conditioned media, and then apply it to your immune cell cultures.[11]
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed in non-target cells.
-
Possible Cause: The concentration of MMF is too high, leading to significant inhibition of proliferation and induction of apoptosis in non-lymphoid cells.[11] Even though lymphocytes are more sensitive, other proliferating cells are also affected.
-
Solution:
-
Perform a Dose-Response Curve: Determine the IC50 of MMF on your target (e.g., lymphocytes) and non-target cells separately. This will help you identify a therapeutic window.
-
Implement a Guanosine Rescue: Add exogenous guanosine to the culture medium. This will replenish the guanine nucleotide pool in the non-target cells, mitigating the cytotoxic effects of MMF.[11][12]
-
Problem 2: Inconsistent or unexpected results in MMF-treated co-culture experiments.
-
Possible Cause: Off-target effects on one cell type are indirectly influencing the behavior of the other. For instance, stress or death of fibroblasts due to MMF could release factors that affect the immune cells in the co-culture.[11]
-
Solution:
-
Staggered Treatment: Plate the non-lymphoid cells and allow them to grow for 24 hours before adding the immune cells and MMF. This can help minimize the initial shock to the non-lymphoid cells.[11]
-
Conditioned Media Experiment: Culture the non-lymphoid cells with and without MMF. Collect and filter the conditioned media and apply it to the immune cells to see if the indirect effects are responsible for the unexpected results.[11]
-
Problem 3: MMF treatment appears to affect pyrimidine (B1678525) as well as purine synthesis.
-
Possible Cause: Research has shown that MPA-induced GTP depletion can also affect ATP and pyrimidine synthesis in mitogen-stimulated primary human T-lymphocytes.[13] This can lead to broader metabolic effects than just the inhibition of guanine nucleotide synthesis.
-
Solution:
-
Comprehensive Metabolomic Analysis: If your experimental question is sensitive to broader metabolic changes, consider performing metabolomics to understand the full impact of MMF on your cell types.
-
Consider Alternative Immunosuppressants: Depending on the specific pathway you are studying, other immunosuppressants with different mechanisms of action, such as tacrolimus (B1663567) or sirolimus, might be more suitable.[14][15][16]
-
Data Presentation
Table 1: Effect of Mycophenolic Acid (MPA) on T-Cell Subsets
| Cell Type | Treatment | Mean Depletion (%) |
| IFN-γ+CD4+ T cells | MPA 10⁻⁴ M | 31.28% |
| IFN-γ+CD8+ T cells | MPA 10⁻⁴ M | 43.22% |
| IFN-γ+CD4+ T cells | MPA 10⁻⁵ M | 28.01% |
| IFN-γ+CD8+ T cells | MPA 10⁻⁵ M | 30.80% |
Data summarized from a study on the in-vitro effects of MPA on human peripheral blood mononuclear cells.[6]
Table 2: Effect of MMF on Monocyte Adhesion
| Treatment of Monocytes | Reduction in Adhesion to HUVEC | Inhibition of Binding to E-selectin |
| MMF (10 µg/ml) | 30.1% | 55.7% |
Data from an in-vitro study on the effects of MMF on isolated human monocytes and endothelial cells.[17]
Experimental Protocols
Protocol 1: Dose-Response Curve for MMF
-
Cell Seeding: Seed your target and non-target cells in separate 96-well plates at a predetermined optimal density.
-
MMF Dilution: Prepare a serial dilution of MMF in your cell culture medium. A typical starting range might be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Add the different concentrations of MMF to the respective wells.
-
Incubation: Incubate the plates for a period relevant to your assay (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining kit.
-
Data Analysis: Plot the cell viability against the MMF concentration and calculate the IC50 value for each cell type.
Protocol 2: Guanosine Rescue Experiment
-
Cell Seeding: Seed your non-target cells in a 96-well plate.
-
Treatment Groups: Prepare the following treatment groups in your culture medium:
-
Vehicle control
-
MMF alone (at a concentration known to cause cytotoxicity, e.g., 2x IC50)
-
Guanosine alone (a typical concentration to test is 100 µM)
-
MMF + Guanosine
-
-
Treatment: Add the respective treatments to the cells.
-
Incubation: Incubate for the desired period.
-
Viability Assay: Measure cell viability.
-
Data Analysis: Compare the viability of cells treated with MMF alone to those co-treated with MMF and guanosine to determine if guanosine can rescue the cells from MMF-induced cytotoxicity.[11]
Visualizations
References
- 1. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inosine monophosphate dehydrogenase variability in renal transplant patients on long-term mycophenolate mofetil therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]
- 6. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mycophenolate mofetil inhibits human Tenon fibroblast proliferation by guanosine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mycophenolic acid-induced GTP depletion also affects ATP and pyrimidine synthesis in mitogen-stimulated primary human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Mutagenic and cytotoxic effects of immunosuppressive drugs on human lymphocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Inhibition of monocyte/endothelial cell interactions and monocyte adhesion molecule expression by the immunosuppressant mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting Methyl mycophenolate treatment duration for optimal results in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Methyl mycophenolate (the active metabolite of Mycophenolate Mofetil) treatment duration for optimal results in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (MPA) in vitro?
This compound is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2][3] This enzyme is critical for the de novo synthesis of guanosine (B1672433) nucleotides.[1][3] T and B lymphocytes are highly dependent on this pathway for proliferation, making them particularly sensitive to the cytostatic effects of MPA.[1][3] Inhibition of IMPDH leads to a depletion of the guanosine triphosphate (GTP) pool, which in turn results in cell cycle arrest and, at higher concentrations or longer durations, apoptosis.[1][4]
Q2: What is a typical starting concentration and treatment duration for MPA in cell culture?
A common starting point for MPA concentration in vitro ranges from 1 µM to 10 µM, with some studies using concentrations up to 100 µM.[5] The treatment duration typically varies from 24 to 72 hours, depending on the cell type and the experimental endpoint.[6][7] For initial experiments, a 48-hour incubation period is frequently used to observe significant effects on cell viability and proliferation.[1][8]
Q3: How can I determine the optimal MPA concentration and treatment duration for my specific cell line?
The optimal conditions are highly cell-type dependent. It is crucial to perform a dose-response and time-course experiment.
-
Dose-Response Analysis: Test a range of MPA concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) for a fixed duration (e.g., 48 hours) to determine the IC50 (the concentration that inhibits 50% of cell proliferation).[1][9]
-
Time-Course Analysis: Using a concentration around the determined IC50, treat cells for different durations (e.g., 24, 48, 72 hours) to identify the optimal time point for your desired outcome (e.g., maximal cell cycle arrest, significant apoptosis).[7]
Q4: I am observing high levels of cytotoxicity in my non-lymphoid control cells. What can I do?
This can occur because many proliferating non-immune cells also utilize the de novo purine (B94841) synthesis pathway, although to a lesser extent than lymphocytes.[6]
-
Solution 1: Dose Optimization: Perform a careful dose-response analysis to find the lowest effective concentration that impacts your target cells while minimizing effects on non-target cells.[6][9]
-
Solution 2: Guanosine Rescue Experiment: To confirm the observed effect is due to IMPDH inhibition, add exogenous guanosine (e.g., 10-100 µM) to the culture medium.[4][6][9] If guanosine reverses the anti-proliferative effect, it confirms the on-target mechanism of MPA.[4][9]
Q5: My results are inconsistent across experiments. What are the common causes?
-
Compound Stability: Ensure your MPA stock solution (typically dissolved in DMSO) is stored correctly and avoid repeated freeze-thaw cycles.[5] Prepare fresh dilutions in culture medium for each experiment.
-
Cell Health and Confluency: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density. Over-confluent or unhealthy cells can respond differently to treatment.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells) to account for any effects of the solvent.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of MPA treatment | MPA concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Treatment duration is too short. | Extend the incubation time (e.g., up to 72 hours or longer, depending on cell doubling time). | |
| Cell line is resistant to MPA. | Consider using a different cell line known to be sensitive to MPA or investigate the expression levels of IMPDH in your cell line. | |
| MPA has degraded. | Prepare a fresh stock solution of MPA. | |
| High background cell death in controls | Poor cell health. | Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| DMSO toxicity. | Use a final DMSO concentration of less than 0.1% (v/v). | |
| Contamination. | Check for microbial contamination in your cell cultures. | |
| Variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension and careful pipetting when seeding plates. |
| Edge effects in the plate. | Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. | |
| Inaccurate drug dilution. | Prepare serial dilutions carefully and mix thoroughly. |
Data Summary
Table 1: IC50 Values of this compound (MPA) in Various Cell Lines
| Cell Line | Cell Type | Treatment Duration | IC50 (µM) | Reference |
| Human Tenon Fibroblasts (HTF) | Fibroblast | Not Specified | 0.85 ± 0.05 | [10] |
| Human Mesangial Cells | Mesangial | Not Specified | 0.19 ± 0.06 | [11] |
| Rat Mesangial Cells | Mesangial | Not Specified | 0.45 ± 0.13 | [11] |
| Human T-cells | T-lymphocyte | Not Specified | ~6.2 | [10] |
| Myeloma Cell Lines | Myeloma | Not Specified | 1 - 5 | [4] |
Table 2: Effect of MPA Treatment Duration on Cytokine-Induced Killer (CIK) Cells
| Treatment Duration | Effect on Proliferation | Effect on Viability | Effect on Cytotoxicity | Reference |
| Short-term (24h) | Unchanged | Minimal effect | Minimal effect | [7] |
| Intermediate-term (3 days) | Significantly impaired | Restricted | Reduced against MOLT-4 cells | [7][12] |
| Long-term (7 days) | Significantly impaired | Restricted | Not investigated due to low cell number | [7] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of MPA.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[1]
-
Drug Treatment: Prepare serial dilutions of MPA in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and an untreated control.[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis (Annexin V/PI) Assay
This protocol describes the detection of apoptosis using flow cytometry.
-
Cell Treatment: Treat cells with the desired concentrations of MPA for the chosen duration.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.[1]
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[1]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment: Treat cells with MPA as required.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound (MPA).
Caption: General workflow for in vitro MPA experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IMP dehydrogenase inhibitor mycophenolate mofetil induces caspase-dependent apoptosis and cell cycle inhibition in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Influence of Mycophenolic Acid on Selected Parameters of Stimulated Peripheral Canine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In-vitro influence of mycophenolate mofetil (MMF) and Ciclosporin A (CsA) on cytokine induced killer (CIK) cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mycophenolate mofetil inhibits rat and human mesangial cell proliferation by guanosine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Troubleshooting Unexpected Results in Methyl Mycophenolate Experiments
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected outcomes in experiments involving Methyl Mycophenolate (MMF).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during in vitro experiments with this compound, the prodrug of the active immunosuppressant, Mycophenolic Acid (MPA).
Q1: Why am I observing high levels of cytotoxicity in my non-lymphoid cells?
Possible Cause: Mycophenolic acid's primary mechanism is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is crucial for the de novo synthesis of guanine (B1146940) nucleotides. While lymphocytes are particularly dependent on this pathway, other rapidly dividing cells can also be affected, leading to off-target cytotoxicity.[1] The concentration of MMF may be too high for the specific non-lymphoid cell type being used.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: It is crucial to determine the optimal concentration of MMF that inhibits the target immune cell function with minimal impact on the viability of your non-lymphoid cells.[1]
-
Protocol: Plate both your target (e.g., lymphocytes) and non-target cells. Treat with a range of MMF concentrations (e.g., 0.1 µM to 100 µM) for 24-72 hours. Assess cell viability using a standard method like an MTT or XTT assay to determine the IC50 for each cell type.[1]
-
-
Implement a Guanosine (B1672433) Rescue Protocol: Supplementing the culture medium with guanosine can bypass the IMPDH inhibition, rescuing non-lymphoid cells from the anti-proliferative effects of MPA.[1]
-
Protocol: Co-treat your cells with the desired MMF concentration and a range of guanosine concentrations (e.g., 10 µM to 100 µM). Include controls for MMF only and guanosine only. A concentration of 100 µM guanosine has been shown to antagonize the growth-inhibitory effects of MMF on human Tenon fibroblasts.[1]
-
Q2: My experimental results are inconsistent, or I am not observing the expected immunosuppressive effect.
Possible Causes:
-
Compound Instability: MMF can degrade in solution, especially at room temperature or in alkaline conditions.[2][3] MMF suspensions are stable for at least 14 days at 25°C and for much longer at 2-8°C or frozen.[2][4][5] In aqueous solutions, stability is pH-dependent, with longer half-lives at acidic pH.[6]
-
Assay Interference: If you are measuring MPA concentrations using an immunoassay (e.g., EMIT, CEDIA), you may be getting artificially high readings. These assays can cross-react with MPA metabolites, particularly the acyl glucuronide (AcMPAG), leading to an overestimation of the active drug concentration.[7][8][9] High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) are more accurate methods.[10]
-
Suboptimal Assay Conditions: Factors such as cell density, incubation time, and serum concentration in the media can all influence the apparent activity of MMF.
Troubleshooting Steps:
-
Verify Compound Stability:
-
Prepare fresh stock solutions of MMF in an appropriate solvent and store them in aliquots at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles.
-
Ensure the pH of your culture medium is stable, as MMF stability can be pH-dependent.[6]
-
-
Review Your Assay Method:
-
If using an immunoassay to quantify MPA, consider confirming the results with a more specific method like HPLC or LC-MS/MS.[10]
-
-
Optimize Assay Conditions:
-
Cell Seeding Density: Standardize the number of cells seeded for each experiment.
-
Incubation Time: Perform a time-course experiment to determine the optimal duration of MMF treatment.
-
Serum Concentration: High serum concentrations can sometimes interfere with the activity of small molecules. Consider reducing the serum percentage during treatment.
-
Q3: I see a paradoxical increase in cell proliferation at very low concentrations of MMF.
Possible Cause: This phenomenon, known as hormesis, can sometimes be observed with cytotoxic agents. It may be due to off-target effects or complex cellular feedback mechanisms.
Troubleshooting Steps:
-
Confirm the Observation: Repeat the experiment with a narrower dilution series at the lower concentration range to ensure the effect is reproducible.
-
Rule out Contamination: Check your cell cultures and MMF stock for any signs of contamination.
-
Investigate Off-Target Effects: If the effect is consistent, it may be a real biological phenomenon worth investigating further, potentially through broader kinase screening or pathway analysis.
Data Presentation
Table 1: Mycophenolic Acid (MPA) IC50 Values in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| CEM | Human T-lymphoblast | ~1 | [2] |
| A549 | Human non-small cell lung cancer | >1 | [2] |
| PC3 | Human prostate cancer | >1 | [2] |
| U87 | Human glioblastoma | Resistant up to 1 µM | [2] |
| MOLT-4 | Human T lymphocytic | Not specified | [9] |
| THP-1 | Human monocytic | Not specified | [9] |
| U937 | Human monocytic | Not specified | [9] |
Table 2: Stability of this compound (MMF) in Solution
| Storage Temperature | Vehicle | Stability | Reference |
| 2-8°C | 5% Dextrose | Stable for at least 35 days | [2][4][5] |
| -15 to -25°C | 5% Dextrose | Stable for at least 35 days | [2][4][5] |
| 25°C | 5% Dextrose | Stable for 14 days | [2][4][5] |
| 5°C | Aqueous Suspension | Stable for up to 210 days | [11] |
| -20°C | Plasma | Stable for at least 3 weeks | [12] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Add serial dilutions of MMF to the wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[3]
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[3]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570-590 nm.[3]
Protocol 2: Flow Cytometry for T-Cell Activation Markers
This protocol allows for the analysis of T-cell activation following MMF treatment.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) using a density gradient centrifugation method (e.g., Ficoll-Paque).[13]
-
Cell Culture and Treatment: Culture the PBMCs and treat with MMF at the desired concentrations. Include appropriate controls.
-
Stimulation: Stimulate T-cell activation using a mitogen (e.g., PHA) or anti-CD3/CD28 antibodies.[8]
-
Staining:
-
Wash the cells with FACS buffer (PBS with 1-2% FBS).
-
Block non-specific antibody binding with an Fc block reagent.[13]
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against surface markers of interest (e.g., CD3, CD4, CD8, CD25, CD69, HLA-DR) for 30 minutes at 4°C.[14]
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye (e.g., 7-AAD or propidium (B1200493) iodide) to exclude dead cells from the analysis.[13][14]
-
-
Data Acquisition and Analysis: Acquire the samples on a flow cytometer. Analyze the data to quantify the percentage of activated T cells (e.g., CD4+/CD25+ or CD8+/CD69+) in the different treatment groups.[13][14]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Stability of mycophenolate mofetil in polypropylene 5% dextrose infusion bags and chemical compatibility associated with the use of the Equashield® closed-system transfer device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical and Chemical Stability of Mycophenolate Mofetil (MMF) Suspension Prepared at the Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug: Mycophenolic acid - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Mycophenolic acid increases apoptosis, lysosomes and lipid droplets in human lymphoid and monocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of mycophenolic acid in plasma samples from patients during mycophenolate mofetil therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
Technical Support Center: Enhancing the Bioavailability of Methyl Mycophenolate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at enhancing the bioavailability of methyl mycophenolate. Due to the limited availability of public data specifically on this compound, this guide leverages the extensive research on its close analogue, mycophenolate mofetil (MMF), as a surrogate. The principles of formulation, metabolism, and analysis are highly translatable.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound as a prodrug?
This compound is the methyl ester prodrug of mycophenolic acid (MPA), the active immunosuppressive agent. MPA itself has poor oral bioavailability. The ester functional group in this compound is designed to improve its lipophilicity and facilitate absorption from the gastrointestinal tract. Following absorption, it is rapidly hydrolyzed by ubiquitous esterase enzymes in the gut, liver, and blood to release the active MPA.[1][2]
Q2: What is the primary metabolic pathway for this compound activation and clearance?
The metabolic journey of a mycophenolate prodrug involves a two-stage process. First, the prodrug is bioactivated to MPA. Subsequently, MPA is metabolized for clearance.
-
Activation (Hydrolysis): After oral administration, this compound is hydrolyzed by carboxylesterases (CES) to form MPA. This occurs pre-systemically in the intestine (primarily by CES-2) and in the liver (by CES-1 and CES-2).[3][4]
-
Metabolism and Clearance (Glucuronidation): MPA is primarily metabolized in the liver and intestine by UDP-glucuronosyltransferases (UGTs) into an inactive metabolite, mycophenolic acid 7-O-glucuronide (MPAG).[3][4] MPAG is then excreted in the urine. A secondary peak in MPA plasma concentration is often observed 6-12 hours post-administration, which is attributed to the enterohepatic recirculation of MPAG being converted back to MPA by gut bacteria.[3][4]
Q3: What are the main challenges in achieving high oral bioavailability with this compound in animal models?
Researchers may face several challenges:
-
Low Aqueous Solubility: Similar to MMF, this compound is likely poorly soluble in water, which can limit its dissolution in the gastrointestinal tract, the rate-limiting step for absorption.
-
Pre-systemic Hydrolysis: The ester bond is susceptible to hydrolysis. If the formulation does not adequately protect the compound, it may be prematurely hydrolyzed to MPA in the gut lumen, where the parent drug has poor permeability, thus limiting the benefit of the prodrug strategy.
-
First-Pass Metabolism: Once absorbed and converted to MPA, it is subject to extensive first-pass metabolism in the liver, where it is converted to the inactive MPAG.[3][4]
-
Efflux Transporters: MPA and its metabolites can be substrates for efflux transporters like P-glycoprotein (P-gp), which can pump the compound back into the gut lumen, reducing net absorption.
Q4: Which formulation strategies can enhance the oral bioavailability of this compound?
Several strategies can be employed, primarily focusing on improving solubility and protecting the drug from premature degradation:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can keep the lipophilic prodrug in a solubilized state within the gastrointestinal fluids, enhancing its absorption.[5][6]
-
Nanosuspensions and Solid Lipid Nanoparticles (SLNs): Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[5][7] SLNs can also offer controlled release.[7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate, leading to a "supersaturated" state in the gut that favors absorption.[5][8]
-
Use of Excipients: Certain excipients, like PEG400, can act as solubilizing agents and may also influence the activity of metabolic enzymes and transporters, thereby increasing bioavailability.[9]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Exposure (AUC, Cmax) of Mycophenolic Acid (MPA)
This is the most common problem encountered in pharmacokinetic studies. The table below outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Formulation / Low Solubility | The compound may not be fully dissolving in the gastrointestinal (GI) tract. Solution: Optimize the formulation. Test a range of vehicles, starting with simple co-solvent systems (e.g., PEG400, propylene (B89431) glycol) and progressing to more advanced formulations like SEDDS or ASDs if necessary.[5][10] |
| Precipitation in the GI Tract | The drug may dissolve initially but then precipitate out of solution upon dilution in the GI fluids. Solution: Use precipitation inhibitors in your formulation. Polymers like HPMC or PVP can help maintain a supersaturated state. |
| Incorrect Dosing Procedure | Improper oral gavage technique can lead to dosing into the lungs or esophagus, resulting in inconsistent absorption. Solution: Ensure personnel are properly trained in oral gavage for the specific animal model. Confirm correct placement of the gavage needle. |
| High First-Pass Metabolism | The active drug (MPA) is rapidly metabolized in the liver and gut wall after absorption. Solution: While difficult to avoid, some formulation excipients can inhibit metabolic enzymes. Alternatively, consider co-administration with a known inhibitor of UGT enzymes, if appropriate for the study design. |
| Food Effects | The presence of food can significantly alter gastric emptying time and GI pH, affecting drug dissolution and absorption. Solution: Standardize the fasting period for animals before dosing (typically 12-16 hours with free access to water).[5] |
| Degradation in Formulation Vehicle | The ester prodrug might be chemically unstable in the dosing vehicle, hydrolyzing to MPA before administration. Solution: Assess the stability of this compound in the chosen vehicle over the expected duration of the experiment. Prepare formulations fresh daily if stability is a concern.[11] |
Issue 2: Inconsistent Pharmacokinetic (PK) Profile (e.g., multiple peaks)
| Potential Cause | Explanation & Solution |
| Enterohepatic Recirculation | This is an expected phenomenon for MPA, where the MPAG metabolite is excreted in the bile, hydrolyzed back to MPA by gut bacteria, and reabsorbed.[3][4] This typically causes a second peak 6-12 hours after administration. Solution: This is not an experimental error but a feature of the drug's disposition. Ensure your blood sampling schedule is long enough to capture this second peak to accurately calculate the total AUC. |
| Erratic Gastric Emptying | Stress or the nature of the formulation can cause irregular gastric emptying, leading to sporadic absorption and multiple peaks in the plasma concentration profile. Solution: Acclimatize animals to handling and the dosing procedure to minimize stress. Using a solution or fine suspension can promote more regular transit from the stomach. |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic activation and clearance pathway of this compound.
General Experimental Workflow for Bioavailability Assessment
Caption: Standard workflow for an oral bioavailability study in animal models.
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension for Oral Gavage
This protocol is a starting point. For poorly soluble compounds, more advanced formulations are recommended.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween-80 in sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flasks and pipettes
Procedure:
-
Calculate Required Amounts: Determine the total amount of this compound and vehicle needed based on the desired dose (e.g., 20 mg/kg), animal weights, and dosing volume (e.g., 5 mL/kg).
-
Prepare Vehicle: Dissolve Tween-80 in the required volume of sterile water, then slowly add the CMC powder while stirring until a homogenous solution is formed.
-
Prepare Suspension:
-
Weigh the required amount of this compound powder.
-
Triturate the powder in a mortar with a small amount of the vehicle to form a smooth paste. This step is crucial to ensure proper wetting of the drug powder.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle.
-
Stir the suspension continuously before and during dose administration to ensure homogeneity.
-
-
Stability: Prepare the suspension fresh on the day of the experiment.[11]
Protocol 2: Pharmacokinetic Study in Rats
Animal Model:
-
Male Sprague-Dawley rats (250-300g).
-
Acclimatize animals for at least one week before the study.[5]
Procedure:
-
Fasting: Fast animals overnight (12-16 hours) before dosing, with free access to water.[5]
-
Dosing:
-
Administer the this compound formulation via oral gavage at the target dose.[11]
-
For absolute bioavailability determination, a separate group of animals should receive an intravenous (IV) dose of MPA.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose (0) and at multiple time points post-dose.
-
Suggested time points: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. The schedule should be adapted to capture the Cmax and the enterohepatic recirculation peak.
-
-
Sample Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
Store plasma samples at -80°C until analysis.[11]
-
Protocol 3: Bioanalytical Analysis of MPA in Plasma by LC-MS/MS
This is a generalized protocol; specific parameters must be optimized for your instrument.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., MPA-d3)
-
Acetonitrile (ACN) for protein precipitation
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 50 µL of plasma in a microcentrifuge tube, add 50 µL of the IS working solution.
-
Add 150 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in ACN.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions for MPA and the IS.
-
Quantitative Data Summary
The following table presents representative pharmacokinetic parameters for MMF/MPA from various studies to provide a baseline for what might be expected. Note that direct comparisons should be made with caution due to differences in animal species, dose, and formulation.
Table 1: Representative Pharmacokinetic Parameters of Mycophenolic Acid (MPA) in Animal Models
| Animal Model | Formulation / Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (F%) | Reference |
| Rat | Oral gavage (MPA) / 0.5 mg/kg | ~1.5 | ~0.5 | ~5.5 | 72.4% | [12] |
| Rat | Topical (MPA in Lipoderm) / 16.6 mg/kg | 0.6 ± 0.3 | 3-4 | 4.8 ± 1.6 | ~6% | [12] |
| Rat | Inhalation (MMF Suspension) / Dose Normalized | Lower than oral | - | Lower than oral | - | [13] |
| Dog | Oral (MMF with CsA) / 10-30 mg/kg | Dose-dependent, non-linear increase | - | 45% increase from 10 to 30 mg/kg | Not determined | [14] |
Note: The data highlights the significant impact of the administration route and formulation on the resulting pharmacokinetic profile. Oral administration of MPA/MMF generally results in rapid absorption (low Tmax) and significantly higher bioavailability compared to topical or inhalation routes.[12][13] The bioavailability of oral MPA in rats is reported to be high (72.4%).[12]
References
- 1. researchgate.net [researchgate.net]
- 2. From mice to man: the preclinical history of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Lipid Nanoparticles of Mycophenolate Mofetil: An Attempt to Control the Release of an Immunosuppressant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Mycophenolic Acid Through In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetic Model Analysis of Supralingual, Oral and Intravenous Deliveries of Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nebulization of mycophenolate mofetil inhalation suspension in rats: comparison with oral and pulmonary administration of Cellcept® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
dealing with Methyl mycophenolate precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Methyl Mycophenolate (MMF), also known as Mycophenolate Mofetil, in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of MMF precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMF) and how does it work?
A1: this compound (MMF) is the 2-morpholinoethyl ester prodrug of Mycophenolic Acid (MPA).[1] Once it enters the body or is in a cell culture environment with appropriate esterases, it is rapidly hydrolyzed to its active form, MPA.[1] MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[2][3] This enzyme is a critical rate-limiting step in the de novo synthesis of guanosine (B1672433) nucleotides.[1][2] T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly sensitive to the cytostatic effects of MPA.[2]
Q2: Why is MMF precipitation a concern in cell culture experiments?
A2: MMF precipitation in cell culture media is a significant concern because it leads to an inaccurate and lower-than-intended concentration of the soluble, biologically active compound. This can result in a lack of expected biological effect, poor experimental reproducibility, and misleading dose-response curves. Furthermore, the solid particles of the precipitate can be cytotoxic to cells through mechanisms unrelated to the pharmacological action of MMF and can interfere with certain analytical assays, especially those involving imaging.
Q3: What are the primary causes of MMF precipitation in cell culture media?
A3: MMF is a hydrophobic compound with limited aqueous solubility. Precipitation in cell culture media can be triggered by several factors:
-
High Final Concentration: The intended final concentration of MMF in the media may exceed its solubility limit in that specific aqueous environment.
-
"Solvent Shock": When a concentrated stock solution of MMF in an organic solvent (like DMSO) is rapidly diluted into the aqueous cell culture medium, the sudden change in solvent polarity can cause the compound to "crash out" of solution.[4]
-
Low Temperature: Adding a concentrated MMF stock solution to cold media can decrease its solubility.[4]
-
pH of the Media: The solubility of MMF is pH-dependent. While it is more soluble in acidic conditions, the typical pH of cell culture media (around 7.2-7.4) can be less favorable for maintaining high concentrations in solution.[5]
-
Interaction with Media Components: MMF can interact with components in the culture medium, such as salts and proteins (especially in serum-containing media), which can affect its solubility. For instance, MMF is known to bind to serum albumin.[1][3]
-
Evaporation: Over time, evaporation of water from the culture vessel can increase the concentration of all solutes, including MMF, potentially pushing it beyond its solubility limit.[6]
Q4: How should I prepare an MMF stock solution for cell culture?
A4: It is recommended to prepare a high-concentration stock solution of MMF in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent. Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum (ideally below 0.1% v/v, and generally not exceeding 0.5% v/v) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (media with the same final concentration of DMSO without MMF) in your experiments.[7]
Q5: What is the long-term stability of MMF stock solutions?
A5: MMF stock solutions in DMSO can be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes. Based on available data for MMF suspensions, storage at 5°C can maintain stability for at least 210 days.[8] For solutions in 5% dextrose, stability is maintained for at least 35 days at 2-8°C or -15 to -25°C, and for 14 days at 25°C when protected from light.[9][10]
Troubleshooting Guide: MMF Precipitation
This guide provides a systematic approach to diagnose and resolve MMF precipitation in your cell culture experiments.
Observation 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution(s) |
| High Final Concentration | The desired MMF concentration exceeds its solubility limit in the aqueous media. | Decrease the final working concentration. Perform a dose-response experiment to determine the maximum soluble concentration that achieves the desired biological effect. |
| "Solvent Shock" / Rapid Dilution | The rapid change in polarity when adding the concentrated DMSO stock to the aqueous media causes the MMF to precipitate.[4] | 1. Use Pre-warmed Media: Always add the MMF stock to media that has been pre-warmed to 37°C.[11] 2. Slow, Dropwise Addition with Mixing: Add the stock solution drop-by-drop to the media while gently swirling or vortexing to ensure rapid and even dispersion.[4] 3. Serial Dilution: Create an intermediate dilution of the MMF stock in a small volume of pre-warmed media first, and then add this to the final volume.[7] |
| Low Temperature of Media | Cold media reduces the solubility of hydrophobic compounds. | Ensure your cell culture media is pre-warmed to 37°C before adding the MMF stock solution.[11] |
Observation 2: Delayed Precipitation (Hours to Days After Preparation)
| Potential Cause | Explanation | Recommended Solution(s) |
| Compound Instability/Degradation | MMF may degrade over time under culture conditions (37°C, 5% CO2) into less soluble byproducts. | Prepare fresh MMF-containing media more frequently, ideally just before use. |
| pH Shift During Culture | Cellular metabolism can cause the pH of the culture medium to decrease, which could potentially affect MMF stability over time. | Monitor the pH of your culture medium. If significant changes are observed, consider changing the medium more frequently or using a medium with a more robust buffering system (e.g., supplemented with HEPES). |
| Interaction with Media Components | MMF may slowly interact with salts or proteins in the media, leading to the formation of insoluble complexes. | If using serum-free media, consider whether adding a small amount of serum is permissible for your experiment, as serum proteins can help maintain solubility.[11] Be aware of potential interactions with divalent cations like calcium.[12][13] |
| Evaporation of Media | Water loss from the culture vessel concentrates all media components, potentially exceeding the solubility limit of MMF.[6] | Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Data Presentation
Table 1: Solubility of Mycophenolate Mofetil (MMF) in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water (pH 7.4) | 43 µg/mL | [14] |
| Oleic Acid | 18.456 mg/mL | [14] |
| Labrasol | 23.139 mg/mL | [14] |
| Transcutol P | 17.581 mg/mL | [14] |
Experimental Protocols
Protocol 1: Preparation of MMF Stock and Working Solutions for Cell Culture
Objective: To prepare a sterile, high-concentration stock solution of MMF and dilute it into cell culture medium with minimal risk of precipitation.
Materials:
-
This compound (MMF) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
Part A: Preparation of a 10 mM MMF Stock Solution in DMSO
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate amount of MMF powder. The molecular weight of MMF is 433.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.335 mg of MMF.
-
Add the MMF powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube thoroughly until the MMF is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Part B: Preparation of a 10 µM MMF Working Solution in Cell Culture Medium
-
Pre-warm your complete cell culture medium to 37°C in a water bath.
-
In a sterile conical tube, add the desired final volume of pre-warmed medium (e.g., 10 mL).
-
Thaw one aliquot of your 10 mM MMF stock solution.
-
To achieve a final concentration of 10 µM, you will perform a 1:1000 dilution. For a 10 mL final volume, you will need 10 µL of the 10 mM stock solution.
-
Crucial Step: While gently swirling or vortexing the conical tube containing the medium, slowly add the 10 µL of the MMF stock solution drop-by-drop. This gradual addition is key to preventing "solvent shock" and precipitation.[4]
-
Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Assessing MMF Precipitation in Cell Culture Media
Objective: To determine the maximum soluble concentration of MMF in your specific cell culture medium and to visually assess for precipitation over time.
Materials:
-
MMF stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with and without serum, if applicable), pre-warmed to 37°C
-
Sterile multi-well culture plates (e.g., 24-well or 96-well)
-
Light microscope
Procedure:
-
Prepare a series of dilutions of your MMF stock solution in your pre-warmed cell culture medium in the wells of a sterile multi-well plate. It is recommended to test a range of concentrations, for example, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Visually inspect each well immediately after preparation for any signs of cloudiness or precipitate.
-
Place the plate in a humidified incubator at 37°C with 5% CO2.
-
At regular time intervals (e.g., 1, 4, 24, and 48 hours), examine each well under a light microscope at different magnifications. Look for the presence of amorphous particles, crystalline structures, or a "haze" in the medium that is distinct from cells or debris.
-
Record your observations for each concentration at each time point. The highest concentration that remains clear and free of visible precipitate throughout the duration of your typical experiment is your maximum working soluble concentration.
Protocol 3: Quantification of Soluble MMF in Cell Culture Media by HPLC (General Overview)
Objective: To quantify the concentration of soluble MMF in a cell culture medium sample after preparation and incubation. This protocol provides a general framework; specific parameters will need to be optimized for your HPLC system.
Materials:
-
Cell culture medium sample containing MMF
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate), pH adjusted
-
C18 HPLC column
-
HPLC system with UV detector
-
Centrifuge and microcentrifuge tubes
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Collect a sample of the MMF-containing cell culture medium.
-
To remove cells and debris, centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes).
-
Carefully collect the supernatant.
-
To precipitate proteins that can interfere with the analysis, add a protein precipitation agent like cold acetonitrile or methanol (e.g., in a 1:3 ratio of sample to solvent). Vortex and incubate on ice.
-
Centrifuge again at high speed to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for MMF analysis consists of a mixture of acetonitrile and a phosphate buffer (e.g., pH 2.9-4.0) in a specific ratio (e.g., 65:35 v/v).[5][15]
-
Column: A C18 reverse-phase column is typically used.[16][17]
-
Flow Rate: A typical flow rate is around 0.7-1.2 mL/min.[15][16]
-
Detection: MMF can be detected by UV absorbance at approximately 216 nm or 250 nm.[15][16]
-
Standard Curve: Prepare a standard curve using known concentrations of MMF in your cell culture medium (processed in the same way as your samples) to accurately quantify the concentration in your experimental samples.
-
-
Data Analysis:
-
Integrate the peak corresponding to MMF in your chromatograms.
-
Use the standard curve to calculate the concentration of soluble MMF in your sample.
-
Visualizations
Caption: Conversion of the prodrug this compound (MMF) to its active form, Mycophenolic Acid (MPA).
Caption: Mechanism of action of Mycophenolic Acid (MPA) on the de novo purine synthesis pathway in lymphocytes.
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture media.
References
- 1. Mycophenolic acid binding to human serum albumin: characterization and relation to pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic role of protein binding of mycophenolic acid and its glucuronide metabolite in renal transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Physical and Chemical Stability of Mycophenolate Mofetil (MMF) Suspension Prepared at the Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of mycophenolate mofetil in polypropylene 5% dextrose infusion bags and chemical compatibility associated with the use of the Equashield® closed-system transfer device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. reddit.com [reddit.com]
- 12. drugs.com [drugs.com]
- 13. Impairment of mycophenolate mofetil absorption by calcium polycarbophil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. HPLC Determination of Mycophenolate Mofetil on Primesep SB Column | SIELC Technologies [sielc.com]
Validation & Comparative
Comparative Analysis of the Anticancer Activity of Methyl Mycophenolate and Mycophenolic Acid
A Comprehensive Guide for Researchers in Drug Development
Mycophenolic acid (MPA), the active metabolite of the immunosuppressive drug mycophenolate mofetil (MMF), has garnered significant attention for its potential as a repurposed anticancer agent.[1][2] Its methyl ester derivative, methyl mycophenolate (MMP), has also emerged as a compound of interest with demonstrated cytotoxic effects against various cancer cell lines. This guide provides a detailed comparative analysis of the anticancer activities of this compound and mycophenolic acid, presenting key experimental data, outlining methodologies, and visualizing the underlying molecular mechanisms to inform further research and development.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic effects of both this compound and mycophenolic acid have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the available IC50 values for both compounds.
It is crucial to note that direct comparative studies across a wide range of cancer cell lines are limited. The data presented below is compiled from various sources, and direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | AGS | Gastric Cancer | 1.89 | [3] |
| NCI-N87 | Gastric Cancer | 3.26 | [3] | |
| BGC-823 | Gastric Cancer | 4.82 | [3] | |
| SGC-7901 | Gastric Cancer | 5.14 | [3] | |
| Various | Panel of 7 Cancer Cell Lines | 0.26 - 23.73 | ||
| Mycophenolic Acid | Molt-4 | T-cell Leukemia | ~5.0 | [4] |
| LS174T | Colon Adenocarcinoma | ~25.0 | [4] | |
| A3.01 | T-lymphoblast | <0.1 - 3.9 | [4] | |
| CaPan-2 | Pancreatic Adenocarcinoma | <0.1 - 3.9 | [4] | |
| CaLu-3 | Non-small-cell Lung Adenocarcinoma | <0.1 - 3.9 | [4] | |
| T84 | Colon Adenocarcinoma | <0.1 - 3.9 | [4] | |
| Daudi | B-cell Lymphoma | <0.1 - 3.9 | [4] |
Mechanism of Action: Targeting Purine (B94841) Synthesis
The primary anticancer mechanism for both mycophenolic acid and its derivatives is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is a critical enzyme in the de novo synthesis of guanosine (B1672433) nucleotides, which are essential building blocks for DNA and RNA. By inhibiting IMPDH, these compounds deplete the intracellular pool of guanosine triphosphate (GTP), leading to the suppression of cell proliferation, induction of cell cycle arrest (primarily at the G1/S phase), and triggering of apoptosis.[1][2]
Signaling Pathway of Mycophenolic Acid and this compound
The following diagram illustrates the central role of IMPDH inhibition in the anticancer activity of mycophenolic acid and its derivatives.
Caption: Inhibition of IMPDH by Mycophenolic Acid and this compound.
Experimental Protocols
Standard in vitro assays are employed to evaluate the anticancer activity of these compounds. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[4]
-
Drug Treatment: Stock solutions of this compound or mycophenolic acid are prepared in a suitable solvent (e.g., DMSO). Cells are treated with serial dilutions of the compounds for a specified duration, typically 48 to 72 hours. Control wells include untreated cells and vehicle-treated cells.[4]
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening and characterizing the anticancer activity of compounds like this compound and mycophenolic acid is depicted below.
Caption: General workflow for anticancer drug evaluation.
Conclusion
Both this compound and mycophenolic acid demonstrate promising anticancer activity in vitro, primarily through the inhibition of the de novo purine synthesis pathway. While mycophenolic acid is more extensively studied, emerging evidence suggests that its methyl ester derivative also possesses significant cytotoxic effects against various cancer cell lines. The provided data and protocols offer a foundation for researchers to conduct further comparative studies to fully elucidate the relative potency and therapeutic potential of these compounds. Future investigations should focus on direct, head-to-head comparisons in a broader range of cancer models to identify the most promising candidates for clinical development.
References
A Comparative Guide to Validated HPLC Methods for Mycophenolate Mofetil Purity and Impurity Analysis
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of purity and impurities in Mycophenolate Mofetil (MMF). It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. The information presented is compiled from various scientific studies and adheres to international regulatory guidelines.
Note: The user query refers to "Methyl mycophenolate." This guide addresses Mycophenolate Mofetil (MMF), the prodrug of mycophenolic acid, which is chemically 2-morpholinoethyl (E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate.[1][2]
Comparative Analysis of Chromatographic Conditions
The selection of an appropriate HPLC method is critical for accurately quantifying MMF and separating it from potential process-related impurities and degradation products. Below is a comparison of conditions used in various validated, stability-indicating HPLC methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Symmetry C18 (150 x 4.6 mm, 5 µm)[3] | Lichrosphere 100 C18 (250 x 4.6 mm, 5 µm)[1] | ODS C18[4] | C8 (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile : Potassium Dihydrogen Phosphate Buffer (pH 4.0) (65:35 v/v)[2][3] | Methanol : Tetra Butyl Ammonium Hydrogen Sulphate (48:52 v/v)[1] | Not explicitly detailed, but involved a C18 column suggesting a standard reversed-phase mixture.[4] | Acetonitrile : Buffer (pH 6.0 with triethylamine) (50:50 v/v)[5] |
| Flow Rate | 0.7 mL/min[2][3] | 1.2 mL/min[1] | 1.0 mL/min[4] | 1.5 mL/min[5] |
| Detection (UV) | 216 nm[2][3] | 216 nm[1] | 250 nm[4] | 254 nm[5] |
| Retention Time | ~2.65 min[3] | Not Specified | Not Specified | ~4.87 min[5] |
Summary of Method Validation Parameters
Method validation ensures that the analytical procedure is fit for its intended purpose.[6] The following table summarizes key validation parameters from published methods, demonstrating their accuracy, precision, and sensitivity in accordance with ICH guidelines.[7][8]
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 10 - 50 µg/mL[2] | 0.5 - 160 µg/mL[1] | 10 - 300 µg/mL[4] | 288 - 468 µg/mL[5] |
| Correlation Coeff. (r²) | 0.9999[2] | 0.999[1] | >0.999[4] | ~0.9993[5] |
| Accuracy (% Recovery) | Satisfactory at 50, 100, 150% levels[2] | 98.93 - 99.24%[1] | 99.86 - 101.54%[4] | Not specified, but passed.[5] |
| Precision (%RSD) | < 2.0[2] | Intra-day: 0.18-0.31, Inter-day: 0.34-0.83[1] | < 2.0[4] | 0.2423[5] |
| LOD | 0.052 µg/mL[3] | 0.102 µg/mL[1] | Not specified | Not specified |
| LOQ | 0.171 µg/mL[3] | 0.321 µg/mL[1] | 0.002 µg/mL (for related compounds)[4] | 14.4 µg/mL[5] |
Detailed Experimental Protocols
Protocol 1: Representative Stability-Indicating RP-HPLC Method
This protocol is a synthesized example based on common parameters from validated methods.
-
Chromatographic System:
-
HPLC System: A system with a UV detector, pump, and autosampler.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[3]
-
Column Temperature: Ambient.
-
-
Reagents and Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 0.025 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) in a 65:35 v/v ratio.[2][3][9]
-
Diluent: Mobile phase is typically used as the diluent.
-
Standard Solution: Accurately weigh and dissolve Mycophenolate Mofetil reference standard in the diluent to obtain a known concentration (e.g., 20 µg/mL).
-
Sample Solution: For a tablet formulation, weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to 10 mg of MMF into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume.[10] Further dilute to the working concentration (e.g., 20 µg/mL). Filter the final solution through a 0.45 µm filter before injection.[1]
-
-
Chromatographic Procedure:
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4] MMF is subjected to various stress conditions to produce degradation products.
-
Acid Hydrolysis: Reflux 1 mg/mL of MMF in 0.1 M HCl at 80°C for 30 minutes.[1] Cool, neutralize, and dilute with mobile phase.
-
Alkaline Hydrolysis: MMF is highly sensitive to alkaline conditions.[1][4] Reflux 1 mg/mL of MMF in a milder 0.01 M NaOH at 80°C for 30 minutes to achieve partial degradation.[1] Cool, neutralize, and dilute.
-
Oxidative Degradation: Treat 1 mg/mL of MMF with 30% w/v hydrogen peroxide at 60°C for 14 hours.[4] Dilute with mobile phase.
-
Thermal Degradation: Expose the solid drug powder to heat (e.g., in an oven at 40°C) for 48 hours.[10] Prepare a solution from the stressed powder.
-
Photolytic Degradation: Expose a 1 mg/mL solution of MMF to UV light (e.g., 365 nm) for 1 hour or expose the solid drug powder in a photostability chamber.[1][4]
The method's specificity is confirmed if the main drug peak is well-resolved from all degradation product peaks.[1]
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of method validation and the criteria for system suitability, which are foundational to any robust analytical method.
Caption: Workflow for HPLC Analytical Method Validation.
Caption: Key Criteria for HPLC System Suitability.
References
- 1. jchps.com [jchps.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. AQbD based green UPLC method to determine mycophenolate mofetil impurities and Identification of degradation products by QToF LCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
A Comparative Analysis of Methyl Mycophenolate and Oseltamivir Efficacy Against Influenza A Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral efficacy of methyl mycophenolate, primarily through its active metabolite mycophenolic acid (MPA), and oseltamivir (B103847) against the influenza A virus. The information presented is collated from in vitro and in vivo studies to support research and development in antiviral therapies.
Executive Summary
Oseltamivir, a neuraminidase inhibitor, is a widely used antiviral for treating influenza A and B infections by preventing the release of new viral particles from infected cells.[1][2] Mycophenolic acid (MPA), the active form of the prodrug mycophenolate mofetil (MMF), is an immunosuppressant that also exhibits broad-spectrum antiviral activity.[3][4] Its primary antiviral mechanism against influenza A virus involves the inhibition of the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), which leads to the depletion of guanosine (B1672433), a crucial component for viral RNA synthesis.[5][6][7]
In vitro studies demonstrate that MPA is effective against a range of influenza A strains, with IC50 values often in the low micromolar to sub-micromolar range.[3][4] Oseltamivir generally shows high potency with IC50 values in the nanomolar range against susceptible strains.[8] However, the emergence of oseltamivir-resistant strains is a significant clinical concern.[9] A key advantage of MPA is its host-targeted mechanism, which may present a higher barrier to the development of viral resistance. In vivo studies in mouse models with a derivative of MPA, mycophenolic acid methyl ester (MAE), have shown promising results, in some cases superior to oseltamivir in improving survival rates and reducing pulmonary viral titers.
In Vitro Efficacy
The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) of mycophenolic acid (MPA) and oseltamivir against various influenza A virus strains in cell culture. It is important to note that these values are derived from different studies and experimental conditions may vary.
Table 1: In Vitro Efficacy of Mycophenolic Acid (MPA) Against Influenza A Virus
| Influenza A Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| A/WSN/1933 (H1N1) | MDCK | Cell Protection | 0.24 | [3] |
| A(H1N1)pdm09 (H1/415) | MDCK | Cell Protection | 1.510 | [4] |
| A(H1N1) | MDCK | Plaque Reduction | <1 | [4] |
| A(H3N2) | MDCK | Plaque Reduction | <1 | [4] |
| A(H7N9) | MDCK | Plaque Reduction | <1 | [4] |
| A/Vietnam/1194/2004 (H5N1) | MDCK | ELISA | 0.94 | [5] |
Table 2: In Vitro Efficacy of Mycophenolic Acid Methyl Ester (MAE) Against Influenza A Virus
| Influenza A Strain | Cell Line | Assay Type | IC50 (µM) | Reference |
| PR8 (H1N1) | MDCK | CPE Inhibition | 14.3 ± 2.6 | |
| Aichi (H3N2) | MDCK | CPE Inhibition | 3.4 ± 2.1 | |
| Vir09 (H1N1) | MDCK | CPE Inhibition | 3.3 ± 2.4 |
Table 3: In Vitro Efficacy of Oseltamivir Against Influenza A Virus
| Influenza A Strain | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |
| Seasonal H1N1 (2023) | MDCK | NA Inhibition | 0.1 - 0.8 | [8] |
| A(H1N1)pdm09 (2009 reference) | MDCK | Cell Viability | 410 | [8] |
| A(H1N1)pdm09 | Not Specified | NA Inhibition | 130 - 150 | [10] |
| H275Y mutant (Oseltamivir-resistant) | MDCK | NA Inhibition | 911-fold increase | [11] |
In Vivo Efficacy
A study comparing the oral administration of mycophenolic acid methyl ester (MAE) and oseltamivir in a mouse model of influenza A (PR8 strain) infection demonstrated the potential of MPA derivatives in a living system.
Table 4: In Vivo Comparison of Mycophenolic Acid Methyl Ester (MAE) and Oseltamivir in a Mouse Model of Influenza A (PR8) Infection
| Treatment Group | Dosage | Survival Rate (%) | Pulmonary Viral Titer Reduction | Reference |
| MAE | 10 mg/kg/day | 60 | Significant | |
| Oseltamivir | 10 mg/kg/day | 40 | Significant | |
| Virus Control (PBS) | - | Not specified | - |
Mechanisms of Action
The antiviral mechanisms of this compound (via MPA) and oseltamivir are distinct, targeting host and viral proteins, respectively.
This compound (Mycophenolic Acid)
MPA is a potent, non-competitive, reversible inhibitor of the cellular enzyme inosine-5'-monophosphate dehydrogenase (IMPDH).[5] This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides. By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for viral RNA-dependent RNA polymerase (RdRP) to synthesize viral RNA.[6][11] This host-targeted mechanism makes the development of viral resistance less likely. The antiviral effect of MPA can be reversed by the addition of exogenous guanosine.[4] Some studies also suggest that MPA may inhibit viral replication by activating the cellular Akt-mTOR-S6K pathway.
Oseltamivir
Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. This active metabolite is a competitive inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2] Neuraminidase is crucial for the release of newly formed virus particles from the surface of infected cells. By blocking NA, oseltamivir causes viral aggregation at the cell surface and reduces the spread of the virus.[2]
Experimental Protocols
In Vitro Antiviral Assays
a) Cell Viability (CPE Inhibition) Assay:
This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) caused by viral infection.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated overnight to form a monolayer.
-
Drug Treatment: The cell culture medium is replaced with medium containing serial dilutions of the test compound (e.g., MPA or oseltamivir).
-
Virus Infection: Cells are infected with influenza A virus at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere until CPE is observed in the virus control wells.
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or MTS, where the absorbance is proportional to the number of viable cells.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that protects 50% of the cells from virus-induced death, is calculated.
b) Plaque Reduction Assay:
This assay quantifies the effect of a compound on the production of infectious virus particles.[1][12]
-
Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates to form a confluent monolayer.[1]
-
Virus Incubation: A standardized amount of influenza A virus is pre-incubated with various concentrations of the test compound.
-
Infection: The cell monolayers are washed and then infected with the virus-drug mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) with the corresponding drug concentration to restrict virus spread to adjacent cells.[1]
-
Incubation: Plates are incubated for 2-3 days to allow for the formation of plaques (localized areas of cell death).[10]
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques is counted for each drug concentration, and the IC50 value, the concentration that reduces the number of plaques by 50% compared to the virus control, is determined.
In Vivo Mouse Model of Influenza A Infection
This protocol outlines a general procedure for evaluating the efficacy of antiviral compounds in a mouse model.
-
Animal Model: BALB/c mice are commonly used.
-
Infection: Mice are anesthetized and intranasally inoculated with a lethal or sub-lethal dose of a mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34).
-
Treatment: Treatment with the test compound (e.g., this compound or oseltamivir) or a placebo is initiated at a specified time point relative to infection (e.g., 4 hours post-infection) and administered for a defined duration (e.g., 5-7 days) via an appropriate route (e.g., oral gavage).[13][14]
-
Monitoring: Mice are monitored daily for weight loss, clinical signs of illness, and survival for a period of 14-21 days.
-
Viral Titer Determination: At selected time points, subsets of mice are euthanized, and their lungs are harvested to determine the viral load, typically by plaque assay or TCID50 assay on MDCK cells.[13]
-
Data Analysis: Efficacy is assessed by comparing survival rates, changes in body weight, and lung viral titers between the treated and control groups.
Conclusion
This compound, through its active metabolite MPA, demonstrates significant in vitro and promising in vivo antiviral activity against influenza A virus. Its host-targeted mechanism of action by inhibiting IMPDH presents a compelling alternative to traditional antivirals like oseltamivir, particularly in the context of emerging resistance. While oseltamivir exhibits high potency against susceptible strains, its efficacy can be compromised by neuraminidase mutations.
The in vivo data for the MPA derivative, MAE, suggests it may offer a therapeutic benefit comparable or even superior to oseltamivir in certain models. However, further direct comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of this compound and its derivatives. The distinct mechanisms of action also suggest the possibility of combination therapies to enhance antiviral efficacy and mitigate resistance, a strategy that merits further investigation. Researchers and drug development professionals should consider the host-directed nature of MPA as a valuable attribute in the development of next-generation influenza therapies.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The role of adjuvant immunomodulatory agents for treatment of severe influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hub.hku.hk [hub.hku.hk]
- 5. The IMPDH inhibitors, ribavirin and mycophenolic acid, inhibit peste des petits ruminants virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular IMPDH enzyme activity is a potential target for the inhibition of Chikungunya virus replication and virus induced apoptosis in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guanine nucleotide depletion inhibits pre-ribosomal RNA synthesis and causes nucleolar disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. research.monash.edu [research.monash.edu]
Unveiling the Anticancer Potential of Methyl Mycophenolate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methyl Mycophenolate's (MMF) active metabolite, Mycophenolic Acid (MPA), activity across various cancer cell lines. Supported by experimental data, this document delves into its mechanism of action, offering detailed experimental protocols and visual representations of key cellular pathways.
Mycophenolic acid, a potent, reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), has demonstrated significant antiproliferative effects in a wide array of cancer cell lines. By depleting the intracellular pool of guanosine (B1672433) triphosphate (GTP), MPA effectively induces cell cycle arrest and apoptosis, highlighting its potential as a valuable tool in cancer research and therapeutic development.
Comparative Anticancer Activity of Mycophenolic Acid
The inhibitory concentration 50 (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Mycophenolic Acid against a diverse panel of human cancer cell lines, providing a comparative overview of its efficacy. The data reveals a broad spectrum of activity, with particular sensitivity observed in hematological malignancies and certain solid tumors.
| Cell Line | Cancer Type | Tissue of Origin | IC50 (µM)[1] |
| H4 | Lower Grade Glioma | Nervous System | 0.127 |
| IM-9 | Multiple Myeloma | Blood | 0.167 |
| CML-T1 | Chronic Myeloid Leukemia | Blood | 0.203 |
| Hs-633T | Fibrosarcoma | Soft Tissue | 0.231 |
| MOLT-16 | Acute Lymphoblastic Leukemia (T-cell) | Blood | 0.253 |
| SK-N-DZ | Neuroblastoma | Nervous System | 0.273 |
| SU-DHL-5 | Diffuse Large B-cell Lymphoma | Blood | 0.275 |
| MOLM-13 | Acute Myeloid Leukemia | Blood | 0.287 |
| BALL-1 | B-cell Leukemia | Blood | 0.295 |
| ARH-77 | Multiple Myeloma | Blood | 0.303 |
| EoL-1-cell | Hematopoietic Neoplasm | Blood | 0.312 |
| KARPAS-231 | B-cell Leukemia | Blood | 0.313 |
| NCI-H810 | Lung Large Cell Carcinoma | Lung | 0.321 |
| JVM-3 | Chronic Lymphocytic Leukemia | Blood | 0.326 |
| CTV-1 | Acute Myeloid Leukemia | Blood | 0.336 |
| BL-41 | Burkitt Lymphoma | Blood | 0.339 |
| NCI-H1876 | Small Cell Lung Cancer | Lung | 0.341 |
| DG-75 | Burkitt Lymphoma | Blood | 0.344 |
| RPMI-8866 | Chronic Myeloid Leukemia | Blood | 0.357 |
| IHH-4 | Thyroid Carcinoma | Thyroid | 0.392 |
| NH-12 | Neuroblastoma | Nervous System | 0.407 |
| NAMALWA | Burkitt Lymphoma | Blood | 0.415 |
| 697 | Lymphoblastic Leukemia | Blood | 0.418 |
| ATN-1 | Acute Lymphoblastic Leukemia (T-cell) | Blood | 0.421 |
| KELLY | Neuroblastoma | Nervous System | 0.433 |
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for assessing the anticancer activity of Mycophenolic Acid are provided below.
Cell Viability and IC50 Determination using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Mycophenolic Acid in adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Mycophenolic Acid (MPA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol, or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of Mycophenolic Acid in DMSO.
-
Perform serial dilutions of MPA in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of MPA. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve with drug concentration on the x-axis and cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of MPA that causes a 50% reduction in cell viability.
-
Mechanism of Action: Signaling Pathways
Mycophenolic Acid's primary mechanism of action involves the inhibition of IMPDH, a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This depletion of GTP leads to downstream effects on cell proliferation and survival.
The depletion of GTP pools by Mycophenolic Acid triggers two primary antiproliferative responses: cell cycle arrest and apoptosis.
Induction of Apoptosis
MPA treatment has been shown to induce apoptosis through the intrinsic pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase, ultimately leading to programmed cell death.[1][2][3]
Cell Cycle Arrest
In addition to apoptosis, Mycophenolic Acid can induce cell cycle arrest, primarily at the G1/S phase transition.[4] This prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. The precise molecular mechanisms involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins, key proteins that govern cell cycle progression. The depletion of GTP likely disrupts the synthesis of essential components required for the G1 to S phase transition.
This comprehensive guide provides a foundational understanding of Mycophenolic Acid's anticancer activity, offering valuable data and protocols to facilitate further research into its therapeutic potential. The provided visualizations offer a clear depiction of the experimental processes and the intricate signaling pathways involved in its mechanism of action.
References
- 1. Mycophenolic Acid Induced Apoptosis in Human Jurkat Cells via the Generation of Reactive Oxygen Species -Annals of Surgical Treatment and Research | Korea Science [koreascience.kr]
- 2. Cytochrome C and Caspase-3/7 are Involved in Mycophenolic Acid- Induced Apoptosis in Genetically Engineered PC12 Neuronal Cells Expressing the p53 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Mycophenolic acid induced apoptosis in T lymphocytic cells Molt-4 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycophenolic acid increases apoptosis, lysosomes and lipid droplets in human lymphoid and monocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mycophenolate and Tacrolimus in Immunosuppression
An Essential Guide for Researchers and Drug Development Professionals
In the landscape of immunosuppressive agents, Mycophenolate, the active metabolite of Mycophenolate Mofetil (MMF), and Tacrolimus (B1663567) stand out for their potent effects in preventing allograft rejection and managing autoimmune diseases. While both drugs are mainstays in clinical practice, their distinct mechanisms of action result in different biological and clinical profiles. This guide provides an objective comparison of their immunosuppressive effects, supported by experimental data, detailed protocols for key assays, and visualizations of their molecular pathways to aid researchers, scientists, and drug development professionals in their understanding and application of these critical therapies.
At a Glance: Key Differences in Immunosuppressive Action
| Feature | Mycophenolate (Mycophenolic Acid) | Tacrolimus |
| Primary Target | Inosine-5'-monophosphate dehydrogenase (IMPDH) | Calcineurin |
| Mechanism | Inhibition of de novo purine (B94841) synthesis | Inhibition of calcineurin-mediated T-cell activation |
| Primary Affected Cells | Proliferating T and B lymphocytes | T-lymphocytes |
| Effect on T-Cells | Anti-proliferative | Inhibition of activation and cytokine production |
Quantitative Comparison of Immunosuppressive Potency
The following tables summarize the quantitative data on the inhibitory effects of Mycophenolate (as Mycophenolic Acid, MPA) and Tacrolimus on T-cell proliferation and cytokine production.
Table 1: Inhibition of T-Cell Proliferation
This table presents the half-maximal inhibitory concentrations (IC50) of Mycophenolic Acid and Tacrolimus in various T-cell proliferation assays. A lower IC50 value indicates greater potency.
| Assay | Stimulant | Mycophenolic Acid (MPA) IC50 | Tacrolimus IC50 | Reference |
| T-Cell Proliferation | Phytohemagglutinin (PHA) | ~100 nmol/L | ~1 nmol/L | [1] |
| Mixed Lymphocyte Reaction (MLR) | Allogeneic Cells | ~100 nmol/L | ~0.1 nmol/L | [1] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Comparative Effects on Cytokine Production
This table outlines the differential effects of Mycophenolate and Tacrolimus on the production of key cytokines by peripheral blood mononuclear cells (PBMCs) in vitro.
| Cytokine | Mycophenolic Acid (MPA) Effect | Tacrolimus Effect | Reference |
| Interleukin-2 (IL-2) | Indirectly reduces by limiting T-cell proliferation | Potently inhibits gene transcription | [2][3] |
| Interferon-gamma (IFN-γ) | Inhibits production | Inhibits production | [2] |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition reported | Inhibition reported | |
| Interleukin-10 (IL-10) | Inhibits production at high doses; may increase at low doses | Inhibits production | [2][4] |
| Interleukin-13 (IL-13) | Inhibits production at high doses; may increase at low doses | Inhibits production | [2][4] |
| Interleukin-17 (IL-17) | Stronger inhibitory effect on production | Decreases Th17-related transcripts | [3] |
Signaling Pathways and Mechanisms of Action
The immunosuppressive effects of Mycophenolate and Tacrolimus are rooted in their distinct molecular targets and signaling pathways.
Mycophenolate: Targeting Purine Synthesis
Mycophenolic acid, the active form of mycophenolate, is a potent, reversible, and uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[5] This enzyme is crucial for the de novo synthesis of guanosine (B1672433) nucleotides. As T and B lymphocytes are highly dependent on this pathway for their proliferation, its inhibition by MPA leads to a cytostatic effect on these immune cells.[5]
Tacrolimus: Calcineurin Inhibition
Tacrolimus binds to the immunophilin FK-binding protein 12 (FKBP12). This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. This blockage of NFAT activation ultimately leads to a reduction in the transcription of genes encoding pro-inflammatory cytokines, most notably IL-2, which is critical for T-cell proliferation and activation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of immunosuppressive drug effects. Below are standardized protocols for key in vitro assays.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a fundamental tool to assess the cell-mediated immune response to alloantigens.
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors (Donor A: responder; Donor B: stimulator) using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Inactivation: Treat the stimulator PBMCs (Donor B) with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or irradiate them (e.g., 30 Gy) to prevent their proliferation. Wash the cells three times with culture medium.
-
Co-culture: Plate the responder cells (Donor A) at a density of 1 x 10^5 cells/well in a 96-well flat-bottom plate. Add the inactivated stimulator cells (Donor B) at a 1:1 ratio.
-
Drug Addition: Add serial dilutions of Mycophenolate or Tacrolimus to the co-cultures. Include a vehicle control.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: During the last 18 hours of incubation, pulse each well with 1 µCi of [3H]-thymidine.
-
Harvesting and Analysis: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (CPM).
CFSE-Based T-Cell Proliferation Assay
This flow cytometry-based assay allows for the tracking of individual cell divisions.
Protocol:
-
Cell Labeling: Resuspend isolated PBMCs in PBS at a concentration of 1 x 10^7 cells/mL. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold culture medium. Wash the cells three times.
-
Cell Culture and Stimulation: Plate the CFSE-labeled cells at 2 x 10^5 cells/well in a 96-well round-bottom plate. Add a stimulating agent such as anti-CD3/CD28 beads or Phytohemagglutinin (PHA).
-
Drug Addition: Add serial dilutions of Mycophenolate or Tacrolimus to the wells.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Cytokine Production Assay
This assay measures the effect of the immunosuppressants on the secretion of various cytokines.
Protocol:
-
Cell Culture: Plate isolated PBMCs at 1 x 10^6 cells/well in a 24-well plate.
-
Drug Pre-incubation: Pre-incubate the cells with varying concentrations of Mycophenolate or Tacrolimus for 1-2 hours.
-
Stimulation: Stimulate the cells with Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and ionomycin (B1663694) (1 µg/mL) for 24-48 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-10) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
Conclusion
Mycophenolate and Tacrolimus are both highly effective immunosuppressive agents, but they achieve this through fundamentally different mechanisms. Tacrolimus acts early in the T-cell activation cascade by inhibiting calcineurin, thereby preventing the transcription of key cytokines like IL-2. In contrast, Mycophenolate targets the proliferation of both T and B lymphocytes by disrupting their de novo purine synthesis.
The choice between these agents, or their use in combination, depends on the specific clinical context, desired level of immunosuppression, and the patient's tolerance to potential side effects. The experimental data and protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and compare the nuanced effects of these and other immunomodulatory compounds. A thorough understanding of their distinct properties is paramount for the rational design of effective and safe immunosuppressive therapies.
References
- 1. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turkish Journal of Immunology — [turkishimmunology.org]
- 3. Impact of mycophenolic acid and tacrolimus on Th17-related immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkishimmunology.org [turkishimmunology.org]
- 5. preferred-cell-systems.com [preferred-cell-systems.com]
A Researcher's Guide to Synthetic Mycophenolate Mofetil: Quality Control, Performance, and Alternatives
For researchers in immunology, transplantation, and drug development, synthetic Mycophenolate Mofetil (MMF) is a cornerstone immunosuppressive agent. As a prodrug, it is readily hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA), a potent, reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides, a pathway upon which activated T and B lymphocytes are highly dependent. Ensuring the quality and purity of synthetic MMF is paramount for reproducible and reliable research outcomes. This guide provides a comprehensive overview of the quality control parameters for research-grade synthetic MMF, compares its in vitro performance with other common immunosuppressants, and details the experimental protocols for its evaluation.
Quality Control Parameters for Research-Grade Mycophenolate Mofetil
The quality of synthetic MMF for research is benchmarked against pharmacopeial standards, such as those established by the United States Pharmacopeia (USP). These standards ensure the identity, strength, quality, and purity of the compound. Key quality control parameters are summarized in the table below.
| Parameter | Test Method | Acceptance Criteria |
| Identification | Infrared (IR) Absorption | The IR spectrum of the sample corresponds to that of the USP Mycophenolate Mofetil Reference Standard.[1] |
| High-Performance Liquid Chromatography (HPLC) | The retention time of the major peak in the sample chromatogram corresponds to that of the USP Mycophenolate Mofetil Reference Standard. | |
| Assay (Purity) | HPLC | 98.0% - 102.0% of C₂₃H₃₁NO₇, calculated on a dried basis.[1] |
| Loss on Drying | Drying at 60°C for 3 hours | Not more than 0.5% of its weight.[1] |
| Residue on Ignition | Sulfated Ash Test | Not more than 0.1%.[1] |
| Heavy Metals | Method II | Not more than 0.002%.[1] |
| Related Compounds (Impurities) | HPLC | See impurity limits in the table below. |
Impurity Profile
Controlling impurities is critical as they can have unintended biological effects. The USP monograph for Mycophenolate Mofetil specifies limits for several related compounds.
| Impurity | Limit (%) |
| Mycophenolic Acid | ≤ 0.5 |
| Mycophenolate Mofetil Related Compound A | ≤ 0.1 |
| Mycophenolate Mofetil Related Compound B | ≤ 0.1 |
| N-Oxide Analog | ≤ 0.1 |
| 1-Morpholinoethoxy Analog | ≤ 0.1 |
| O-Methyl Analog | ≤ 0.1 |
| Methyl Mycophenolate | ≤ 0.1 |
| Total Specified Impurities | ≤ 0.5 |
| Individual Unknown Impurity | ≤ 0.1 |
| Total Unknown Impurities | ≤ 0.1 |
| Total Impurities | ≤ 1.0 |
| (Source: USP Monograph for Mycophenolate Mofetil)[1] |
Performance Comparison with Alternative Immunosuppressants
The efficacy of an immunosuppressant is often evaluated by its ability to inhibit lymphocyte proliferation. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of different compounds. The following table summarizes the in vitro IC₅₀ values for mycophenolic acid (the active form of MMF) and other commonly used immunosuppressive agents in research.
| Compound | Assay | Cell Type | Stimulant | IC₅₀ (nM) |
| Mycophenolic Acid (MPA) | [³H]-Thymidine Incorporation | Human T-cells | Phytohemagglutinin (PHA) | 232 |
| Mycophenolic Acid (MPA) | [³H]-Thymidine Incorporation | Human T-cells | Calcium Ionophore (A23187) | 81 |
| Mycophenolic Acid (MPA) | [³H]-Thymidine Incorporation | Feline Lymphocytes | Concanavalin A | 16 |
| Azathioprine (as 6-Mercaptopurine) | Mitogen Assay | Human PBMCs | Concanavalin A | Variable efficacy with large inter-individual variation reported.[2] |
| Tacrolimus (FK-506) | [³H]-Thymidine Incorporation | Human T-cells | Phytohemagglutinin (PHA) | 0.72 |
| Cyclosporine A | [³H]-Thymidine Incorporation | Human T-cells | Phytohemagglutinin (PHA) | 857 |
| Sirolimus (Rapamycin) | [³H]-Thymidine Incorporation | Human T-cells | Phytohemagglutinin (PHA) | 0.87 |
Experimental Protocols
HPLC Assay for Purity of Mycophenolate Mofetil
This method is adapted from a validated RP-HPLC procedure for the determination of Mycophenolate Mofetil.
-
Mobile Phase: A mixture of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (pH 4.0) in a 65:35 (v/v) ratio.[3] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[3]
-
Chromatographic Column: A Symmetry C18 column (4.6 mm x 150 mm, 5 µm particle size).[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Detection: UV absorbance at 216 nm.[3]
-
Injection Volume: 20 µL.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of USP Mycophenolate Mofetil Reference Standard by dissolving an accurately weighed quantity in the mobile phase.[3] Prepare a series of dilutions to create a calibration curve (e.g., 10-50 µg/mL).[3]
-
Sample Preparation: Accurately weigh and dissolve the synthetic Mycophenolate Mofetil sample in the mobile phase to a known concentration.[3]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the percentage purity of the sample by comparing the peak area of the sample to the peak areas of the standards from the calibration curve.
-
In Vitro Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is a generalized method for assessing the antiproliferative activity of immunosuppressive compounds.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with RPMI-1640 medium and resuspend to a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
-
-
Assay Procedure:
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Add 50 µL of the test compound (Mycophenolic Acid or other immunosuppressants) at various concentrations (typically a serial dilution). Include a vehicle control.
-
Add 50 µL of a mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) to stimulate lymphocyte proliferation. Include an unstimulated control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Pulse each well with 1 µCi of [³H]-thymidine and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the stimulated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate the quality control workflow and the mechanism of action of Mycophenolate Mofetil.
Caption: A typical quality control workflow for synthetic Mycophenolate Mofetil for research use.
Caption: Mechanism of action of Mycophenolic Acid (MPA) via inhibition of IMPDH.
References
Validating Cell-Based Assays for Screening Methyl Mycophenolate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of cell-based assays for the screening of Methyl Mycophenolate (MMP) derivatives. It offers a comparative analysis of relevant assays, detailed experimental protocols, and a structured workflow for the validation process, enabling researchers to effectively evaluate and select promising immunosuppressive drug candidates.
Introduction
This compound (MMP) is the methyl ester of Mycophenolic Acid (MPA), a potent, non-competitive, and reversible inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides, a pathway critical for the proliferation of T and B lymphocytes.[1][3] By inhibiting IMPDH, MPA and its derivatives selectively suppress the immune response, making them valuable for preventing organ transplant rejection and treating autoimmune diseases. The screening and validation of new MMP derivatives with improved efficacy and reduced side effects are crucial for advancing therapeutic options. Cell-based assays are indispensable tools in this process, providing a physiologically relevant context to assess compound activity.
Comparative Performance of this compound Derivatives
The selection of a lead drug candidate is guided by its performance in a battery of in vitro assays. Key metrics include the half-maximal inhibitory concentration (IC50) in various cell-based assays, which indicates the compound's potency. Due to the limited availability of publicly accessible, direct comparative data for a wide range of this compound derivatives, the following table presents a hypothetical comparison to illustrate how data would be summarized.
Table 1: Illustrative IC50 Values (µM) of this compound Derivatives in Various Cell-Based Assays
| Derivative | IMPDH Inhibition Assay (Enzymatic) | Jurkat T-cell Proliferation Assay (MTT) | Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay (CFSE) | Cytotoxicity Assay (Human Foreskin Fibroblasts, MTT) |
| This compound (MMP) | 1.5 | 5.2 | 3.8 | > 50 |
| MMPD1 (Hypothetical) | 0.8 | 2.5 | 1.9 | > 100 |
| MMPD2 (Hypothetical) | 1.2 | 4.1 | 3.1 | > 75 |
| Mycophenolic Acid (MPA) (Reference) | 0.5 | 1.8 | 1.2 | > 100 |
Note: The data for MMPD1 and MMPD2 are hypothetical and for illustrative purposes only. Researchers should generate their own experimental data for accurate comparison.
Detailed Experimental Protocols
Accurate and reproducible experimental protocols are the cornerstone of a successful validation study. Below are detailed methodologies for key cell-based assays used in the screening of MMP derivatives.
IMPDH Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the IMPDH enzyme.
-
Materials:
-
Recombinant human IMPDH2 enzyme
-
IMPDH assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA)[4]
-
Inosine-5'-monophosphate (IMP) substrate
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Test compounds (MMP derivatives) and positive control (MPA)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Protocol:
-
Prepare a reaction mixture containing assay buffer, IMP, and NAD+ at their optimal concentrations.
-
Add serial dilutions of the test compounds and MPA to the wells of the microplate.
-
Initiate the reaction by adding the IMPDH2 enzyme to each well.
-
Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm in kinetic mode for a defined period (e.g., 30-60 minutes) at 37°C.[5]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Lymphocyte Proliferation Assays
These assays assess the cytostatic effect of the compounds on immune cells.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Materials:
-
Lymphocyte cell line (e.g., Jurkat T-cells) or isolated PBMCs
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (MMP derivatives) and positive control (MPA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Add serial dilutions of the test compounds and MPA to the wells. Include a vehicle control.
-
Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Determine the IC50 value as described for the IMPDH assay.[1]
-
This fluorescence-based assay tracks cell division by the progressive halving of the carboxyfluorescein succinimidyl ester (CFSE) fluorescence intensity.
-
Materials:
-
Isolated PBMCs or a lymphocyte cell line
-
CFSE staining solution
-
Complete cell culture medium
-
Mitogen for stimulation (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Test compounds (MMP derivatives) and positive control (MPA)
-
Flow cytometer
-
-
Protocol:
-
Label the cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled cells in a culture plate.
-
Add serial dilutions of the test compounds and MPA.
-
Stimulate the cells with a mitogen to induce proliferation.
-
Incubate for a period sufficient for several cell divisions (e.g., 3-5 days).
-
Harvest the cells and analyze the CFSE fluorescence intensity by flow cytometry.
-
Determine the percentage of proliferating cells (cells that have undergone division) for each treatment condition.
-
Calculate the IC50 value based on the reduction in the percentage of proliferating cells.[1]
-
Cytotoxicity Assay
This assay is crucial to assess the general toxicity of the compounds on non-immune cells.
-
Materials:
-
A non-lymphoid cell line (e.g., human foreskin fibroblasts, HFF)
-
Complete cell culture medium
-
Test compounds (MMP derivatives)
-
MTT assay reagents (as described above)
-
96-well cell culture plate
-
Microplate reader
-
-
Protocol:
-
Follow the same procedure as the MTT proliferation assay, using the non-lymphoid cell line.
-
Determine the IC50 value to assess the concentration at which the compound induces 50% cell death. A higher IC50 value in a non-immune cell line compared to a lymphocyte cell line indicates selectivity.
-
Validation Workflow for the Cell-Based Screening Assay
A robust validation process ensures that the chosen cell-based assay is reliable, reproducible, and fit for the purpose of screening MMP derivatives. The workflow can be visualized as follows:
Mechanism of Action: Signaling Pathway
Mycophenolic acid and its derivatives exert their immunosuppressive effects by targeting the de novo purine (B94841) synthesis pathway, which is crucial for lymphocyte proliferation.
The validation of cell-based assays is a critical step in the drug discovery pipeline for this compound derivatives. By employing a systematic approach that includes robust assay development, comprehensive validation, and a clear understanding of the underlying mechanism of action, researchers can confidently identify and advance promising new immunosuppressive agents.
References
A Comparative Study of Mycophenolate Mofetil and Gemcitabine in Pancreatic Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro effects of Mycophenolate Mofetil (MMF), the prodrug of mycophenolic acid (MPA), and the standard-of-care chemotherapeutic agent, gemcitabine (B846), on pancreatic cancer cells. This analysis is based on available experimental data and aims to inform researchers on their respective mechanisms of action and potential therapeutic applications.
Executive Summary
Mycophenolate Mofetil, an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), and gemcitabine, a nucleoside analog that inhibits DNA synthesis, both demonstrate anti-proliferative and pro-apoptotic effects on pancreatic cancer cells. While gemcitabine directly interferes with DNA replication, leading to S-phase cell cycle arrest, MMF's mechanism is centered on the depletion of guanosine (B1672433) nucleotides, which are essential for DNA and RNA synthesis. This guide presents a side-by-side comparison of their efficacy, mechanisms, and effects on cell fate.
Data Presentation: In-Vitro Efficacy
The following tables summarize the quantitative data on the effects of Mycophenolic Acid (the active metabolite of MMF) and gemcitabine on various pancreatic cancer cell lines. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons in the same experimental setting are limited.
Table 1: Comparative IC50 Values in Pancreatic Cancer Cell Lines
| Cell Line | Mycophenolic Acid (µM) | Gemcitabine (µM) |
| PANC-1 | ~1.0 - 10 | ~0.048 - 23.9 |
| MIA PaCa-2 | ~1.0 - 10 | ~0.494 - 12 |
| BxPC-3 | ~0.1 - 1.0 | ~0.494 - 23.9 |
| AsPC-1 | Not widely reported | ~0.494 - 23.9 |
| Su.86.86 | Not widely reported | ~0.037 |
Note: IC50 values can vary significantly between studies due to different experimental conditions (e.g., incubation time, assay method).
Table 2: Effects on Apoptosis and Cell Cycle
| Drug | Pancreatic Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle |
| Mycophenolate Mofetil/ Mycophenolic Acid | General observation | Induction of apoptosis | G1/S phase arrest |
| Gemcitabine | PANC-1 | 8.6% increase in apoptosis with 10 nM for 72h[1] | 60.1% of cells in S-phase with 10 nM for 72h[1] |
| MIA PaCa-2 | 6.2% increase in apoptosis with 10 nM for 72h[1] | 67.0% of cells in S-phase with 10 nM for 72h[1] | |
| PK-1 | Induces apoptosis | Time- and concentration-dependent S-phase arrest[2] | |
| T3M4 & PT45-P1 | 51-54% specific apoptosis with 0.04-20 µM for 24h[3] | Not specified | |
| PANC-1 | 44.7% DNA fragmentation at 48h (vs 25.3% in control)[4] | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects and IC50 values of the compounds.
-
Procedure:
-
Pancreatic cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Mycophenolate Mofetil, Mycophenolic Acid, or gemcitabine for a specified period (typically 48-72 hours).
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells.
-
Procedure:
-
Cells are seeded and treated with the respective compounds as described for the cell viability assay.
-
After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Cells are treated with Mycophenolate Mofetil or gemcitabine for the desired time.
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide in the dark.
-
The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.
-
Signaling Pathways and Mechanisms of Action
Mycophenolate Mofetil (MMF) / Mycophenolic Acid (MPA)
MMF is a prodrug that is rapidly hydrolyzed to its active form, MPA. MPA is a potent, non-competitive, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides.[5] This depletion of the guanosine nucleotide pool preferentially affects rapidly proliferating cells, such as cancer cells, which are highly dependent on this pathway for DNA and RNA synthesis.[5] The downstream effects include cell cycle arrest, primarily at the G1/S transition, and induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Methyl Mycophenolate: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like methyl mycophenolate is paramount for safety and efficacy. This guide provides a comprehensive comparison of mass spectrometry-based methods against alternative analytical techniques for the purity assessment of this compound, supported by experimental data and detailed protocols.
This compound, a prodrug of the immunosuppressant mycophenolic acid (MPA), is critical in preventing organ transplant rejection and treating autoimmune diseases.[1][2] Its synthesis and storage can introduce various impurities that may impact its therapeutic effect and safety profile.[1][3] Therefore, robust analytical methods are essential for identifying and quantifying these impurities. This guide focuses on the application of mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), and compares it with other common techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Comparison of Analytical Methods
Mass spectrometry, especially when coupled with ultra-high-performance liquid chromatography (UHPLC-MS), offers superior sensitivity and specificity for impurity profiling compared to conventional methods.[1] While HPLC-UV is a widely used and reliable technique, its ability to identify unknown impurities is limited. The following table summarizes the key performance characteristics of these methods.
| Feature | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate to High (based on retention time and UV absorption) |
| Sensitivity | Very High (ng/mL to pg/mL levels) | Moderate (µg/mL levels)[2] |
| Identification of Unknowns | Excellent (provides molecular weight and fragmentation data) | Limited (requires reference standards) |
| Quantitation | Excellent linearity and accuracy[4][5] | Good linearity and accuracy[2] |
| Throughput | High (with rapid gradient methods)[1][6] | Moderate |
| Cost | High | Low to Moderate |
| Complexity | High | Moderate |
Experimental Data: A Head-to-Head Comparison
The following tables present a summary of quantitative data from studies utilizing LC-MS/MS and RP-HPLC for the analysis of this compound and its related compounds.
Table 1: LC-MS/MS Method Performance for Mycophenolate Mofetil (MMF) and Mycophenolic Acid (MPA)
| Parameter | Mycophenolate Mofetil (MMF) | Mycophenolic Acid (MPA) | Reference |
| Linearity Range | 0.10 - 20.0 ng/mL | 101 - 19955 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [5] |
| Lower Limit of Quantification (LLOQ) | - | 0.25 µg/mL | [5] |
| Intra-day Precision (%RSD) | < 5.8% | < 5.8% | [5] |
| Inter-day Precision (%RSD) | < 5.8% | < 5.8% | [5] |
| Accuracy (Bias) | < 15% | < 15% | [5] |
Table 2: RP-HPLC Method Performance for Mycophenolate Mofetil (MMF)
| Parameter | Value | Reference |
| Linearity Range | 10 - 50 µg/mL | [2] |
| Correlation Coefficient (r) | 0.9999 | [2] |
| Limit of Detection (LOD) | 0.052 µg/mL | [2] |
| Limit of Quantitation (LOQ) | 0.171 µg/mL | [2] |
| Recovery | 98.6 - 101.2% | [2] |
| Precision (%RSD) | < 2.0 | [2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for LC-MS/MS and HPLC-UV methods for this compound purity analysis.
Mass Spectrometry (LC-MS/MS) Protocol for Impurity Profiling
This protocol is adapted from a study on the impurity profiling of mycophenolate mofetil using a high-resolution mass spectrometer.[1]
-
Sample Preparation:
-
Prepare a stock solution of mycophenolate mofetil at 1.0 mg/mL in acetonitrile (B52724).
-
Dilute the stock solution to a working concentration of 0.25 mg/mL in a mixture of water and acetonitrile (75:25 v/v).[1]
-
-
Liquid Chromatography:
-
Column: Hypersil GOLD VANQUISH C18 UHPLC column (2.1 × 100 mm, 1.9 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 50 °C.[1]
-
Injection Volume: 5 µL.[1]
-
Gradient Program: A linear gradient can be optimized to achieve separation of impurities.
-
-
Mass Spectrometry:
-
Instrument: Orbitrap Exploris 120 mass spectrometer with an OptaMax NG ion source.[1]
-
Ionization Mode: Electrospray ionization (ESI) with rapid polarity switching (positive and negative).[1]
-
Scan Mode: Full scan MS followed by data-dependent MS2 (ddMS2) for fragmentation analysis.[1]
-
Resolution: 60,000 for full MS and 15,000 for MS2.[1]
-
HPLC-UV Protocol for Quantification
This protocol is based on a validated RP-HPLC method for the determination of mycophenolate mofetil in tablet dosage forms.[2]
-
Sample Preparation:
-
Prepare a standard stock solution of mycophenolate mofetil in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to concentrations ranging from 10-50 µg/mL.[2]
-
-
High-Performance Liquid Chromatography:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of potassium dihydrogen phosphate (B84403) buffer and acetonitrile (35:65 v/v).[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Detection Wavelength: 216 nm.[2]
-
Injection Volume: 20 µL.
-
Visualizing the Workflow
Diagrams illustrating the experimental workflows can aid in understanding the analytical processes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. asianpubs.org [asianpubs.org]
- 3. EP1740563A2 - Mycophenolate mofetil impurity - Google Patents [patents.google.com]
- 4. AQbD based green UPLC method to determine mycophenolate mofetil impurities and Identification of degradation products by QToF LCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Verification of Methyl Mycophenolate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyl Mycophenolate (as its active metabolite, Mycophenolic Acid - MPA) with other key immunosuppressive agents. The information presented is supported by experimental data to verify the mechanisms of action and facilitate informed decisions in research and drug development.
Core Mechanism of Action: Mycophenolic Acid (MPA)
Mycophenolate mofetil (MMF) is a prodrug that is rapidly hydrolyzed in vivo to its active form, mycophenolic acid (MPA). The primary and most well-established mechanism of action of MPA is the potent, selective, non-competitive, and reversible inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[1] This enzyme is crucial for the de novo pathway of guanosine (B1672433) nucleotide synthesis. T and B lymphocytes are highly dependent on this pathway for their proliferation, in contrast to other cell types that can utilize salvage pathways.[1] By inhibiting IMPDH, MPA preferentially depletes guanosine nucleotides in lymphocytes, leading to a cytostatic effect on these key immune cells.
Secondary mechanisms that contribute to the immunosuppressive effects of MPA include:
-
Induction of Apoptosis: MPA has been shown to induce apoptosis (programmed cell death) in activated T cells, which may contribute to the deletion of antigen-specific T cell clones.[2][3][4]
-
Inhibition of Adhesion Molecule Expression: MPA can interfere with the glycosylation of adhesion molecules, thereby reducing the recruitment of lymphocytes and monocytes to sites of inflammation.
-
Downregulation of Pro-inflammatory Cytokines: MPA has been observed to decrease the production of pro-inflammatory cytokines.[4]
Comparative Analysis of Immunosuppressive Agents
This section compares the mechanism and performance of MPA with other commonly used immunosuppressive drugs.
| Feature | Mycophenolic Acid (MPA) | Azathioprine (B366305) | Cyclosporine | Tacrolimus (B1663567) |
| Primary Mechanism | Inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), blocking de novo purine (B94841) synthesis.[1] | Prodrug of 6-mercaptopurine (B1684380) (6-MP), which is converted to metabolites that inhibit purine synthesis and get incorporated into DNA.[5][6][7] | Forms a complex with cyclophilin, which then inhibits calcineurin, preventing the activation of T-cells.[8][9][10][11] | Forms a complex with FK-binding protein 12 (FKBP12), which then inhibits calcineurin, leading to reduced T-cell activation.[12][13][14] |
| Primary Cellular Target | T and B lymphocytes.[1] | Proliferating cells, particularly lymphocytes.[5][6] | T-lymphocytes.[9] | T-lymphocytes.[12][15] |
| Effect on Lymphocyte Proliferation | Potent inhibition. | Inhibition. | Inhibition of activation-dependent proliferation. | Potent inhibition of activation-dependent proliferation. |
| Induction of Apoptosis | Yes, in activated T-cells.[2][3][4][16] | Yes, in activated T-cells and mononuclear cells.[5][7] | Can inhibit activation-induced cell death. | Can inhibit activation-induced cell death. |
| Selectivity | Selective for lymphocytes due to their reliance on the de novo purine synthesis pathway. | Less selective, affects all proliferating cells. | Selective for T-cells. | Selective for T-cells. |
Quantitative Comparison of Inhibitory Potency
| Drug | Target Assay | IC50 Value | Reference |
| Mycophenolic Acid (MPA) | Human Lymphocyte Proliferation | ~0.5 µM | [4] |
| 6-Mercaptopurine (active metabolite of Azathioprine) | Human Lymphocyte Proliferation | Varies significantly between individuals | [17] |
| Mycophenolic Acid (MPA) | Recombinant Human IMPDH Type II | nM range | [18] |
Experimental Protocols for Mechanism Verification
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Lymphocyte Proliferation Assay
Objective: To determine the dose-dependent inhibitory effect of an immunosuppressive agent on T and B lymphocyte proliferation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Stimulation: Induce lymphocyte proliferation by adding a mitogen such as phytohemagglutinin (PHA) for T cells or pokeweed mitogen (PWM) for B cells.
-
Drug Treatment: Add varying concentrations of the test compound (e.g., MPA, 6-mercaptopurine) to the stimulated cell cultures. Include a vehicle control.
-
Proliferation Measurement: After 72 hours of incubation, assess cell proliferation using one of the following methods:
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 18 hours of incubation. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Stain cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. Proliferation is measured by the generational dilution of the dye using flow cytometry.[16]
-
Colorimetric Assays: Use assays such as WST-1 or MTT, which measure mitochondrial activity as an indicator of cell viability and proliferation.
-
-
Data Analysis: Calculate the concentration of the drug that inhibits proliferation by 50% (IC50).
Flow Cytometry Analysis of T-Cell Apoptosis
Objective: To quantify the induction of apoptosis in activated T-lymphocytes by an immunosuppressive agent.
Methodology:
-
Cell Culture and Activation: Culture and activate T-cells as described in the lymphocyte proliferation assay.
-
Drug Treatment: Treat the activated T-cells with the immunosuppressive agent at a clinically relevant concentration for 24-48 hours.
-
Staining: Stain the cells with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye such as Propidium Iodide (PI) or 7-AAD.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations:
-
Viable cells: Annexin V-negative and PI/7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive.
-
Measurement of Intracellular Guanosine Nucleotide Levels by HPLC
Objective: To verify the depletion of guanosine nucleotides in lymphocytes following treatment with MPA.
Methodology:
-
Cell Culture and Treatment: Culture lymphocytes and treat with MPA as described previously.
-
Nucleotide Extraction: Lyse the cells and extract the intracellular nucleotides, typically using a cold acid extraction method (e.g., with perchloric acid).
-
Sample Preparation: Neutralize the extracts and remove precipitated proteins by centrifugation.
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column or an ion-exchange column.
-
Mobile Phase: Employ a suitable buffer system, often a phosphate (B84403) buffer with an ion-pairing agent, to achieve separation of the different nucleotides.
-
Detection: Detect the nucleotides using a UV detector, typically at a wavelength of 254 nm or 260 nm.[19]
-
-
Quantification: Quantify the levels of guanosine triphosphate (GTP) and other guanine (B1146940) nucleotides by comparing the peak areas to those of known standards.
Visualizing Mechanisms and Workflows
Signaling Pathway of Mycophenolic Acid (MPA)
Caption: Mechanism of Action of Mycophenolic Acid (MPA) in Lymphocytes.
Experimental Workflow for Lymphocyte Proliferation Assay
Caption: Workflow for an in vitro Lymphocyte Proliferation Assay.
Comparative Signaling Pathways of Immunosuppressants
Caption: Simplified signaling pathways of major immunosuppressants.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptosis of superantigen-activated T cells induced by mycophenolate mofetil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis and modulation of activation and effector function in T cells by immunosuppressive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azathioprine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 7. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclosporine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. Positive effect on T-cell regulatory apoptosis by mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunosuppressive efficacy of mycophenolate mofetil when compared with azathioprine and mizoribine against peripheral lymphocytes from renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Methyl Mycophenolate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. Mycophenolate mofetil, a potent immunosuppressive agent, requires stringent disposal protocols due to its hazardous nature, including potential teratogenicity and acute toxicity.[1] Adherence to these procedures is not only a matter of safety but also of regulatory compliance.
Operational Disposal Plan: A Step-by-Step Guide
Proper disposal of methyl mycophenolate waste is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered hazardous and must be managed according to institutional and regulatory guidelines.[1][2][3]
1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure you are wearing the appropriate PPE. This includes:
-
Gloves: Double gloving with chemotherapy-tested nitrile gloves is recommended.[1]
-
Lab Coat: A disposable, back-closing gown made of a low-permeability fabric should be worn.[1]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]
-
Respiratory Protection: If there is a risk of dust generation, a dust respirator should be used.[2]
2. Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as contaminated PPE (gowns, gloves), weigh boats, and bench paper, must be collected in a clearly labeled, sealed hazardous waste container.[1]
-
Sharps: Any needles and syringes used for the administration of this compound must be immediately disposed of in a designated, puncture-proof sharps container.[1]
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[2][4][5][6]
3. Spill Management and Decontamination:
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately inform others in the vicinity of the spill.
-
Containment: For liquid spills, absorb the material using an inert absorbent. For solid spills, use dry clean-up methods to avoid generating dust.[1][2][4]
-
Collection: Carefully collect the absorbed material or spilled powder and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontaminating solution.[1] All materials used for the cleanup, including wipes and absorbents, are to be disposed of as hazardous waste.[1]
4. Container Management:
Empty containers that previously held this compound may still contain residual amounts of the chemical and should be treated as hazardous.[4]
-
If possible, return the containers to the supplier for reuse or recycling.[4]
-
Otherwise, puncture the containers to prevent reuse and dispose of them in an authorized landfill.[2][4]
5. Final Disposal:
All collected hazardous waste must be disposed of through a licensed hazardous waste disposal company.[7] Ensure that all local, state, and federal regulations are strictly followed.[2][6][8] It is advisable to consult with your institution's Environmental Health and Safety (EHS) department or the local Waste Management Authority for specific guidance.[2][4]
Quantitative Data Summary
While specific quantitative limits for disposal are typically determined by local regulations, the following table summarizes key handling and disposal parameters based on available safety data.
| Parameter | Specification | Rationale |
| Personal Protective Equipment | ||
| Gloves | Double gloving with chemotherapy-tested nitrile gloves.[1] | Prevents skin contact with the compound.[1] |
| Lab Coat | Disposable, back-closing gown of low-permeability fabric.[1] | Protects clothing and skin from contamination.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] | Protects eyes from splashes and dust.[1] |
| Waste Categorization | ||
| All Mycophenolate Waste | Hazardous Waste.[1][2][3] | Due to potential health risks including teratogenicity and acute toxicity.[1] |
| Spill Cleanup | ||
| Solid Spills | Use dry clean-up procedures.[2][4] | To avoid generating hazardous dust.[2][4] |
| Liquid Spills | Absorb with inert material.[1] | To contain the spill for safe collection. |
Experimental Protocols & Methodologies
The disposal procedures outlined above are based on established safety protocols for handling hazardous chemicals in a laboratory setting. These are derived from safety data sheets (SDS) provided by chemical suppliers and general laboratory safety guidelines. The core methodology involves risk mitigation through the use of appropriate personal protective equipment, containment of the hazardous material, and disposal in accordance with regulatory requirements.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. vistapharm.com [vistapharm.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. cerilliant.com [cerilliant.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Mycophenolate
For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for ensuring laboratory safety and proper chemical handling.
Methyl mycophenolate, a potent immunosuppressive agent, is an invaluable tool in research and drug development. However, its hazardous nature, including potential teratogenicity and acute toxicity, necessitates stringent safety protocols to protect laboratory personnel.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring a secure research environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure when handling this compound. The following table summarizes the required equipment.[1]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves is recommended.[1] | Prevents skin contact with the powdered or liquid form of the drug. |
| Lab Coat | A disposable, back-closing gown made of a low-permeability fabric.[1] | Protects clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2] | Prevents eye contact with airborne particles or splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment device.[1] | Minimizes inhalation of aerosolized powder. |
Operational Plan for Safe Handling
1. Preparation and Weighing:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood, biological safety cabinet, or other appropriate containment primary engineering control (C-PEC).[1]
-
Use a dedicated set of utensils (e.g., spatulas, weigh boats) for this compound.[1]
-
To reduce dust generation, consider dampening the powder with a suitable solvent where appropriate.[1]
2. Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the powder to prevent splashing.[1]
-
Ensure the container is securely capped before mixing or vortexing.[1]
3. Administration (In Vitro/In Vivo):
-
Wear all prescribed PPE when administering this compound to cell cultures or animals.[1]
-
Utilize Luer-lock syringes and needles to prevent accidental disconnection and leakage.[1]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Powder Spills: Gently cover the spill with a damp absorbent material to avoid making the powder airborne.[1]
-
Liquid Spills: Absorb the spill with an inert material. Clean the spill area with a suitable decontaminating solution.[1]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[1]
Disposal Plan
All this compound waste is considered hazardous and must be disposed of in accordance with institutional and regulatory guidelines.[1]
-
Solid Waste: Contaminated PPE, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour solutions down the drain. [1]
-
Sharps: Needles and syringes must be disposed of in a designated sharps container.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
